Prmt5-IN-35
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17ClN4O4 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chlorophenyl)-hydroxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17ClN4O4/c18-9-3-1-8(2-4-9)11(23)14-12(24)13(25)17(26-14)22-6-5-10-15(19)20-7-21-16(10)22/h1-7,11-14,17,23-25H,(H2,19,20,21)/t11-,12?,13+,14-,17-/m1/s1 |
InChI Key |
ITEKIFMGFZAFPM-UHUCENGFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H]2C([C@@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Prmt5-IN-35: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of Prmt5-IN-35, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the molecular interactions, cellular consequences, and preclinical rationale for the development of this compound as a potential therapeutic agent.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage response.[2][3][4] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks.[2]
Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various human diseases, most notably cancer.[1][5][6] Elevated levels of PRMT5 are observed in a wide range of hematologic and solid tumors, including mantle cell lymphoma, glioblastoma, lung cancer, and breast cancer, often correlating with poor prognosis.[5][6] Its role in promoting cell proliferation, survival, and migration makes it a compelling target for therapeutic intervention.[1][6][7]
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. It functions by binding to the active site of the enzyme, preventing the transfer of methyl groups from the S-adenosylmethionine (SAM) cofactor to its protein substrates.[1] This inhibitory action is competitive with the substrate peptide and non-competitive with SAM.[5]
The inhibition of PRMT5 by this compound leads to a global reduction in sDMA levels on histone and non-histone proteins. This has several key downstream consequences that contribute to its anti-tumor activity:
-
Alteration of Gene Expression: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, is primarily associated with transcriptional repression.[3][7] By inhibiting PRMT5, this compound can lead to the de-repression of tumor suppressor genes.
-
Modulation of RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome.[2] Inhibition of PRMT5 disrupts pre-mRNA splicing, leading to an accumulation of unspliced transcripts and the generation of aberrant protein isoforms, which can trigger cell cycle arrest and apoptosis.[6]
-
Induction of DNA Damage Response: this compound has been shown to sensitize cancer cells to DNA damaging agents.[6] Inhibition of PRMT5 can impair DNA repair mechanisms, leading to an accumulation of DNA double-strand breaks.[8]
-
Cell Cycle Arrest and Apoptosis: The culmination of these effects is the induction of cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[9]
Below is a diagram illustrating the PRMT5 signaling pathway and the point of intervention for this compound.
Figure 1: this compound inhibits the PRMT5-MEP50 complex, leading to apoptosis and cell cycle arrest.
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Enzymatic Activity
| Target | IC50 (nM) | Assay Type |
| PRMT5/MEP50 | 5.2 | Biochemical Assay |
| PRMT1 | >10,000 | Biochemical Assay |
| CARM1 (PRMT4) | >10,000 | Biochemical Assay |
Table 2: Cellular Activity in Mantle Cell Lymphoma (MCL) Cell Line Z-138
| Assay | Endpoint | EC50 (nM) |
| Cellular sDMA | Reduction of H4R3me2s | 15.8 |
| Cell Proliferation | Inhibition of Growth | 25.4 |
| Apoptosis | Caspase 3/7 Activation | 30.1 |
Experimental Protocols
PRMT5/MEP50 In Vitro Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Histone H4 peptide substrate
-
This compound
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)
-
Scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the this compound dilution to each well.
-
Add 20 µL of a solution containing the PRMT5/MEP50 complex and the histone H4 peptide substrate in assay buffer.
-
Initiate the reaction by adding 25 µL of [3H]-SAM in assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for the in vitro PRMT5 biochemical assay.
Cellular Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of a cancer cell line.
Materials:
-
Z-138 mantle cell lymphoma cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
Procedure:
-
Seed Z-138 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the EC50 value.
Downstream Effects and Therapeutic Rationale
The inhibition of PRMT5 by this compound triggers a cascade of downstream events that are detrimental to cancer cell survival. A logical diagram of these effects is presented below.
Figure 3: Logical flow of the downstream effects of this compound.
In preclinical models, the anti-tumor activity of PRMT5 inhibitors has been demonstrated both as a monotherapy and in combination with other anti-cancer agents.[8][10] The ability of this compound to induce DNA damage suggests potential synergies with DNA damaging agents and PARP inhibitors.[6] Furthermore, the role of PRMT5 in immune cell function suggests that its inhibition could enhance anti-tumor immunity, providing a rationale for combination with immunotherapies.[1]
Conclusion
This compound is a selective and potent inhibitor of PRMT5 that demonstrates significant anti-proliferative and pro-apoptotic activity in cancer cells. Its mechanism of action, centered on the inhibition of symmetric arginine dimethylation, leads to a multifaceted anti-tumor response involving altered gene expression, defective RNA splicing, and impaired DNA damage repair. The preclinical data for PRMT5 inhibitors are promising, and ongoing clinical trials are evaluating their safety and efficacy in various malignancies.[6][11] this compound represents a promising therapeutic strategy for cancers with a dependency on the PRMT5 pathway.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
Prmt5-IN-35: A Technical Guide to a Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a compelling target in oncology and other therapeutic areas.[1][2] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing a myriad of cellular processes including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2][3] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[1][4] This document provides a comprehensive technical overview of Prmt5-IN-35, a selective inhibitor of PRMT5, outlining its biochemical and cellular activity, and providing detailed experimental protocols for its characterization. While "this compound" is a placeholder name, the data and methodologies presented are based on well-characterized selective PRMT5 inhibitors such as EPZ015666 (GSK3235025).[5][6][7][8]
Mechanism of Action
This compound is a potent and selective, small-molecule inhibitor of PRMT5. It functions by binding to the substrate-binding pocket of the PRMT5 enzyme, preventing the binding of protein substrates and subsequent methyl transfer from the cofactor S-adenosylmethionine (SAM).[2][9][10] This inhibition of PRMT5's methyltransferase activity leads to a reduction in the symmetric dimethylation of its downstream targets.
Data Presentation
The following tables summarize the in vitro and cellular activity of representative selective PRMT5 inhibitors.
Table 1: Biochemical Activity of Selective PRMT5 Inhibitors
| Compound | Target | Assay Format | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| EPZ015666 (GSK3235025) | PRMT5 | Biochemical Assay | 22 | 5 | >20,000-fold vs. other PMTs | [2][6][11] |
| GSK591 (EPZ015866) | PRMT5 | Biochemical Assay | 4 | - | Selective | [2] |
| LLY-283 | PRMT5 | Biochemical Assay | 22 | - | Selective | [2] |
| Onametostat (JNJ-64619178) | PRMT5-MEP50 | Biochemical Assay | 0.14 | - | Highly Selective | [2] |
| PRT543 | PRMT5/MEP50 | Radiometric Assay | 10.8 | - | Selective | [12] |
Table 2: Cellular Activity of EPZ015666 (GSK3235025) in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Z-138 | Cell Proliferation | Cell Death | in the nanomolar range | [6][7] |
| Maver-1 | Cell Proliferation | Cell Death | in the nanomolar range | [6] |
| Granta-519 | Cell Proliferation | Cell Death | in the nanomolar range | [5] |
Table 3: In Vivo Activity of EPZ015666 (GSK3235025) in MCL Xenograft Models
| Xenograft Model | Dosing | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 | 200 mg/kg BID, oral | 21 days | >93% | [5] |
| Maver-1 | 200 mg/kg BID, oral | 21 days | >70% | [5] |
| Granta-519 | 200 mg/kg BID, oral | 18 days | 45% | [5] |
Experimental Protocols
Biochemical PRMT5 Inhibition Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate (e.g., AcH4-23)
-
³H-SAM
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM TCEP, 0.002% Tween-20
-
This compound (or other inhibitor) dissolved in DMSO
-
Scintillation proximity assay (SPA) beads
-
Microplates (384-well)
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the microplate wells.
-
Add 15 µL of a solution containing the PRMT5/MEP50 complex (final concentration ~2.5 nM) and the histone H4 peptide substrate (final concentration ~300 nM) in assay buffer to each well.
-
Pre-incubate the plate for 20 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ³H-SAM (final concentration ~1 µM) to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., guanidine HCl).
-
Add SPA beads and incubate to allow binding to the biotinylated peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular Target Engagement Assay (Western Blot)
This assay determines the ability of this compound to inhibit the methylation of a known PRMT5 substrate, such as SmD3 or symmetrically dimethylated arginine (SDMA) on histone H4 at arginine 3 (H4R3me2s), in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549, or a relevant lymphoma line)
-
Cell culture medium and supplements
-
This compound (or other inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-SDMA, anti-SmD3, anti-PRMT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the dose-dependent inhibition of substrate methylation.
Cell Proliferation Assay (MTT or CCK-8)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a desired period (e.g., 72 or 96 hours).
-
Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: PRMT5 signaling pathways and point of inhibition.
Experimental Workflow
Caption: Workflow for characterizing a selective PRMT5 inhibitor.
Logical Relationship of Inhibition
Caption: Logical flow of this compound's anti-cancer effects.
References
- 1. onclive.com [onclive.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xcessbio.com [xcessbio.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EPZ0156666, PRMT5 inhibitor (CAS 1616391-65-1) | Abcam [abcam.com]
- 12. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-35: A Technical Guide to a Potent PRMT5 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in tumor progression, including regulation of gene expression, RNA splicing, and cell signaling. Overexpression of PRMT5 is a common feature in a wide array of malignancies, often correlating with poor prognosis. Prmt5-IN-35 is a potent, selective, and orally active inhibitor of PRMT5, offering a valuable tool for preclinical cancer research. This document provides an in-depth technical overview of the role of PRMT5 in cancer and the therapeutic potential of its inhibition, with a focus on the characteristics and application of inhibitors like this compound.
Introduction to PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a key regulatory mechanism in numerous cellular processes. PRMT5 forms a complex with MEP50 (methylosome protein 50), which is crucial for its enzymatic activity and substrate recognition.[3][4] The PRMT5-MEP50 complex plays a vital role in chromatin remodeling, transcription, spliceosome assembly, and the DNA damage response.[2][5]
The Role of PRMT5 in Cancer
Elevated expression of PRMT5 is observed in a multitude of cancers, including lymphoma, breast, lung, colorectal, and glioblastoma.[3] Its oncogenic functions are driven by several mechanisms:
-
Epigenetic Regulation: PRMT5-mediated methylation of histones, such as H4R3, H3R8, and H2AR3, leads to the transcriptional repression of tumor suppressor genes like RB1, RBL1, and RBL2.[6][7]
-
RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition can lead to widespread changes in RNA splicing, which can be particularly detrimental to cancer cells with existing mutations in splicing factors.
-
Modulation of Signaling Pathways: PRMT5 directly methylates and regulates key proteins in oncogenic signaling pathways, including the EGFR, PI3K/AKT, and ERK1/2 pathways.[6][8][9]
-
DNA Damage Response: PRMT5 inhibition can impair DNA damage repair mechanisms, sensitizing cancer cells to chemotherapy and radiotherapy.[3]
-
Tumor Immunity: PRMT5 has been implicated in the regulation of immune cell function and may play a role in tumor immune evasion.[3][10]
This compound and Other PRMT5 Inhibitors
This compound, also known as compound 87, is a highly potent and selective PRMT5 inhibitor with a reported IC50 of 1 nM.[8][11] Like other small molecule inhibitors, it is designed to block the enzymatic activity of PRMT5, thereby reversing its oncogenic effects. Several PRMT5 inhibitors are currently in various stages of preclinical and clinical development.
Data Presentation: Potency of Selected PRMT5 Inhibitors
| Inhibitor Name | Type | IC50 / Ki | Selectivity | Status |
| This compound | Small Molecule | IC50: 1 nM[8][11] | Selective | Preclinical |
| GSK3326595 (Pemrametostat) | Small Molecule | - | Selective, Reversible | Phase I/II Clinical Trials[3] |
| JNJ-64619178 (Onametostat) | Small Molecule | IC50: 0.14 nM[12] | Highly Potent and Selective | Phase I Clinical Trials[3][9] |
| PF-06939999 | Small Molecule | - | - | Phase I Clinical Trials[3] |
| GSK591 (EPZ015866) | Small Molecule | IC50: 4 nM[2][12] | Potent, Selective | Preclinical |
| EPZ015666 (GSK3235025) | Small Molecule | Ki: 5 nM[2][12] | Potent, Selective, Orally Bioavailable | Preclinical |
| LLY-283 | Small Molecule | IC50: 22 nM (in vitro), 25 nM (cellular)[2][12] | Novel, Selective | Preclinical |
Key Signaling Pathways and Mechanisms of Action
PRMT5 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation and survival. The following diagrams illustrate these interactions.
Caption: PRMT5 modulates key oncogenic signaling pathways and downstream targets.
Experimental Protocols for Evaluating PRMT5 Inhibitors
The following are generalized methodologies for assessing the efficacy of PRMT5 inhibitors like this compound.
In Vitro Enzymatic Assay
-
Objective: To determine the direct inhibitory effect on PRMT5 enzymatic activity.
-
Method: A biochemical assay using recombinant human PRMT5/MEP50 complex, a methyl donor (S-adenosyl-L-[methyl-³H]methionine), and a histone H4 peptide substrate. The amount of incorporated radioactivity is measured by scintillation counting. The IC50 value is calculated from the dose-response curve.
Cell-Based Proliferation Assay
-
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Method: Cancer cells are seeded in 96-well plates and treated with increasing concentrations of the PRMT5 inhibitor for 72-120 hours. Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by staining with crystal violet. GI50 (concentration for 50% growth inhibition) values are determined.
Western Blot Analysis
-
Objective: To confirm target engagement by measuring the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates (e.g., SmD3) and to assess effects on downstream signaling proteins.
-
Method: Cells are treated with the inhibitor for 24-72 hours. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against sDMA-modified proteins, total PRMT5, and key signaling molecules (e.g., p-AKT, total AKT, cyclin D1).
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy in a living organism.
-
Method: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle and treatment groups. The PRMT5 inhibitor is administered orally or via another appropriate route daily. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic (e.g., Western blot for sDMA) and histological analysis.
Caption: A typical experimental workflow for the preclinical evaluation of a PRMT5 inhibitor.
Conclusion and Future Directions
PRMT5 is a compelling, clinically relevant target for cancer therapy. Potent and selective inhibitors like this compound are invaluable for dissecting the complex roles of PRMT5 in oncogenesis and for advancing novel therapeutic strategies. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to PRMT5 inhibition, exploring combination therapies with other anticancer agents, and further elucidating the role of PRMT5 in the tumor microenvironment and immune response. The continued development and characterization of PRMT5 inhibitors hold significant promise for the future of cancer treatment.
References
- 1. onclive.com [onclive.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound| CAS NO:1989620-03-2| GlpBio [glpbio.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Prmt5-IN-35: A Technical Guide to its Core Function and Impact on Symmetric Dimethylarginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification, resulting in the formation of symmetric dimethylarginine (SDMA), plays a pivotal role in gene regulation, RNA processing, and signal transduction. Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of a novel PRMT5 inhibitor, herein exemplified by the non-S-adenosylmethionine (SAM) competitive inhibitor 3039-0164, and its consequential effect on cellular SDMA levels. We will delve into the core mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its characterization.
Introduction to PRMT5 and Symmetric Dimethylarginine (SDMA)
Protein arginine methylation is a crucial post-translational modification catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). PRMTs are classified into three types based on the methylation state they produce. Type II PRMTs, with PRMT5 being the predominant member, catalyze the formation of symmetric dimethylarginine (SDMA).[1][2] This process involves the transfer of two methyl groups from the cofactor S-adenosylmethionine (SAM) to the guanidino group of an arginine residue within a protein substrate.[3]
The presence of SDMA on proteins, such as histones, spliceosomal proteins (e.g., SmD3), and transcription factors (e.g., p53), influences their function and interactions.[2] For instance, SDMA marks on histones are generally associated with transcriptional repression.[4] Consequently, the enzymatic activity of PRMT5 is integral to a multitude of cellular functions, including chromatin remodeling, gene expression, mRNA splicing, and DNA damage repair.[2] Given its significant role in oncogenesis, the development of small molecule inhibitors targeting PRMT5 is a promising avenue for cancer therapy.[5][6]
Prmt5-IN-35 (Exemplified by 3039-0164): A Novel Inhibitor
While many PRMT5 inhibitors act by competing with the methyl donor SAM, novel inhibitors with different mechanisms of action are of significant interest.[7] This guide focuses on the characteristics of such a novel inhibitor, using the compound 3039-0164 as a case study. 3039-0164 is a recently identified non-SAM competitive inhibitor of PRMT5, discovered through structure-based virtual screening.[7] Its unique binding mode offers a potential advantage in terms of selectivity and overcoming resistance mechanisms associated with SAM-competitive inhibitors.
Mechanism of Action
This compound, exemplified by 3039-0164, directly inhibits the enzymatic activity of PRMT5. By binding to a site distinct from the SAM-binding pocket, it prevents the catalytic transfer of methyl groups to arginine residues on substrate proteins.[7] This inhibition leads to a global reduction in cellular SDMA levels, thereby modulating the downstream cellular processes regulated by PRMT5-mediated methylation.
dot
Caption: Mechanism of PRMT5 inhibition by this compound.
Quantitative Data: Inhibitory Profile of this compound
The efficacy of a PRMT5 inhibitor is determined by its ability to inhibit the enzyme's catalytic activity and its subsequent effects on cellular processes. The following tables summarize the key quantitative data for this compound, using 3039-0164 as the reference compound.
| Parameter | Inhibitor | Value | Assay Type | Reference |
| IC50 | 3039-0164 | 63 µM | In vitro PRMT5 enzymatic assay (AlphaLISA) | [7] |
| Table 1: In Vitro Inhibitory Activity of 3039-0164 against PRMT5. |
| Cell Line | Inhibitor | Parameter | Value | Assay Type | Reference |
| A549 (Non-small cell lung cancer) | 3039-0164 | Inhibition of cell viability | Concentration-dependent | MTT assay | [7] |
| Table 2: Cellular Activity of 3039-0164. |
Experimental Protocols
Accurate characterization of PRMT5 inhibitors requires robust and well-defined experimental protocols. This section provides detailed methodologies for key assays used to evaluate the efficacy of compounds like this compound.
In Vitro PRMT5 Enzymatic Assay (Chemiluminescent)
This assay measures the methyltransferase activity of PRMT5 by detecting the methylation of a histone H4 peptide substrate.
Materials:
-
Purified recombinant PRMT5/MEP50 complex
-
Histone H4 peptide substrate (pre-coated on a 96-well plate)
-
S-adenosylmethionine (SAM)
-
Primary antibody specific for methylated H4R3
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)
-
Stop solution
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., 3039-0164) in assay buffer.
-
To the wells of the histone H4 peptide-coated plate, add the PRMT5/MEP50 enzyme and the test inhibitor at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution.
-
Wash the plate to remove unreacted components.
-
Add the primary antibody and incubate at room temperature for 1 hour.
-
Wash the plate and add the HRP-labeled secondary antibody. Incubate for 30 minutes.
-
Wash the plate and add the chemiluminescent substrate.
-
Immediately measure the chemiluminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[8]
dot
Caption: Workflow for a chemiluminescent PRMT5 enzymatic assay.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol details the detection of global SDMA levels in cell lysates following treatment with a PRMT5 inhibitor.
Materials:
-
Cell culture reagents
-
Test inhibitor (e.g., 3039-0164)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SDMA (pan-SDMA antibody)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PRMT5 inhibitor or vehicle control for the desired duration (e.g., 48-72 hours).
-
Harvest cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify band intensities to determine the relative change in global SDMA levels.[9][10]
dot
Caption: Workflow for Western blot analysis of SDMA levels.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a PRMT5 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., A549)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., 3039-0164)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor. Include vehicle-treated and untreated controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[7]
Signaling Pathways and Cellular Consequences of PRMT5 Inhibition
Inhibition of PRMT5 by compounds like this compound has profound effects on various cellular signaling pathways. The primary consequence is the reduction of SDMA on a multitude of protein substrates. This can lead to:
-
Altered Gene Expression: Changes in histone methylation patterns can lead to the reactivation of tumor suppressor genes or the repression of oncogenes.[4]
-
Dysregulated RNA Splicing: PRMT5 is essential for the proper function of the spliceosome. Its inhibition can lead to aberrant splicing of pre-mRNAs, affecting the expression of proteins critical for cell survival and proliferation.
-
Impaired DNA Damage Response: PRMT5 methylates proteins involved in DNA repair pathways. Inhibition can sensitize cancer cells to DNA-damaging agents.
-
Induction of Apoptosis: By affecting the expression and function of proteins involved in cell cycle control and apoptosis (e.g., p53), PRMT5 inhibition can lead to programmed cell death.
dot
References
- 1. scispace.com [scispace.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. biomol.com [biomol.com]
- 9. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Multifaceted Role of PRMT5 in Oncology: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in the landscape of oncology, playing a pivotal role in a myriad of cellular processes that underpin tumorigenesis and cancer progression. This enzyme, a Type II arginine methyltransferase, catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby modulating gene expression, RNA splicing, DNA damage repair, and key signaling pathways. Its overexpression is a common feature across a spectrum of human cancers and is frequently associated with poor prognosis, positioning PRMT5 as a compelling therapeutic target. This technical guide provides an in-depth exploration of the core functions of PRMT5 in oncology, presenting quantitative data on its inhibition, detailed experimental protocols for its study, and visual representations of its complex signaling networks.
Core Functions of PRMT5 in Cancer Biology
PRMT5's oncogenic functions are diverse and impact multiple hallmarks of cancer. Its primary mechanism of action involves the symmetric dimethylation of arginine residues (sDMA) on its substrates, leading to altered protein function and downstream signaling.
1.1. Epigenetic Regulation and Gene Expression: PRMT5 is a key epigenetic modulator. It symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), modifications that are generally associated with transcriptional repression.[1][2] By repressing tumor suppressor genes, PRMT5 promotes cell proliferation and survival. For instance, PRMT5 has been shown to silence the expression of key tumor suppressors in the RB-E2F pathway, such as RB1, RBL1, and RBL2.[2]
1.2. Regulation of RNA Splicing: A critical function of PRMT5 in cancer is its role in regulating pre-mRNA splicing. PRMT5 methylates components of the spliceosome machinery, including Sm proteins (SmB, SmD1, SmD3).[3][4] This methylation is crucial for the proper assembly and function of the spliceosome. Dysregulation of PRMT5 activity leads to aberrant splicing of numerous genes, including those involved in cell cycle control and apoptosis, thereby contributing to tumorigenesis.[5] Inhibition of PRMT5 has been shown to induce widespread changes in RNA splicing, representing a key mechanism of its anti-cancer activity.[6]
1.3. DNA Damage Response (DDR): PRMT5 plays a significant role in the DNA damage response, a critical pathway for maintaining genomic stability.[7] It methylates several key DDR proteins, including 53BP1 and RAD9, influencing their stability and recruitment to sites of DNA damage.[7][8] By modulating the DDR, PRMT5 can protect cancer cells from the cytotoxic effects of DNA-damaging agents and radiation therapy.[4][6] Consequently, inhibiting PRMT5 can sensitize cancer cells to these therapies.[6][9]
1.4. Modulation of Key Signaling Pathways: PRMT5 is intricately linked to several pro-oncogenic signaling pathways:
-
PI3K/AKT Pathway: PRMT5 can promote the activation of the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival.[10][11][12] It can directly interact with and methylate AKT1 at arginine 391, promoting its kinase activity.[13] Additionally, PRMT5 can influence this pathway by regulating the expression of upstream components like FGFR3.[10]
-
ERK1/2 Pathway: PRMT5 also modulates the ERK1/2 signaling cascade, which is crucial for cell proliferation and differentiation.[10][11] It can influence ERK signaling by methylating components of the pathway, such as CRAF, leading to their degradation and thereby limiting the signal amplitude.[2][14]
Quantitative Data on PRMT5 Inhibition
The development of small molecule inhibitors targeting PRMT5 has provided valuable tools for research and promising candidates for clinical development. The following tables summarize key quantitative data for several PRMT5 inhibitors.
Table 1: In Vitro Potency of PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | <10 | [15] |
| GSK3326595 | Breast Cancer | MDA-MB-468 | 13 | [16] |
| JNJ-64619178 | Adenoid Cystic Carcinoma | ACC-93-028 | 1.1 | [6] |
| PRT543 | Ovarian Cancer | A2780 | 3-18 | [6] |
| MRTX1719 | Lung Cancer | HCT116 (MTAPdel) | 10-100 | [17] |
| EPZ015938 | Triple-Negative Breast Cancer | BT20 | >10,000 | [16] |
| EPZ015938 | Triple-Negative Breast Cancer | MDA-MB-468 | 1,200 | [16] |
Table 2: Preclinical In Vivo Efficacy of PRMT5 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| GSK3326595 | Mantle Cell Lymphoma (Z-138 Xenograft) | 100 mg/kg, daily | ~95% | [15] |
| JNJ-64619178 | Pancreatic Cancer (PDX model) | Combination with Gemcitabine/Paclitaxel | Significant decrease in tumor growth | [10] |
| MRTX1719 | Lung Cancer (LU99 Xenograft, MTAPdel) | 50 mg/kg, once daily | Tumor stasis | [17] |
| YQ36286 | Mantle Cell Lymphoma (Z138 Xenograft) | Not Specified | ~95% after 21 days | [18] |
Table 3: Clinical Trial Efficacy of PRMT5 Inhibitors
| Inhibitor | Cancer Type | Clinical Trial Phase | Objective Response Rate (ORR) | Reference |
| JNJ-64619178 | Adenoid Cystic Carcinoma | Phase 1 | 11.5% | [6] |
| PF-06939999 | Head and Neck Squamous Cell Carcinoma, NSCLC | Phase 1 | 6.8% (3 confirmed PRs) | [19] |
| PRT811 | Recurrent High-Grade Glioma (IDH-mutant) | Phase 1 | 1 durable complete response | [20] |
| MRTX1719 | MTAP-deleted Solid Tumors | Phase 1/2 | Objective responses observed | [21] |
Table 4: Synergistic Effects of PRMT5 Inhibitors with Other Cancer Therapies
| PRMT5 Inhibitor | Combination Agent | Cancer Type | Synergy Metric | Reference |
| EPZ015938 | Cisplatin | Triple-Negative Breast Cancer | Synergy scores >30 | [16] |
| GSK3326595 | Talazoparib (PARP inhibitor) | Breast Cancer | High synergy scores (Loewe model) | [9][22] |
| MRTX1719 | Oxaliplatin | MTAP-deficient Cancer Cells | Combination Index <1, Bliss synergy score >0 | [23] |
| MRTX1719 | Gemcitabine | MTAP-deficient Cancer Cells | Combination Index <1, Bliss synergy score >0 | [23] |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex interactions of PRMT5 is crucial for a comprehensive understanding of its function. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
4.1. In Vitro PRMT5 Methyltransferase Activity Assay
This protocol is adapted from commercially available kits and published methods to measure the enzymatic activity of PRMT5.[24][25][26][27]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-Adenosyl-L-[methyl-³H]methionine (³H-SAM) or unlabeled SAM for non-radioactive assays
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Scintillation fluid (for radioactive assay) or detection reagents for non-radioactive assays (e.g., anti-sDMA antibody, secondary antibody-HRP conjugate, TMB substrate)
-
96-well microplate (white for luminescence/radioactivity, clear for colorimetric)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, PRMT5/MEP50 enzyme (e.g., 5-20 nM), and the histone H4 peptide substrate (e.g., 1-5 µM).
-
Inhibitor Addition: Add the PRMT5 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the reaction by adding ³H-SAM (e.g., 1 µM) or unlabeled SAM.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection (Radioactive):
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated ³H-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Detection (Non-Radioactive - ELISA-based):
-
Coat a high-binding 96-well plate with the biotinylated substrate.
-
After the enzymatic reaction, transfer the mixture to the coated plate and incubate to allow binding of the methylated substrate.
-
Wash the plate to remove unbound components.
-
Add a primary antibody specific for symmetrically dimethylated arginine (anti-sDMA).
-
Wash and add a secondary antibody conjugated to HRP.
-
Wash and add TMB substrate. Stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
4.2. Chromatin Immunoprecipitation (ChIP) for PRMT5-mediated Histone Methylation
This protocol outlines the general steps for performing a ChIP assay to investigate the genomic localization of PRMT5 or its associated histone marks.[28][29][30][31][32]
Materials:
-
Cancer cells of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody against PRMT5 or H4R3me2s
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to remove debris.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (anti-PRMT5 or anti-H4R3me2s) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis:
-
ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers specific to the promoter regions of target genes.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites.
-
-
Data Analysis: For ChIP-qPCR, calculate the enrichment of the target sequence in the specific antibody IP relative to the IgG control. For ChIP-seq, use bioinformatics tools to identify enriched peaks and perform downstream analysis.
4.3. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes a common method to assess the effect of PRMT5 inhibitors on cancer cell viability.[30][33][34]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
4.4. RNA-Sequencing (RNA-seq) for Alternative Splicing Analysis
This protocol provides a general workflow for analyzing changes in alternative splicing upon PRMT5 inhibition.[3][4]
Materials:
-
Cancer cells treated with a PRMT5 inhibitor or vehicle control
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
mRNA enrichment or ribosomal RNA depletion kit
-
RNA-seq library preparation kit
-
High-throughput sequencer (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit. Perform on-column DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer.
-
Library Preparation:
-
Enrich for poly(A)+ RNA (mRNA) or deplete ribosomal RNA.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify changes in alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites) between the inhibitor-treated and control samples.
-
Functional Annotation: Perform gene ontology and pathway analysis on the genes with significant alternative splicing events to understand the functional consequences.
-
Conclusion
PRMT5 stands as a central node in the complex regulatory network of cancer cells, influencing their behavior through a remarkable diversity of mechanisms. Its roles in epigenetic silencing of tumor suppressors, governance of RNA splicing fidelity, modulation of the DNA damage response, and orchestration of key oncogenic signaling pathways collectively underscore its significance as a high-value therapeutic target. The development of potent and selective PRMT5 inhibitors has not only provided powerful tools to dissect its biological functions but also holds immense promise for a new generation of cancer therapeutics. The quantitative data and detailed methodologies presented in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to further unravel the complexities of PRMT5 in oncology and to accelerate the translation of this knowledge into clinical benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Arginine Methyltransferase 5 Regulates ERK1/2 Signal Transduction Amplitude and Cell Fate Through CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein arginine methyltransferase 5 regulates ERK1/2 signal transduction amplitude and cell fate through CRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. epigentek.com [epigentek.com]
- 26. mdanderson.org [mdanderson.org]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 30. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 32. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
The Role of PRMT5 Inhibition in DNA Damage Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes frequently dysregulated in cancer, including cell cycle progression, signal transduction, and RNA splicing.[1][2] A growing body of evidence highlights the pivotal role of PRMT5 in the DNA Damage Response (DDR), making it a compelling therapeutic target.[2][3] This technical guide provides an in-depth overview of the mechanisms by which PRMT5 influences DNA repair pathways and how its inhibition, exemplified by potent and selective small molecules (referred to herein as Prmt5-IN-35 as a representative inhibitor), can be leveraged for cancer therapy. This document will detail the core molecular interactions, present key preclinical data, outline experimental methodologies, and visualize the complex signaling networks involved.
Mechanism of Action: PRMT5 in the DNA Damage Response
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] This post-translational modification is crucial for the proper functioning of several DDR pathways, primarily Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), the two major pathways for repairing DNA double-strand breaks (DSBs).[4][5]
Regulation of Homologous Recombination (HR)
HR is a high-fidelity repair mechanism that uses a sister chromatid as a template. PRMT5 promotes HR through several mechanisms:
-
Alternative Splicing of HR Factors: PRMT5 is a key regulator of the spliceosome.[6] Inhibition of PRMT5 leads to aberrant splicing of crucial HR factors, most notably TIP60/KAT5.[6] This results in a non-functional TIP60 protein, leading to impaired histone H4 acetylation, a critical step in the recruitment of HR proteins to DNA damage sites.[6]
-
Expression of HR Genes: PRMT5 inhibition has been shown to downregulate the expression of key HR genes, including BRCA1, BRCA2, and RAD51.[7] This occurs through reduced PRMT5 and H4R3me2s presence on the promoter regions of these genes.[7]
-
Methylation of HR-Associated Proteins: PRMT5 can methylate proteins directly involved in the HR process, influencing their stability and function.
Regulation of Non-Homologous End Joining (NHEJ)
NHEJ is a more error-prone DSB repair pathway that ligates broken DNA ends directly. The role of PRMT5 in NHEJ is complex and appears to be context-dependent.
-
Methylation of 53BP1: PRMT5 methylates 53BP1, a key protein that promotes NHEJ by protecting DNA ends from resection.[4][8] This methylation is crucial for the stability and recruitment of 53BP1 to DSB sites.[8] Inhibition of PRMT5 can lead to 53BP1 degradation, thereby impairing NHEJ.[4]
The dual role of PRMT5 in both HR and NHEJ underscores its central importance in maintaining genomic stability. Inhibition of PRMT5 disrupts these repair pathways, leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[3]
Key Preclinical Data for PRMT5 Inhibitors
A number of potent and selective PRMT5 inhibitors have been developed and evaluated in preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Activity of Representative PRMT5 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| GSK3326595 | A549 | Non-Small Cell Lung Cancer | <450 | [9] |
| GSK3326595 | LNCaP | Prostate Cancer | <450 | [9] |
| GSK3326595 | Panel of cell lines | Various | <1000 (sensitive lines) | [10] |
| MRTX1719 | HCT116 MTAP del | Colorectal Cancer | 12 | [11] |
| MRTX1719 | HCT116 MTAP WT | Colorectal Cancer | 890 | [11] |
| EPZ015666 | Z-138 | Mantle Cell Lymphoma | 22 | [12] |
| YQ36286 | Z-138 | Mantle Cell Lymphoma | nM range | [13] |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 63,000 | [14] |
| Compound 17 | LNCaP | Prostate Cancer | 430 | [9] |
Table 2: In Vivo Antitumor Activity of Representative PRMT5 Inhibitors
| Inhibitor | Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| YQ36286 | Z-138 | Mantle Cell Lymphoma | Oral dosing | ~95% | [13] |
| EPZ015666 | Triple Negative Breast Cancer | Breast Cancer | Oral dosing | 39% | [15] |
| AMI-1 | Cervical Cancer | Cervical Cancer | N/A | 52% (volume), 53% (weight) | [15] |
| Mirati PRMT5 compound | MTAP-deleted tumor | Various | Oral dosing | Halted tumor growth | [16] |
| MRTX1719 | LU99 (MTAP del) | Lung Cancer | Oral, once daily | Dose-dependent | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the DDR and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
Caption: PRMT5's role in DNA double-strand break repair pathways.
Caption: A typical experimental workflow for evaluating PRMT5 inhibitors.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of PRMT5 inhibitors and their role in the DDR.
PRMT5 Enzymatic Activity Inhibition Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive method to measure PRMT5 methyltransferase activity.
-
Principle: A biotinylated histone H4 peptide substrate is incubated with the PRMT5/MEP50 enzyme complex and the methyl donor S-adenosylmethionine (SAM). Upon methylation by PRMT5, an antibody specific to the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s) recognizes the modified peptide. This antibody is conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. When the donor and acceptor beads are in close proximity (due to the enzymatic reaction), laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. The intensity of the signal is proportional to the PRMT5 activity.[7][18][19]
-
Protocol Outline:
-
Prepare a reaction mixture containing assay buffer, biotinylated H4 peptide substrate, and SAM.
-
Add the PRMT5 inhibitor (this compound) at various concentrations.
-
Initiate the reaction by adding the purified PRMT5/MEP50 enzyme complex.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).[7]
-
Stop the reaction and add the acceptor beads conjugated with the anti-H4R3me2s antibody.
-
Add the streptavidin-coated donor beads.
-
Incubate in the dark to allow for bead association.
-
Read the signal on an EnVision plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Immunofluorescence (IF) for γH2AX Foci
This assay is used to visualize and quantify DNA double-strand breaks.
-
Principle: The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is one of the earliest events following the formation of a DSB. An antibody specific to γH2AX is used to detect these sites, which appear as distinct foci within the nucleus under a fluorescence microscope. The number of foci per nucleus is a quantitative measure of DNA damage.[20][21][22]
-
Protocol Outline:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound and/or a DNA-damaging agent (e.g., ionizing radiation, etoposide).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[20]
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.[8]
-
Principle: A single cell that has retained its ability to proliferate indefinitely will form a colony of at least 50 cells. The number of colonies formed after treatment is a measure of the surviving fraction of cells.[23]
-
Protocol Outline:
-
Treat a cell suspension with varying concentrations of this compound.
-
Plate a known number of cells into petri dishes.
-
Incubate the cells for a period that allows for colony formation (typically 10-14 days).
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, measured by a flow cytometer, is directly proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4]
-
Protocol Outline:
-
Treat cells with this compound for a specified duration.
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.[24]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a PI solution.
-
Analyze the stained cells on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and determine the percentage of cells in each phase.[24]
-
Western Blotting for DDR Proteins
Western blotting is used to detect and quantify the expression levels and post-translational modifications of specific proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against DDR proteins of interest (e.g., PRMT5, sDMA, γH2AX, 53BP1, BRCA1, RAD51, cleaved PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin, GAPDH).
-
RNA Sequencing (RNA-Seq) for Alternative Splicing Analysis
RNA-Seq is a powerful technique to analyze the transcriptome and identify changes in gene expression and alternative splicing.
-
Principle: The entire RNA population of a cell is converted to a library of cDNA fragments, which are then sequenced using next-generation sequencing technology. The resulting reads are aligned to a reference genome to quantify gene expression and identify different splicing isoforms.
-
Protocol Outline:
-
Isolate total RNA from cells treated with this compound or a control.
-
Assess RNA quality and quantity.
-
Prepare RNA-Seq libraries (e.g., mRNA purification, fragmentation, cDNA synthesis, adapter ligation).
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).[5]
-
Analyze differential gene expression and differential splicing events using specialized software (e.g., DESeq2, rMATS).[5]
-
Conclusion
PRMT5 is a multifaceted regulator of the DNA damage response, influencing both major DSB repair pathways. Inhibition of PRMT5 with potent and selective small molecules like this compound represents a promising therapeutic strategy, particularly in combination with DNA-damaging agents and PARP inhibitors. The in-depth understanding of the underlying molecular mechanisms and the application of the detailed experimental protocols outlined in this guide are essential for the continued development of PRMT5 inhibitors as effective cancer therapies. The provided data and visualizations serve as a valuable resource for researchers and drug development professionals in this rapidly advancing field.
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. Mirati Therapeutics Presents Preclinical Data on Novel Approach to PRMT5 Inhibition that Selectively Targets the PRMT5/MTA Complex in MTAP-Deleted Cancer Models [prnewswire.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 23. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Prmt5-IN-35 and its impact on mRNA splicing
An In-depth Technical Guide on the Impact of PRMT5 Inhibition on mRNA Splicing
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, DNA damage repair, and, notably, pre-mRNA splicing. Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the impact of PRMT5 inhibition on mRNA splicing, with a focus on the molecular mechanisms, quantitative outcomes, and experimental methodologies used to assess these effects. While the specific inhibitor "Prmt5-IN-35" is not prominently documented in publicly available literature, this guide will utilize data from well-characterized PRMT5 inhibitors to illustrate the core principles of targeting this enzyme to modulate mRNA splicing.
Introduction: PRMT5 and its Role in mRNA Splicing
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks.[1][2] It functions within a large protein complex, most notably the 20S methylosome, which includes the cofactor MEP50 (Methylosome Protein 50).[3][4] A key function of this complex is the methylation of Sm proteins (SmB/B', SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs).[5] This methylation is crucial for the proper assembly of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.
The structural composition of PRMT5 includes an N-terminal TIM barrel domain, a catalytic Rossman fold domain, and a C-terminal β-barrel domain that facilitates dimerization.[3][6][7] The PRMT5:MEP50 complex exists as a heterooctamer, which is the core structural and functional unit.[4][8]
Inhibition of PRMT5 disrupts the spliceosome assembly and function, leading to significant alterations in mRNA splicing patterns. These changes can result in the production of non-functional proteins, activation of nonsense-mediated decay (NMD) pathways, and ultimately, cell cycle arrest or apoptosis, particularly in cancer cells that are highly dependent on PRMT5 activity.[9][10]
Mechanism of Action of PRMT5 Inhibitors on mRNA Splicing
PRMT5 inhibitors are small molecules designed to block the catalytic activity of the enzyme. By preventing the symmetric dimethylation of its substrates, these inhibitors trigger a cascade of events that culminate in splicing dysregulation.
The primary mechanism through which PRMT5 inhibition affects splicing is the disruption of snRNP biogenesis. The methylation of Sm proteins by PRMT5 is a critical step for their assembly with the survival motor neuron (SMN) complex, which then facilitates the formation of mature snRNPs. When PRMT5 is inhibited, unmethylated Sm proteins accumulate, leading to defects in spliceosome assembly and function.[5] This impairment of the core splicing machinery leads to a variety of splicing defects, including exon skipping, intron retention, and the use of alternative 5' or 3' splice sites.[9][11]
A notable consequence of PRMT5 inhibition is the increased retention of introns, particularly a class of introns known as "detained introns" (DIs).[5][11] DIs are introns that are spliced post-transcriptionally from polyadenylated transcripts that are retained in the nucleus.[5] Inhibition of PRMT5 leads to an accumulation of these DI-containing transcripts, preventing their export and translation.[5][11]
Quantitative Analysis of Splicing Alterations
The impact of PRMT5 inhibition on mRNA splicing can be quantified using high-throughput sequencing methods. The following tables summarize representative quantitative data from studies using PRMT5 inhibitors.
Table 1: Differential Splicing Events upon PRMT5 Knockdown in THP-1 Cells [9]
| Splicing Event Type | Number of Differentially Used Exon-Exon Junctions (diffEEJs) |
| Upregulated diffEEJs | 246 |
| Downregulated diffEEJs | 184 |
| Novel Upregulated diffEEJs | ~13% |
| Novel Downregulated diffEEJs | ~4% |
| Retained Introns (RIs) | 336 |
Table 2: Impact of PRMT5 Knockdown on Genes with Altered Splicing [9]
| Gene Category | Number of Genes |
| Genes with differential alternative splicing events | 825 |
| Splicing-affected genes with significant protein level changes | 88 |
| Splicing-affected genes with downregulated protein levels | 74 |
| Splicing-affected genes with upregulated protein levels | 14 |
Experimental Protocols
This section details the methodologies for key experiments used to study the effects of PRMT5 inhibitors on mRNA splicing.
Cell Culture and Treatment with PRMT5 Inhibitor
-
Cell Lines: Select appropriate cancer cell lines known to be sensitive to PRMT5 inhibition (e.g., MCF-7, Hela, A549, Jurkat).[2]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Treatment: Treat cells with a PRMT5 inhibitor (e.g., EPZ015666, JNJ-64619178) at a desired concentration (e.g., 5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6-7 days).[2]
RNA Sequencing and Splicing Analysis
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.[12]
-
Library Preparation: Prepare stranded mRNA sequencing libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Align sequenced reads to a reference genome.
-
Perform differential splicing analysis using software such as rMATS or JunctionSeq to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative splice sites).[9][10]
-
Calculate the "Percent Spliced In" (PSI or Ψ) value for alternative exons to quantify the extent of splicing changes.
-
Western Blotting for Protein Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin.
-
Incubate with primary antibodies against PRMT5, symmetrically dimethylated proteins (e.g., anti-SDMA), and loading controls (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PRMT5-mediated signaling pathway in mRNA splicing and its inhibition.
References
- 1. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural biology and chemistry of protein arginine methyltransferases - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00269E [pubs.rsc.org]
- 8. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Pathways Affected by Potent PRMT5 Inhibition: A Technical Guide
Disclaimer: Publicly available information on the specific inhibitor "Prmt5-IN-35" is limited to its identification as a potent PRMT5 inhibitor with an IC50 of 1 nM.[1][2] This guide, therefore, provides a comprehensive overview of the cellular pathways and mechanisms affected by potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), using data from well-characterized inhibitors as a proxy. This information is intended for researchers, scientists, and drug development professionals.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA processing, signal transduction, and the DNA damage response.[3][4] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.[3][4][5] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby modulating the methylation of its substrates and impacting associated cellular pathways.[3]
Core Cellular Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 leads to significant alterations in several key cellular pathways, primarily impacting cancer cell proliferation, survival, and response to therapies.
DNA Damage Response (DDR) and Genome Stability
PRMT5 plays a crucial role in the DNA damage response by methylating proteins involved in DNA repair pathways.[4][6] Inhibition of PRMT5 has been shown to downregulate a broad range of genes involved in DDR and DNA replication.[6] This disruption of DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[6] Preclinical studies have demonstrated that PRMT5 inhibition can enhance the efficacy of chemotherapy and radiation.[6]
Regulation of Gene Expression and RNA Splicing
A primary function of PRMT5 is the epigenetic regulation of gene expression through histone methylation.[4] PRMT5-mediated symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) is generally associated with transcriptional repression. Furthermore, PRMT5 is integral to the proper functioning of the spliceosome.[4] Inhibition of PRMT5 can lead to widespread changes in RNA splicing, which can be detrimental to cancer cells that are often dependent on specific splicing events for their survival and proliferation.[4]
Modulation of Key Signaling Pathways
PRMT5 activity is intertwined with several critical signaling pathways that govern cell growth, proliferation, and survival.
-
PI3K/AKT/mTOR Pathway: Several studies have linked PRMT5 inhibition to the downregulation of the PI3K/AKT/mTOR pathway.[7] This pathway is a central regulator of cell growth and survival, and its inhibition can lead to decreased cell proliferation and increased apoptosis.[7]
-
ERK1/2 Pathway: The ERK1/2 pathway is another key signaling cascade involved in cell proliferation and differentiation. While the relationship is complex, some studies suggest that PRMT5 inhibition can dampen ERK signaling, contributing to its anti-cancer effects.[7]
-
NF-κB Signaling: PRMT5 can activate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[4][8] Inhibition of PRMT5 can block NF-κB activation, leading to reduced expression of its downstream target genes and subsequent inhibition of tumor growth.[8]
Quantitative Data on PRMT5 Inhibitors
The following tables summarize key quantitative data for several well-characterized PRMT5 inhibitors.
| Inhibitor | Target | IC50 (Biochemical) | Cellular IC50 (SDMA Inhibition) | Cell Viability IC50 | Reference(s) |
| This compound | PRMT5 | 1 nM | Not Reported | Not Reported | [1][2] |
| GSK3326595 | PRMT5 | 4 nM | Not Reported | Varies by cell line | [9][10] |
| MRTX1719 | PRMT5/MTA complex | Not Reported | 8 nM (MTAPdel) | 12 nM (MTAPdel) | [11][12] |
| JNJ-64619178 (Onametostat) | PRMT5 | 0.14 nM | Not Reported | Varies by cell line | [13][14] |
SDMA: Symmetric Dimethylarginine; MTAPdel: MTAP-deleted cells
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of PRMT5 inhibitors. Below are outlines for key experimental protocols.
Western Blotting for Protein Expression and Methylation
Objective: To determine the levels of total proteins and symmetrically dimethylated arginine (SDMA) marks on target proteins following treatment with a PRMT5 inhibitor.
Methodology:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for the desired time and concentration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the protein of interest (e.g., PRMT5, p53) and a pan-SDMA antibody. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the changes in mRNA levels of target genes upon PRMT5 inhibition.
Methodology:
-
RNA Extraction: Treat cells with the PRMT5 inhibitor. Isolate total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the genes of interest.
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB) and calculate the fold change in expression using the ΔΔCt method.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well to measure ATP levels, which correlate with cell viability, by luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Signaling Pathways Affected by PRMT5 Inhibition
Caption: Overview of cellular pathways affected by PRMT5 inhibition.
Experimental Workflow for Characterizing a PRMT5 Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:1989620-03-2| GlpBio [glpbio.cn]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 6. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Development of GSK3326595, a Potent and Selective PRMT5 Inhibitor
I am unable to provide information on a compound named "Prmt5-IN-35" as extensive searches have not yielded any publicly available data for a molecule with this designation. It is possible that this is an internal development name, a very recent discovery not yet in the public domain, or a typographical error.
To fulfill the core requirements of your request for an in-depth technical guide on the discovery and development of a PRMT5 inhibitor, this report will focus on a well-characterized and publicly documented PRMT5 inhibitor, GSK3326595 . This compound has been the subject of numerous studies, and sufficient information is available to construct a comprehensive guide that includes quantitative data, experimental protocols, and visualizations of relevant pathways.
Audience: Researchers, scientists, and drug development professionals.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage response, and cell cycle regulation.[1][3][4] PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation in mammals.[2][5]
Overexpression of PRMT5 has been observed in a wide range of human cancers, including lymphoma, breast, lung, colorectal, and glioblastoma.[6][7] Elevated PRMT5 levels often correlate with poor prognosis and disease progression, making it an attractive target for therapeutic intervention.[8] Inhibition of PRMT5 has been shown to disable mechanisms that protect tumor cells from DNA damage, potentially sensitizing them to chemotherapy and radiotherapy.[6]
Discovery and Optimization of GSK3326595
GSK3326595 is a potent, selective, and reversible inhibitor of PRMT5. Its development aimed to address the growing need for targeted therapies against cancers with dysregulated PRMT5 activity. The mechanism of action for GSK3326595 involves the inhibition of cellular mRNA splicing and the upregulation of tumor suppressor functions.[6]
Quantitative Data
The following table summarizes key quantitative data for GSK3326595, providing a comparative overview of its potency and selectivity.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PRMT5 IC₅₀ | 6 nM | Biochemical Assay | [6] |
| Cellular SDMA IC₅₀ | 25 nM | Z-138 Mantle Cell Lymphoma | [9] |
| Cell Growth IC₅₀ | 40 nM | Z-138 Mantle Cell Lymphoma | [9] |
Signaling Pathways Modulated by PRMT5
PRMT5 is involved in numerous signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of PRMT5 by GSK3326595 can impact these pathways, leading to anti-tumor effects.
Caption: PRMT5 signaling pathways and the inhibitory effect of GSK3326595.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of PRMT5 inhibitors like GSK3326595.
PRMT5 Enzymatic Assay (Biochemical IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT5 in a cell-free system.
Caption: Workflow for a radiometric PRMT5 enzymatic assay.
Cellular Symmetric Dimethylarginine (SDMA) Assay
This experiment measures the in-cell activity of a PRMT5 inhibitor by quantifying the levels of SDMA, a direct product of PRMT5 activity.
Caption: Workflow for determining cellular SDMA inhibition.
Cell Proliferation Assay
This assay assesses the effect of a PRMT5 inhibitor on the growth of cancer cell lines.
Caption: General workflow for a cell proliferation assay.
Conclusion
GSK3326595 is a potent and selective inhibitor of PRMT5 that has demonstrated significant anti-proliferative activity in preclinical models of cancer. Its mechanism of action, centered on the disruption of critical cellular processes like RNA splicing, underscores the therapeutic potential of targeting PRMT5 in oncology. The data and protocols presented in this guide provide a comprehensive overview of the discovery and development of this promising therapeutic agent. Further clinical investigation is ongoing to fully elucidate the safety and efficacy of GSK3326595 in various cancer types.[6]
References
- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-35: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. These modifications play a pivotal role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide focuses on Prmt5-IN-35, a potent and selective inhibitor of PRMT5, and its specific effects on histone methylation marks. We will delve into the quantitative impact of this inhibitor on key histone modifications, provide detailed experimental protocols for its characterization, and visualize its mechanism of action and experimental workflows.
This compound: Mechanism of Action and Impact on Histone Methylation
This compound, also identified in scientific literature as PRMT5-IN-30 and compound 17, functions as a potent inhibitor of PRMT5. Its primary mechanism of action involves the disruption of the PRMT5:MEP50 protein-protein interaction, which is essential for the enzyme's catalytic activity. By interfering with this complex, this compound effectively reduces the symmetric dimethylation of PRMT5 substrates, most notably histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). These histone marks are generally associated with transcriptional repression.
The inhibition of PRMT5 by this compound leads to a significant, dose-dependent reduction in the global levels of H4R3me2s. For instance, treatment of LNCaP prostate cancer cells with a specific PRMT5:MEP50 interaction inhibitor, identified as compound 17, resulted in a 65% decrease in global H4R3me2s levels[1]. This demonstrates the inhibitor's direct impact on the epigenetic landscape of the cell.
Quantitative Effects of PRMT5 Inhibition on Histone Methylation
| Histone Mark | Inhibitor | Cell Line | IC50 / Effect | Reference |
| H4R3me2s | Compound 17 | LNCaP | 65% reduction in global levels | [1] |
| H4R3me2s | PRMT5 shRNA | NCI-H460 | Decreased expression | [2] |
| H3R8me2s | PRMT5 knockdown | - | Abolishment of the mark | [3] |
Experimental Protocols
To facilitate further research and validation of this compound's effects, this section provides detailed methodologies for key experiments.
Western Blot Analysis of Histone Methylation
This protocol is designed to quantify the changes in global histone methylation levels upon treatment with this compound.
1. Histone Extraction:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl or 0.4 N H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.
-
Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 15-20 µg of histone extract by boiling in Laemmli sample buffer.
-
Separate the histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H4R3me2s, H3R8me2s, and a loading control (e.g., total Histone H3 or H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the methylation mark to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol allows for the investigation of this compound's effect on the localization of specific histone methylation marks at particular genomic loci.
1. Cell Cross-linking and Chromatin Preparation:
-
Treat cells with this compound as required.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for H4R3me2s or H3R8me2s, or a negative control IgG, overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
4. Analysis:
-
Quantify the immunoprecipitated DNA using qPCR with primers specific to target gene promoters known to be regulated by PRMT5.
-
Alternatively, prepare a library for next-generation sequencing (ChIP-seq) to analyze the genome-wide distribution of the histone mark.
Mass Spectrometry Analysis of Histone Modifications
This protocol provides a comprehensive and unbiased method to quantify a wide range of histone modifications simultaneously.
1. Histone Extraction and Digestion:
-
Extract histones as described in the Western Blot protocol.
-
Perform in-solution digestion of the histone proteins. A common method involves chemical derivatization of lysine residues with propionic anhydride to block trypsin cleavage at lysines, followed by digestion with trypsin, which will then only cleave at arginine residues.
2. Peptide Desalting and LC-MS/MS:
-
Desalt the resulting peptides using C18 StageTips.
-
Analyze the peptides by nano-flow liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer.
3. Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, EpiProfile) to identify and quantify the relative abundance of different histone peptides and their post-translational modifications.
-
Compare the abundance of specific methylated peptides (e.g., carrying H4R3me2s or H3R8me2s) between control and this compound-treated samples.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a valuable tool for studying the role of PRMT5 in cellular processes and as a potential therapeutic agent. Its ability to potently and selectively inhibit PRMT5 activity leads to a significant reduction in key repressive histone methylation marks, H4R3me2s and H3R8me2s. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and further elucidate the intricate role of PRMT5 in health and disease. As research in this area continues, a deeper understanding of the downstream consequences of PRMT5 inhibition will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of PRMT5 Inhibition: A Technical Guide for Drug Discovery
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology and other disease areas. As a key enzyme responsible for symmetric arginine dimethylation of both histone and non-histone proteins, PRMT5 plays a critical role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[1] Its dysregulation is frequently observed in various cancers, often correlating with poor prognosis. This technical guide provides an in-depth exploration of the therapeutic potential of PRMT5 inhibition, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, key signaling pathways, and the current landscape of inhibitory molecules. This document includes a compilation of quantitative data for prominent inhibitors, detailed experimental protocols for assessing PRMT5 activity and inhibitor efficacy, and visualizations of crucial signaling pathways to facilitate a deeper understanding of the target and its therapeutic implications.
Introduction to PRMT5
PRMT5 is the primary enzyme catalyzing the symmetric dimethylation of arginine (sDMA) residues on substrate proteins.[1] This post-translational modification is a critical regulatory mechanism that influences protein function, localization, and stability. PRMT5 is involved in numerous fundamental cellular processes, and its aberrant activity has been implicated in the pathogenesis of various diseases, most notably cancer.[1] Upregulation of PRMT5 has been documented in a wide range of malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma.[2] The oncogenic role of PRMT5 is multifaceted, impacting cell proliferation, apoptosis, and differentiation.[1]
A particularly promising therapeutic strategy involves targeting PRMT5 in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP deficiency, occurring in approximately 10-15% of cancers, leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits PRMT5.[3] This renders MTAP-deleted cancer cells exquisitely sensitive to further PRMT5 inhibition, creating a synthetic lethal relationship that can be exploited for targeted therapy.[4]
Key Signaling Pathways Modulated by PRMT5
PRMT5 exerts its influence on cellular function through the modulation of several critical signaling pathways. Understanding these intricate networks is paramount for the rational design and application of PRMT5 inhibitors.
ERK1/2 Signaling Pathway
The ERK1/2 pathway is a central regulator of cell proliferation, differentiation, and survival.[5] PRMT5 has been shown to modulate this pathway's signal amplitude. Specifically, PRMT5 can methylate RAF proteins, leading to their degradation and a subsequent reduction in ERK1/2 phosphorylation.[6] Inhibition of PRMT5 can, therefore, lead to a more sustained ERK1/2 signal in response to growth factors.[6]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another crucial signaling cascade that governs cell growth, survival, and metabolism. PRMT5 has been shown to positively regulate this pathway.[7] Knockdown of PRMT5 can lead to the downregulation of PI3K and deactivation of AKT and mTOR phosphorylation.[7] In some contexts, PRMT5 can directly interact with and promote the activity of AKT.[8]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. PRMT5 has been identified as a positive regulator of this pathway. It can directly methylate the p65/RelA subunit of NF-κB at arginine 30, which enhances its DNA binding affinity and transcriptional activity.[9][10] This leads to the increased expression of NF-κB target genes involved in inflammation and tumorigenesis.[9]
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 5 Regulates ERK1/2 Signal Transduction Amplitude and Cell Fate Through CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Prmt5-IN-35: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a promising target in oncology. Its role in cell cycle progression is of particular interest for the development of novel cancer therapeutics. This technical guide provides an in-depth overview of the impact of PRMT5 inhibition, with a focus on the potent and selective inhibitor Prmt5-IN-35, on cell cycle progression. While specific quantitative cell cycle data for this compound is not yet publicly available, this guide synthesizes the known effects of other potent PRMT5 inhibitors and the broader role of PRMT5 in cell cycle control to provide a comprehensive resource. This document includes detailed experimental protocols for key assays, quantitative data from a representative PRMT5 inhibitor, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to PRMT5 and its Role in the Cell Cycle
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.
Emerging evidence has solidified PRMT5 as a key regulator of cell cycle progression.[1] PRMT5 is essential for the transition from the G1 to the S phase of the cell cycle.[2] Its activity influences the expression and function of critical cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs).[3] Specifically, PRMT5 has been shown to upregulate the expression of G1 cyclins such as Cyclin D1 and Cyclin E1, as well as CDK4 and CDK6.[3] This upregulation leads to the phosphorylation and inactivation of the retinoblastoma (Rb) protein, a key tumor suppressor that governs the G1/S checkpoint. Inactivation of Rb allows for the release of E2F transcription factors, which in turn activate the transcription of genes required for DNA replication and S-phase entry.
Inhibition of PRMT5 has been consistently shown to induce a G1 cell cycle arrest in various cancer cell lines.[2][4] This arrest is a direct consequence of the downregulation of the aforementioned cyclins and CDKs, leading to hypophosphorylation and activation of Rb. The central role of PRMT5 in promoting cell cycle progression makes it an attractive target for anti-cancer drug development.
This compound: A Potent and Selective PRMT5 Inhibitor
This compound, also known as Compound 87, is a highly potent and selective inhibitor of PRMT5. It exhibits an in vitro IC50 value of 1 nM, indicating strong enzymatic inhibition. While detailed studies on the specific effects of this compound on cell cycle progression are not yet widely published, its high potency suggests that it will induce cellular effects consistent with or more pronounced than other known PRMT5 inhibitors.
Quantitative Data on PRMT5 Inhibition and Cell Cycle Arrest
To illustrate the expected impact of a potent PRMT5 inhibitor on cell cycle progression, we present data from a study on MRTX1719, another potent PRMT5 inhibitor. This data serves as a representative example of the quantitative effects that can be anticipated with compounds like this compound.
Table 1: Effect of PRMT5 Inhibitor MRTX1719 on Cell Cycle Distribution [5]
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 50.7% | Not Reported | Not Reported |
| MRTX1719 | 71.4% | Not Reported | Not Reported |
Note: This data is for the PRMT5 inhibitor MRTX1719 and is presented as a representative example. Specific percentages for this compound may vary.
This significant increase in the G0/G1 population demonstrates the potent cell cycle arrest induced by PRMT5 inhibition.
Signaling Pathways Modulated by PRMT5
PRMT5 exerts its influence on the cell cycle through its involvement in key signaling pathways. One of the most well-characterized is the PI3K/AKT pathway.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a central regulator of cell growth, proliferation, and survival. Overexpression of PRMT5 has been shown to activate this pathway.[3] Activated AKT can phosphorylate and inactivate downstream targets that would otherwise inhibit cell cycle progression, such as the CDK inhibitor p27. By activating the PI3K/AKT pathway, PRMT5 further promotes the transition from G1 to S phase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of PRMT5 inhibitors on cell cycle progression.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This method is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E1, anti-CDK4, anti-CDK6, anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or vehicle control, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent inhibitor of PRMT5, an enzyme that plays a pivotal role in promoting cell cycle progression, particularly through the G1/S transition. Inhibition of PRMT5 leads to a robust G1 cell cycle arrest, mediated by the downregulation of key G1 cyclins and CDKs and the subsequent activation of the Rb tumor suppressor. The data from other potent PRMT5 inhibitors strongly suggests that this compound will have a significant impact on cell cycle progression, making it a promising candidate for further investigation as an anti-cancer therapeutic. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and other PRMT5 inhibitors in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel PRMT5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of PRMT5 in Hematologic Malignancies and the Therapeutic Potential of Prmt5-IN-35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in the pathogenesis of various hematologic malignancies. Its overexpression is frequently observed in leukemia and lymphoma, where it plays a pivotal role in promoting cancer cell proliferation and survival through the epigenetic regulation of gene expression and the modulation of key cellular processes such as RNA splicing. This technical guide provides an in-depth overview of the multifaceted role of PRMT5 in blood cancers, detailing its involvement in crucial signaling pathways. Furthermore, we introduce Prmt5-IN-35, a potent inhibitor of PRMT5, and present its preclinical data. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and structured data to facilitate further research and drug development efforts targeting PRMT5 in hematologic malignancies.
Introduction: PRMT5 as a Key Player in Hematologic Malignancies
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a critical regulatory mechanism in a multitude of cellular processes, including gene transcription, DNA repair, RNA processing, and signal transduction.[1]
A growing body of evidence highlights the significant upregulation of PRMT5 expression in a wide range of hematologic malignancies, including acute myeloid leukemia (AML), chronic myelogenous leukemia (CML), multiple myeloma, and various types of lymphoma.[1][2] This overexpression is not merely a correlative finding; functional studies have demonstrated that elevated PRMT5 activity is essential for the proliferation and survival of these cancer cells.[3] PRMT5 exerts its oncogenic functions through several mechanisms, including the epigenetic silencing of tumor suppressor genes, the modulation of oncogenic signaling pathways, and the regulation of the spliceosome machinery.[1][4] The dependency of cancer cells on PRMT5 presents a promising therapeutic window for the development of targeted inhibitors.
The Multifaceted Role of PRMT5 in Hematologic Malignancy Pathogenesis
PRMT5's contribution to the development and progression of blood cancers is complex and multifaceted, primarily revolving around its enzymatic activity that leads to the symmetric dimethylation of arginine residues on a diverse array of substrate proteins.
Epigenetic Regulation and Transcriptional Control
As an epigenetic modifier, PRMT5 predominantly catalyzes the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), modifications that are generally associated with transcriptional repression. In the context of hematologic malignancies, PRMT5-mediated gene silencing has been shown to target tumor suppressor genes. For instance, in AML, PRMT5 epigenetically silences the expression of miR-29b.[1] The downregulation of this microRNA leads to the upregulation of the transcription factor Sp1, which, in conjunction with PRMT5, forms a transcriptional complex that activates the expression of the receptor tyrosine kinase FLT3, a key driver of leukemogenesis.[1]
Modulation of Key Signaling Pathways
PRMT5 influences several critical signaling pathways that are frequently dysregulated in cancer.
-
p53 Pathway: PRMT5 can directly methylate the tumor suppressor protein p53. This methylation has been shown to selectively suppress the expression of crucial pro-apoptotic and anti-proliferative p53 target genes, thereby allowing cancer cells to evade apoptosis and sustain self-renewal and proliferation.[1]
-
NF-κB Pathway: In multiple myeloma, PRMT5 interacts with TRIM21, an E3 ubiquitin ligase, to prevent the degradation of IKKβ. This stabilization of IKKβ leads to the activation of the NF-κB signaling pathway, a critical prosurvival pathway in many B-cell malignancies.
-
PI3K/AKT Pathway: In diffuse large B-cell lymphoma (DLBCL), B-cell receptor (BCR) signaling induces the upregulation of PRMT5 through the PI3K-AKT-MYC axis.[2] Furthermore, PRMT5 itself can activate the PI3K/AKT signaling pathway, creating a positive feedback loop that enhances cancer cell survival and proliferation.[2][5]
-
WNT/β-catenin Pathway: PRMT5 has been found to directly silence the expression of negative regulators of the WNT/β-catenin signaling pathway, such as AXIN2 and WIF1, leading to its pro-survival effects.[1]
Regulation of RNA Splicing
PRMT5 is essential for the proper functioning of the spliceosome, the cellular machinery responsible for RNA splicing.[6] It methylates several components of the spliceosome, including Sm proteins, which is crucial for the assembly of small nuclear ribonucleoproteins (snRNPs).[6] In hematologic malignancies, particularly those with mutations in splicing factor genes (e.g., myelodysplastic syndromes), cancer cells exhibit an increased dependency on PRMT5 for survival.[6] Inhibition of PRMT5 in these contexts leads to aberrant splicing of numerous essential genes, resulting in cell cycle arrest and apoptosis.[6]
This compound: A Potent and Selective Inhibitor of PRMT5
Given the critical role of PRMT5 in hematologic malignancies, significant efforts have been directed towards the development of small molecule inhibitors. This compound is a novel, potent, and selective inhibitor of PRMT5.
Quantitative Data for this compound and Other PRMT5 Inhibitors
The following table summarizes the available in vitro efficacy data for this compound and other notable PRMT5 inhibitors in various hematologic malignancy cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Not Specified | Cancer | 1 nM | [4][7] |
| Compound 20 | MV-4-11 | Acute Myeloid Leukemia | 4.2 nM (enzymatic) | [8] |
| GSK-3326595 | Not Specified | Cancer | 9.2 nM (enzymatic) | [8] |
| PRT382 | 9 MCL Cell Lines | Mantle Cell Lymphoma | 44.8 - 1905.5 nM | [9] |
| CMP5 | HTLV-1-infected & ATL cell lines | T-cell Leukemia/Lymphoma | 3.98 - 23.94 µM | [3] |
| HLCL61 | HTLV-1-infected & ATL cell lines | T-cell Leukemia/Lymphoma | 2.33 - 42.71 µM | [3] |
| Compound 17 | LNCaP, A549 | Prostate, Lung Cancer | < 500 nM | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of PRMT5 and its inhibitors.
Western Blot Analysis for PRMT5 and Downstream Markers
Objective: To determine the protein levels of PRMT5 and its methylation targets (e.g., symmetric dimethylarginine - SDMA) in response to inhibitor treatment.
Materials:
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PRMT5, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of PRMT5 inhibitors on the viability and proliferation of hematologic malignancy cell lines.
Materials:
-
96-well cell culture plates
-
Hematologic malignancy cell lines
-
Complete cell culture medium
-
This compound or other PRMT5 inhibitors
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PRMT5 inhibitor in complete medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control wells.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a non-linear regression analysis.
-
RNA Sequencing (RNA-seq) for Transcriptomic Analysis
Objective: To identify changes in gene expression and RNA splicing patterns in response to PRMT5 inhibition or knockdown.
Materials:
-
TRIzol reagent or other RNA isolation kits
-
RNase-free tubes and reagents
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing platform
Procedure:
-
RNA Isolation:
-
Treat cells with the PRMT5 inhibitor or perform shRNA-mediated knockdown of PRMT5.
-
Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.[11]
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and integrity of the RNA using an Agilent Bioanalyzer. High-quality RNA should have an RNA Integrity Number (RIN) > 8.[12]
-
-
Library Preparation:
-
Prepare RNA-seq libraries from the high-quality RNA using a stranded mRNA library preparation kit. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
-
Sequencing:
-
Quantify and assess the quality of the prepared libraries.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or downregulated upon PRMT5 inhibition.
-
Analyze alternative splicing events to identify changes in exon usage and intron retention.
-
Conclusion and Future Directions
The wealth of preclinical data strongly supports the role of PRMT5 as a key driver of tumorigenesis in a variety of hematologic malignancies. Its multifaceted functions in epigenetic regulation, modulation of oncogenic signaling, and control of RNA splicing make it an attractive and promising therapeutic target. Potent and selective inhibitors like this compound hold significant promise for the treatment of these devastating diseases.
Future research should focus on several key areas:
-
Comprehensive preclinical evaluation of this compound: In-depth studies are needed to determine its efficacy and safety in a broader range of hematologic malignancy models, including patient-derived xenografts.
-
Biomarker discovery: Identifying predictive biomarkers of response to PRMT5 inhibitors will be crucial for patient stratification in future clinical trials. This could include the mutational status of splicing factors or the expression levels of specific PRMT5 targets.
-
Combination therapies: Exploring the synergistic effects of PRMT5 inhibitors with other targeted agents or standard chemotherapy regimens could lead to more effective and durable treatment responses.
-
Understanding resistance mechanisms: Investigating potential mechanisms of resistance to PRMT5 inhibition will be essential for developing strategies to overcome or prevent drug resistance.
The continued investigation of PRMT5 and the development of novel inhibitors like this compound represent a highly promising avenue for advancing the treatment of hematologic malignancies and improving patient outcomes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impact of Histone Modifications and Their Therapeutic Targeting in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of RNA Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Biological Characterization of PRMT5:MEP50 Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. leukemia-net.org [leukemia-net.org]
- 12. mmjggl.caltech.edu [mmjggl.caltech.edu]
Methodological & Application
Application Notes and Protocols for Prmt5-IN-35 In Vitro Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.[1][3] Prmt5-IN-35 is a small molecule inhibitor designed to target the enzymatic activity of PRMT5. These application notes provide a comprehensive overview of the in vitro characterization of this compound, including a detailed protocol for an enzyme kinetics assay, data presentation, and visualization of the relevant biological pathway and experimental workflow.
Data Presentation
The inhibitory activity of this compound against PRMT5 is determined by measuring the 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by half. This is a key parameter for comparing the potency of different inhibitors.
| Compound | Target | Assay Type | Substrate | Co-factor | IC50 (nM) |
| This compound | PRMT5/MEP50 | Luminescence | Histone H4 peptide | SAM | Data not available |
| Example Inhibitor 1 | PRMT5/MEP50 | TR-FRET | Histone H4 peptide | SAM | XX |
| Example Inhibitor 2 | PRMT5/MEP50 | Radioactive | SmD3 peptide | SAM | YY |
Note: The IC50 value for this compound is not publicly available and should be determined experimentally using the protocol provided below.
PRMT5 Signaling Pathway
PRMT5 plays a central role in cellular regulation by methylating a variety of protein substrates. This post-translational modification can impact protein function, localization, and stability, thereby influencing downstream signaling pathways involved in cell proliferation, survival, and differentiation.[4]
Caption: PRMT5 signaling pathway overview.
Experimental Protocols
This section provides a detailed methodology for a common in vitro enzyme kinetics assay to determine the IC50 of this compound. The described protocol is based on a luminescence-based assay that measures the production of S-adenosylhomocysteine (SAH), a universal by-product of SAM-dependent methyltransferases.[5]
Materials and Reagents
-
Enzyme: Recombinant human PRMT5/MEP50 complex
-
Substrate: Histone H4 peptide (e.g., residues 1-21)
-
Co-factor: S-adenosylmethionine (SAM)
-
Inhibitor: this compound
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
Detection Reagent: MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega) or similar luminescence-based SAH detection kit
-
Plate: White, opaque 384-well assay plate
-
Instrumentation: Luminometer
Experimental Workflow
The following diagram illustrates the key steps in the in vitro enzyme kinetics assay.
Caption: In vitro enzyme kinetics assay workflow.
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of PRMT5/MEP50, Histone H4 peptide, and SAM in assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add 2 µL of the this compound serial dilutions or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the PRMT5/MEP50 enzyme solution to each well.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the methyltransferase reaction by adding 4 µL of a solution containing both the Histone H4 peptide and SAM to each well.
-
The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction and detect the generated SAH by adding the luminescence-based detection reagents according to the manufacturer's instructions (e.g., 10 µL of MTase-Glo™ Reagent).
-
Incubate as recommended by the manufacturer (e.g., 30 minutes at room temperature).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the relative luminescence unit.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
This document provides a framework for the in vitro evaluation of this compound, a potential inhibitor of PRMT5. The detailed protocol for the enzyme kinetics assay allows for the determination of the compound's potency (IC50). The provided diagrams offer a clear visualization of the PRMT5 signaling pathway and the experimental workflow, aiding in the understanding and execution of the described experiments. These resources are intended to support researchers and drug development professionals in their efforts to characterize novel PRMT5 inhibitors.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: Cell-based Assays for Prmt5-IN-35 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, signal transduction, and the DNA damage response.[3][4][5] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, including lymphomas, breast cancer, and lung cancer.[1][6]
Prmt5-IN-35 is a novel small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. By blocking PRMT5-mediated methylation, this compound has the potential to disrupt key oncogenic pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound and other PRMT5 inhibitors.
PRMT5 Signaling Pathway
PRMT5 exerts its influence on cellular function through various downstream pathways. A key mechanism is the regulation of gene expression via histone methylation. Additionally, PRMT5 can methylate non-histone proteins, impacting signaling cascades such as the PI3K/AKT/mTOR and ERK pathways, which are crucial for cell proliferation and survival.[7][8][9]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 non-small cell lung cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Concentration of this compound (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.85 | 68 |
| 10 | 0.42 | 33.6 |
| 50 | 0.15 | 12 |
| 100 | 0.12 | 9.6 |
| IC50 (µM) | ~5.5 |
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, treating cells for 48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in parallel with a viability assay) and express the results as fold change in caspase activity compared to the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | Average Luminescence (RLU) | Fold Change in Caspase 3/7 Activity |
| 0 (Vehicle) | 5,200 | 1.0 |
| 1 | 8,320 | 1.6 |
| 10 | 28,600 | 5.5 |
| 50 | 49,400 | 9.5 |
| 100 | 51,000 | 9.8 |
Western Blot Analysis of Downstream Signaling
This method is used to detect changes in the protein levels and phosphorylation status of key components of signaling pathways affected by PRMT5 inhibition.
Protocol:
-
Cell Lysis: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
| Treatment | p-AKT / Total AKT (Relative Density) | p-ERK / Total ERK (Relative Density) |
| Vehicle | 1.00 | 1.00 |
| This compound (10 µM) | 0.35 | 0.42 |
| This compound (50 µM) | 0.12 | 0.18 |
Target Engagement Assay (NanoBRET™)
This assay measures the binding of this compound to PRMT5 within living cells, confirming target engagement.
Protocol:
-
Cell Transfection: Co-transfect cells with a NanoLuc®-PRMT5 fusion vector and a HaloTag®-substrate vector.
-
Compound Treatment: Add a serial dilution of this compound to the cells.
-
Probe and Substrate Addition: Add the NanoBRET™ tracer and the HaloTag® NanoBRET™ 618 ligand.
-
BRET Measurement: Measure the donor and acceptor signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50 for target engagement.
Data Presentation:
| Concentration of this compound (nM) | NanoBRET™ Ratio | % Inhibition of Tracer Binding |
| 0 | 0.85 | 0 |
| 1 | 0.78 | 8.2 |
| 10 | 0.55 | 35.3 |
| 100 | 0.21 | 75.3 |
| 1000 | 0.10 | 88.2 |
| IC50 (nM) | ~35 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the efficacy of a PRMT5 inhibitor.
Logical Relationship of Assay Interpretation
The results from these assays can be integrated to build a comprehensive understanding of this compound's mechanism of action.
These application notes provide a foundational framework for assessing the cellular efficacy of this compound. The specific cell lines, treatment times, and concentrations may need to be optimized for different experimental contexts.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-35 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[3][4] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.[5][6] Prmt5-IN-35 is a potent and selective small molecule inhibitor of PRMT5, demonstrating high efficacy in biochemical assays. These application notes provide detailed protocols for the utilization of this compound in cell culture-based experiments to investigate its biological effects and therapeutic potential.
Product Information
| Compound Name | This compound |
| Synonyms | Compound 87 |
| CAS Number | 1989620-03-2 |
| Molecular Formula | C17H17ClN4O4 |
| Molecular Weight | 376.79 g/mol |
| Biochemical IC50 | 1 nM |
| Solubility | Soluble in DMSO |
Note: For detailed information on solubility in specific buffers, please refer to the manufacturer's datasheet.
Quantitative Data: Comparative IC50 Values of PRMT5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PRMT5 inhibitors across a panel of cancer cell lines. This data can serve as a reference for determining an appropriate starting concentration range for this compound in your cell line of interest. Note that the potency of this compound (biochemical IC50 of 1 nM) suggests that cellular IC50 values may be in the low nanomolar to micromolar range, depending on cell permeability and other factors.
| Inhibitor | Cell Line | Cancer Type | Growth IC50 |
| EPZ015666 | Z-138 | Mantle Cell Lymphoma | 96 nM |
| Maver-1 | Mantle Cell Lymphoma | 450 nM | |
| Granta-519 | Mantle Cell Lymphoma | 904 nM | |
| Mino | Mantle Cell Lymphoma | <100 nM | |
| Jeko-1 | Mantle Cell Lymphoma | <100 nM | |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | 2.5 nM - 10 µM range |
| Breast Cancer Cell Lines | Breast Cancer | 2.5 nM - 10 µM range | |
| Acute Myeloid Leukemia Cell Lines | AML | 2.5 nM - 10 µM range | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 2.5 nM - 10 µM range | |
| Compound 17 | LNCaP | Prostate Cancer | 430 nM |
| A549 | Non-Small Cell Lung Cancer | 447 nM | |
| HLCL61 | ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 µM |
| T-ALL cell lines | T-Cell Acute Lymphoblastic Leukemia | 13.06 - 22.72 µM |
Signaling Pathways and Experimental Workflow
PRMT5 Signaling Pathway Overview
The following diagram illustrates the central role of PRMT5 in regulating key cellular signaling pathways implicated in cancer.
Caption: PRMT5 regulates key oncogenic signaling pathways.
Experimental Workflow for this compound Cellular Assays
This diagram outlines a typical workflow for characterizing the effects of this compound in a cell culture model.
Caption: Workflow for this compound cell-based experiments.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the molecular weight (376.79 g/mol ), calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Treatment with this compound
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment.
-
Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical starting concentration range for a dose-response experiment could be 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time should be determined empirically for each cell line and assay.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against symmetric dimethylarginine (SDMA)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer
These protocols are intended as a general guide. Optimal conditions, including cell density, inhibitor concentration, and incubation time, should be determined empirically for each specific cell line and experimental setup. Always refer to the manufacturer's instructions and safety data sheets for all reagents and equipment used. This product is for research use only and is not intended for diagnostic or therapeutic purposes.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Western Blotting for the Detection of PRMT5 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). It includes methodologies for sample preparation, protein analysis, and interpretation of results, supported by signaling pathway diagrams and quantitative data summaries.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a key role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA repair.[2][3][4] Dysregulation of PRMT5 activity is implicated in various cancers, making it a significant therapeutic target.[5][6][7]
Western blotting is a fundamental technique to assess the efficacy of PRMT5 inhibitors. This method allows for the direct measurement of total PRMT5 protein levels and, crucially, the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 enzymatic activity.[8][9][10] Furthermore, Western blotting can be employed to analyze the downstream effects of PRMT5 inhibition on various signaling pathways.
Signaling Pathways and Experimental Workflow
PRMT5 is involved in multiple signaling pathways that are crucial for cell proliferation and survival. Understanding these pathways is essential for interpreting the effects of PRMT5 inhibitors.
PRMT5 Signaling Pathways
PRMT5 has been shown to influence several key signaling cascades, including the ERK1/2 and PI3K/AKT pathways.[11][12] It can regulate the expression of growth factor receptors like FGFR3, thereby impacting downstream signaling.[11] Additionally, PRMT5 can methylate components of signaling pathways directly, such as AKT, to modulate their activity.[13][14]
Experimental Workflow for Western Blot Analysis
The general workflow for assessing PRMT5 inhibition via Western blotting involves several key steps, from cell treatment to data analysis.
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to detect PRMT5 inhibition.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., JJN3, OPM2 for multiple myeloma).[8]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: ECL Western blotting detection reagents.
Cell Culture and Treatment
-
Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different time points (e.g., 3 days).[8] Include a vehicle control (e.g., DMSO).
Protein Extraction and Quantification
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 25 µg per lane) onto an SDS-PAGE gel.[17]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PRMT5, anti-SDMA) overnight at 4°C with gentle agitation. Recommended dilutions can be found in the tables below.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL detection reagent and an imaging system.
Data Presentation and Interpretation
Quantitative Data Summary
The following tables summarize key quantitative data for performing Western blots for PRMT5 and its downstream markers.
Table 1: Primary Antibody Dilutions for Western Blot
| Target Protein | Recommended Dilution | Manufacturer (Example) | Molecular Weight (kDa) |
| PRMT5 | 1:1000 | Abcam (ab109451) | 73 |
| PRMT5 | 1:1000 | Cell Signaling (#2252) | 73 |
| SDMA | 1:1000 | Cell Signaling (#13222) | Varies |
| β-actin | 1:5000 | Sigma-Aldrich | 42 |
| GAPDH | 1:5000 | Cell Signaling | 37 |
Table 2: Expected Outcomes of PRMT5 Inhibition on Protein Levels
| Protein Target | Expected Change with Inhibitor | Rationale |
| PRMT5 | No significant change | The inhibitor targets enzymatic activity, not protein expression.[8] |
| SDMA | Significant decrease | SDMA is a direct product of PRMT5 enzymatic activity.[8][9] |
| p-AKT | Decrease | PRMT5 can promote AKT activation.[14] |
| BAX | Increase | PRMT5 inhibition can upregulate pro-apoptotic proteins.[13] |
Interpretation of Results
-
A significant decrease in the SDMA signal upon treatment with a PRMT5 inhibitor is a direct indication of successful target engagement and inhibition of enzymatic activity.[8]
-
The total PRMT5 protein levels should remain relatively unchanged, confirming that the inhibitor's effect is on the enzyme's function rather than its expression.[8]
-
Analysis of downstream signaling proteins, such as a decrease in phosphorylated AKT or an increase in pro-apoptotic proteins like BAX, can provide further evidence of the inhibitor's biological effects.[13][14]
-
The loading control (β-actin or GAPDH) is essential to ensure equal protein loading across all lanes.
Conclusion
Western blotting is an indispensable tool for the preclinical evaluation of PRMT5 inhibitors. By following the detailed protocol outlined in this application note, researchers can reliably assess the on-target effects of these inhibitors by measuring the reduction in SDMA levels and investigate their downstream cellular consequences. This methodology provides a robust framework for advancing the development of novel cancer therapeutics targeting PRMT5.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. academic.oup.com [academic.oup.com]
- 17. ABclonal [abclonal.com]
Application Notes and Protocols for Prmt5-IN-35 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Prmt5-IN-35, a novel inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), using a mouse xenograft model.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[1][4][5]
In many cancers, PRMT5 is overexpressed and its activity is dysregulated, contributing to tumorigenesis and malignant progression.[4][6][7] PRMT5 can promote cancer cell proliferation, survival, and metastasis by epigenetically silencing tumor suppressor genes and activating oncogenic signaling pathways.[1][8][9] Consequently, PRMT5 has emerged as a promising therapeutic target for cancer treatment.[2][6][10] this compound is a potent and selective small molecule inhibitor of PRMT5, designed to disrupt its oncogenic functions.
Key Signaling Pathways Involving PRMT5 in Cancer
PRMT5 is implicated in several key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
-
RB-E2F Pathway: PRMT5 can repress the expression of the Retinoblastoma (RB) family of tumor suppressors (RB1, RBL1, RBL2) through histone methylation, leading to unchecked cell cycle progression.[4]
-
EGFR/PI3K/AKT Signaling: PRMT5 can modulate the activity of key components in this pathway, such as the Epidermal Growth Factor Receptor (EGFR) and AKT, influencing cell proliferation, survival, and metastasis.[11][12]
-
Wnt/β-catenin Pathway: In certain cancers like triple-negative breast cancer, PRMT5 can activate this pathway by suppressing the expression of its inhibitors, DKK1 and DKK3.[9]
-
p53 Pathway: PRMT5 can methylate and regulate the function of the p53 tumor suppressor protein, impacting its ability to induce apoptosis and cell cycle arrest.[13]
Below is a diagram illustrating the central role of PRMT5 in various oncogenic signaling pathways.
Preclinical Evaluation of this compound: A Mouse Xenograft Model
Mouse xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo assessment of a drug's anti-tumor efficacy, pharmacokinetics, and pharmacodynamics. The following sections provide detailed protocols for establishing and utilizing a subcutaneous xenograft model to evaluate this compound.
Experimental Workflow
The overall experimental workflow for a typical mouse xenograft study is depicted below.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of PRMT5 Inhibitors
Disclaimer: As of the latest available information, specific in vivo dosage and administration protocols for Prmt5-IN-35 have not been extensively published in peer-reviewed literature. This compound is recognized as a potent, selective, and orally active PRMT5 inhibitor with a reported IC50 of 1 nM[1][2]. The following application notes and protocols are based on data from preclinical studies of other structurally and functionally similar PRMT5 inhibitors. This information is intended to serve as a valuable resource and guide for researchers in designing in vivo studies for novel PRMT5 inhibitors like this compound.
Data Presentation: In Vivo Dosages of Various PRMT5 Inhibitors
The following table summarizes the reported in vivo dosages and administration schedules for several well-characterized PRMT5 inhibitors in various animal models. This data can be used to establish a starting dose range for this compound, which should then be optimized through dose-finding studies.
| Compound Name | Animal Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Reference |
| MRTX1719 | Immunocompromised mice | MTAP-deleted Lung Tumor Xenografts | 12.5, 25, 50, and 100 mg/kg | Oral gavage | Once daily for 22 days | [3] |
| EPZ015666 (GSK3235025) | Mouse Xenograft | Mantle Cell Lymphoma | Not specified, but showed dose-dependent antitumor activity | Oral | Not specified | [4][5][6] |
| EPZ015666 (GSK3235025) | Murine Xenograft | Triple Negative Breast Cancer | Not specified, but resulted in 39% tumor growth inhibition | Not specified | Not specified | [7] |
| GSK3326595 | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
| YQ36286 | Xenograft mouse models | Mantle Cell Lymphoma | Not specified, but resulted in 95% tumor growth inhibition | Not specified | 21 days of dosing | [7] |
| PRT382 | Patient-derived xenograft mouse models | Ibrutinib-resistant Mantle Cell Lymphoma | Not specified | Not specified | Not specified | [7] |
| LLY-238 | Mouse model | Glioblastoma Multiforme | Not specified | Every other day, and consecutively for 3 days followed by no dosing for 4 days | Not specified | [7] |
| HLCL-61 | Murine model | Acute Myeloid Leukemia | Not specified | Not specified | No adverse effects reported | [7] |
| C220 | Canine lymphoma cell lines | Canine Non-Hodgkin Lymphoma | 100 nM (in vitro) | Not applicable | 2 days (CLBL-1) and 4 days (17-71) | [9] |
Experimental Protocols
The following are generalized protocols for conducting in vivo animal studies with PRMT5 inhibitors, based on common practices reported in the literature.
Animal Models and Tumor Implantation
-
Animal Strain: Athymic nude mice (Foxn1nu) or other immunocompromised strains (e.g., NOD/SCID) are commonly used for xenograft studies. The choice of strain should be appropriate for the tumor model.
-
Cell Culture: Tumor cells of interest should be cultured in appropriate media and conditions. Cells should be harvested during the logarithmic growth phase.
-
Implantation: For subcutaneous xenografts, inject 5 x 10^6 tumor cells in a volume of 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of 6-8 week old female mice[3].
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
This compound Formulation and Administration
-
Formulation: As this compound is described as orally active, it can be formulated in a vehicle suitable for oral gavage. Common vehicles include 0.5% methylcellulose in water or a solution of 10% DMSO, 40% PEG300, and 50% water. The final formulation should be a homogenous suspension or solution.
-
Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
In Vivo Efficacy Study
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment groups (at least 3 dose levels to assess dose-response).
-
Optional: Positive control group (a known effective therapeutic agent for the specific tumor model).
-
-
Dosing Schedule: Based on the data from other PRMT5 inhibitors, a once-daily (QD) oral administration is a reasonable starting point. The duration of treatment can range from 21 to 28 days, or until a pre-defined endpoint is reached.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or activity; weight loss).
-
-
Endpoints:
-
Primary endpoint: Tumor growth inhibition (TGI).
-
Secondary endpoints: Body weight changes, overall survival.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic (PD) Biomarker Analysis
-
Mechanism of Action: PRMT5 symmetrically dimethylates arginine residues on various proteins, including histones (e.g., H4R3me2s) and non-histone proteins.
-
Biomarker Assessment: To confirm target engagement of this compound in vivo, assess the levels of symmetric dimethylarginine (SDMA) in tumor tissues and/or peripheral blood mononuclear cells (PBMCs) via Western blotting or ELISA. A reduction in SDMA levels in the treated groups compared to the vehicle control would indicate effective PRMT5 inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:1989620-03-2| GlpBio [glpbio.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of protein arginine methyltransferase 5 (PRMT5) as a candidate therapeutic target in the spontaneous canine model of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in cellular processes and a promising target in oncology and other therapeutic areas. The following sections detail both biochemical and cell-based assays, offering a comprehensive toolkit for PRMT5 inhibitor discovery programs.
Introduction to PRMT5 and its Role in Disease
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target. PRMT5 can influence cell proliferation and survival through its interaction with key signaling pathways such as the ERK1/2, PI3K/AKT/mTOR, and WNT/β-catenin pathways.
Biochemical High-Throughput Screening Assays
Biochemical assays are essential for primary screening of large compound libraries to identify direct inhibitors of PRMT5 enzymatic activity. Two common HTS-compatible biochemical assays are the AptaFluor™ SAH Assay and the AlphaLISA® Assay.
AptaFluor™ SAH Methyltransferase Assay
The AptaFluor assay is a homogeneous, fluorescence-based assay that directly measures the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of all S-adenosyl-L-methionine (SAM)-dependent methyltransferase reactions. The assay utilizes an RNA aptamer, or riboswitch, that specifically binds to SAH, leading to a change in fluorescence.[2][3] This "mix-and-read" format is highly amenable to HTS.[2]
Experimental Protocol: AptaFluor™ PRMT5 Assay
Materials:
-
PRMT5 enzyme
-
Histone H2A or other suitable substrate
-
S-adenosyl-L-methionine (SAM)
-
AptaFluor™ SAH Assay Kit (containing SAH detection reagents)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100[2]
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known PRMT5 inhibitor for positive control) into a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing PRMT5 enzyme and the histone H2A substrate in assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the compound-containing wells to initiate the methylation reaction. A typical reaction might contain 5 µM Histone H2A and 5 µM SAM.[2]
-
Incubation: Incubate the reaction plate at 30°C for 90 minutes.[2]
-
Reaction Termination: Add the Enzyme Stop Mix to each well to terminate the enzymatic reaction.[2]
-
SAH Detection: Add the SAH Detection Mix, which includes a terbium-labeled RNA aptamer fragment and a DyLight 650-labeled fragment, to each well.[2][4]
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow for the formation of the SAH-aptamer complex.[3]
-
Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
AlphaLISA® Assay for PRMT5
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based, no-wash immunoassay that can be adapted to measure PRMT5 activity. In this assay, a biotinylated substrate is methylated by PRMT5. The addition of streptavidin-coated donor beads and antibody-coated acceptor beads specific for the symmetrically dimethylated arginine motif brings the beads into proximity, generating a chemiluminescent signal upon excitation.[5][6]
Experimental Protocol: AlphaLISA® PRMT5 Assay
Materials:
-
PRMT5 enzyme
-
Biotinylated Histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA® anti-H4R3me2s Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer: 30 mM Tris (pH 8.0), 1 mM DTT, 0.01% BSA, 0.01% Tween-20[6][7]
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls into a 384-well plate.
-
Reaction Mix Preparation: Prepare a reaction mix containing the biotinylated Histone H4 substrate and SAM in assay buffer.
-
Reaction Initiation: Add the PRMT5 enzyme to the reaction mix and immediately dispense into the compound-containing wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.[6][7]
-
Detection Reagent Addition: Add the AlphaLISA® Acceptor beads and incubate for 1 hour at room temperature.
-
Donor Bead Addition: Add the Streptavidin-coated Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an EnVision® or other microplate reader capable of AlphaLISA® detection.
Cell-Based High-Throughput Screening Assays
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context, assessing cell permeability, and determining on-target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell assay that quantifies the binding of a test compound to a target protein.[8] For PRMT5, this involves expressing a NanoLuc® luciferase-PRMT5 fusion protein in cells. A cell-permeable fluorescent tracer that binds to PRMT5 is then added. If the test compound binds to PRMT5, it will displace the tracer, leading to a decrease in the BRET signal.[8][9]
Experimental Protocol: NanoBRET™ PRMT5 Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-PRMT5 fusion vector
-
NanoBRET™ tracer for PRMT5
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Test compounds dissolved in DMSO
-
White, 96- or 384-well assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-PRMT5 fusion vector using a suitable transfection reagent like FuGENE® HD.[10]
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into white assay plates.
-
Compound Addition: Add the test compounds at various concentrations to the cells and incubate.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells. A concentration of 0.075 µM for the tracer has been reported as optimal.[10]
-
Substrate Addition: Add the NanoBRET™ substrate (furimazine) to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to allow for easy comparison of inhibitor potencies.
Table 1: Comparative IC50 Values of Known PRMT5 Inhibitors
| Compound | Assay Type | Cell Line (if applicable) | IC50 (nM) | Reference |
| GSK3326595 | Biochemical | - | 6.2 | [11] |
| Compound 20 | Biochemical | - | 4.2 | [11] |
| P1608K04 | AlphaLISA | - | ~1,500 | [5] |
| P1618J22 | AlphaLISA | - | ~16,500 | [5] |
| PR5-LL-CM01 | AlphaLISA | - | ~7,500 | [7] |
| CMP5 | Cell-based (viability) | ATL cell lines | 3,980 - 21,650 | [12] |
| HLCL61 | Cell-based (viability) | ATL cell lines | 3,090 - 7,580 | [12] |
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
PRMT5 Signaling Pathway
Caption: PRMT5 signaling network and its impact on cell proliferation.
Experimental Workflow for a Biochemical HTS Assay
Caption: General workflow for a biochemical PRMT5 HTS assay.
Logical Relationship of a Cell-Based Target Engagement Assay
Caption: Principle of the NanoBRET target engagement assay for PRMT5.
References
- 1. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® TE PRMT5 Assay [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prmt5-IN-35 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] Its overexpression has been implicated in the development and progression of numerous cancers, including non-small cell lung cancer (NSCLC), where it is often associated with poor prognosis.[3][4] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to the modulation of gene expression and protein function.[1][2]
The inhibition of PRMT5 has emerged as a promising therapeutic strategy for NSCLC.[5][6] Small molecule inhibitors targeting PRMT5 have demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical models of NSCLC. This document provides detailed application notes and protocols for the use of a representative PRMT5 inhibitor, designated here as Prmt5-IN-35, in NSCLC cell lines. The methodologies and data presented are based on published studies of various PRMT5 inhibitors and serve as a comprehensive guide for researchers in this field.
Data Presentation
The following tables summarize the anti-proliferative activity of various PRMT5 inhibitors in a panel of human non-small cell lung cancer cell lines.
Table 1: IC50 Values of PRMT5 Inhibitors in NSCLC Cell Lines
| Compound | A549 (Adenocarcinoma) | H1299 (Adenocarcinoma) | NCI-H460 (Large Cell) |
| This compound (Representative) | 7.8 ± 1.7 µM (72h)[6] | Data Not Available | Data Not Available |
| Compound 3039-0164 | 7.8 ± 1.7 µM (72h)[6] | Data Not Available | Data Not Available |
| Cisplatin (Reference) | 6.14 µM (48h)[7] | Data Not Available | Data Not Available |
| CMP5 | Data Not Available | Data Not Available | Data Not Available |
| HLCL61 | Data Not Available | Data Not Available | Data Not Available |
Note: The IC50 values for CMP5 and HLCL61 were reported in T-ALL and ATL cell lines, with ranges of 3.98 to 21.65 µM and 3.09 to 7.58 µM, respectively, at 120h.[8] Data for NSCLC cell lines were not specified in the provided search results.
Signaling Pathways
PRMT5 inhibition in NSCLC impacts several key signaling pathways that are crucial for tumor cell survival and proliferation. The primary mechanisms involve the downregulation of pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, often through the modulation of upstream regulators like Fibroblast Growth Factor Receptor 3 (FGFR3).[4][5]
Caption: PRMT5 signaling pathway in NSCLC.
Experimental Workflow
A typical workflow for evaluating the efficacy of a PRMT5 inhibitor like this compound in NSCLC cell lines involves a series of in vitro assays to assess its impact on cell viability, apoptosis, and key signaling pathways.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NSCLC cells treated with this compound using flow cytometry.
Materials:
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for the indicated time (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up appropriate compensation and gates for unstained, Annexin V-FITC single-stained, and PI single-stained cells.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of PRMT5 and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed NSCLC cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation, e.g., 1:1000 for p-Akt) overnight at 4°C with gentle agitation.[9][12]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH as a loading control to normalize protein expression levels.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 facilitates angiogenesis and EMT via HIF-1α/VEGFR/Akt signaling axis in lung cancer | Aging [aging-us.com]
- 4. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PRMT5 function and targeting in cancer [cell-stress.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Application of PRMT5 Inhibitors in Triple-Negative Breast Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PRMT5 inhibitors in the study of triple-negative breast cancer (TNBC).
Note: While the specific inhibitor "Prmt5-IN-35" was requested, extensive searches did not yield public data for a compound with this designation. Therefore, this document provides a detailed overview of the application of well-characterized and clinically relevant PRMT5 inhibitors, such as EPZ015666, EPZ015938, and the PROTAC degrader YZ-836P, in TNBC research. The principles, protocols, and data presented are directly applicable to the study of novel PRMT5 inhibitors in this context.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This absence of well-defined molecular targets makes chemotherapy the primary treatment modality, but resistance and recurrence remain significant challenges.[3][4]
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in TNBC.[1][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][5] In TNBC, high expression of PRMT5 is often associated with poor prognosis.[3][5] Inhibition of PRMT5 has been shown to impair cell proliferation, induce apoptosis, and sensitize TNBC cells to other therapeutic agents.[1][3]
These application notes provide a summary of the key applications of PRMT5 inhibitors in TNBC research, detailed experimental protocols, and a compilation of relevant quantitative data.
Key Applications in TNBC Research
-
Inhibition of Cell Proliferation and Viability: PRMT5 inhibitors effectively reduce the proliferation and viability of TNBC cell lines.[3]
-
Induction of Apoptosis: Treatment with PRMT5 inhibitors leads to programmed cell death in TNBC cells.[3]
-
Cell Cycle Arrest: These inhibitors can cause a halt in the cell cycle, typically at the G1 or G2/M phase.[3][6]
-
Modulation of Ferroptosis: PRMT5 inhibition can sensitize TNBC cells to ferroptosis, a form of iron-dependent cell death, by regulating the KEAP1-NRF2 pathway.[7][8]
-
Overcoming Drug Resistance: PRMT5 inhibitors show potential in overcoming resistance to standard chemotherapies like paclitaxel.
-
Synergistic Combinations: Combining PRMT5 inhibitors with other targeted therapies, such as EGFR inhibitors, or chemotherapies can result in synergistic anti-cancer effects.[3][4]
-
In Vivo Tumor Growth Inhibition: Administration of PRMT5 inhibitors has been demonstrated to significantly slow tumor progression in preclinical TNBC xenograft models.[3][9]
Signaling Pathways and Mechanisms of Action
PRMT5 inhibitors exert their anti-cancer effects in TNBC through the modulation of several key signaling pathways.
PRMT5-KEAP1-NRF2 Signaling Pathway in Ferroptosis
PRMT5 can methylate and stabilize KEAP1, which is a negative regulator of NRF2. This leads to the downregulation of NRF2 and its downstream target, HMOX1, ultimately promoting resistance to ferroptosis. Inhibition of PRMT5 reverses this process, leading to NRF2 activation and sensitization to ferroptosis.[7][8]
Caption: PRMT5 inhibition sensitizes TNBC cells to ferroptosis.
Regulation of Cell Cycle and Apoptosis by PRMT5
PRMT5 influences the expression of key cell cycle regulators and apoptosis-related proteins. Inhibition of PRMT5 can lead to cell cycle arrest and the activation of apoptotic pathways.
Caption: PRMT5 inhibition induces cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on PRMT5 inhibitors in TNBC.
Table 1: In Vitro Efficacy of PRMT5 Inhibitors in TNBC Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Value | Reference |
| EPZ015938 | HCC38 | Proliferation | IC50 | 21.9 ± 8.7 nM | [3] |
| EPZ015938 | MDA-MB-453 | Proliferation | IC50 | 109.4 ± 13.4 nM | [3] |
| EPZ015938 | MDA-MB-468 | Proliferation | IC50 | 319.3 ± 226.2 nM | [3] |
| EPZ015666 | MDA-MB-453, MDA-MB-468, HCC38 | Colony Formation | % Reduction (1 µM) | 35% - 90% | [9] |
| EPZ015666 | MDA-MB-453, MDA-MB-468, HCC38 | Colony Formation | % Reduction (5 µM) | 60% - 100% | [9] |
| YZ-836P | HCC1806, HCC1937 | Viability | IC50 | Not specified, but effective | [10] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in TNBC Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Endpoint | Value | Reference |
| EPZ015666 | Patient-Derived Xenograft (PDX) | 100 mg/kg, twice daily (p.o.) | Tumor Growth Inhibition (TGI) | 39% (P = 0.02) after 4 weeks | [9] |
| YZ-836P | Xenograft | Not specified | Tumor Growth Inhibition | Significant | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/SRB)
This protocol is adapted from studies investigating the effect of PRMT5 inhibitors on TNBC cell viability.[7][10]
Workflow:
Caption: Workflow for cell viability assay.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC1937, MDA-MB-468)
-
Complete cell culture medium
-
This compound or other PRMT5 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
DMSO
-
Trichloroacetic acid (TCA) for SRB assay
-
Plate reader
Procedure:
-
Seed TNBC cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete medium.
-
Remove the old medium from the plates and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For SRB assay: Gently add cold TCA to fix the cells for 1 hour at 4°C. Wash the plates with water and air dry. Stain the cells with SRB solution for 30 minutes. Wash with 1% acetic acid and air dry. Solubilize the bound dye with Tris base.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This protocol is for assessing the levels of PRMT5 and downstream signaling proteins.[3]
Workflow:
Caption: Workflow for Western blotting.
Materials:
-
Treated and untreated TNBC cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-PARP, anti-caspase-3, anti-KEAP1, anti-NRF2, anti-HMOX1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a mouse model.[7][9]
Workflow:
Caption: Workflow for in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
TNBC cells
-
Matrigel (optional)
-
This compound or other PRMT5 inhibitor formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject a suspension of TNBC cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PRMT5 inhibitor or vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for the specified duration or until tumors in the control group reach the endpoint criteria.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Conclusion
PRMT5 inhibitors represent a promising therapeutic strategy for TNBC. The information and protocols provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of PRMT5 inhibitors in this challenging disease. The ability of these compounds to inhibit proliferation, induce apoptosis, and potentially overcome drug resistance underscores their clinical potential. Further research, including the investigation of novel inhibitors like this compound, is warranted to fully elucidate the therapeutic value of targeting PRMT5 in TNBC.
References
- 1. dovepress.com [dovepress.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. PRMT5 reduces immunotherapy efficacy in triple-negative breast cancer by methylating KEAP1 and inhibiting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5: A novel therapeutic target for triple‐negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-35 in Leukemia Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in various cancers, including hematological malignancies such as acute myeloid leukemia (AML) and chronic myelogenous leukemia (CML).[1][2] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in cellular processes like gene transcription, RNA splicing, signal transduction, and cell cycle regulation.[3][4][5] Upregulation and increased activity of PRMT5 have been observed in leukemia, where it contributes to leukemogenesis by promoting cell proliferation and survival.[1][6]
Prmt5-IN-35 is a potent and selective small molecule inhibitor of PRMT5. These application notes provide a comprehensive overview of the use of this compound and other functionally similar PRMT5 inhibitors for studying leukemia in mouse models, including detailed experimental protocols and a summary of expected outcomes.
Mechanism of Action in Leukemia
PRMT5 inhibition has demonstrated anti-leukemic effects through various mechanisms:
-
In Acute Myeloid Leukemia (AML): PRMT5 has a dual role in gene activation and repression. It can repress the tumor suppressor microRNA, miR-29b, leading to increased expression of its target, the transcription factor Sp1.[6][7] This, in turn, enhances the transcription of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated and overexpressed in AML.[3][6][7] Inhibition of PRMT5 restores miR-29b expression, leading to the suppression of the Sp1/FLT3 axis and subsequent anti-leukemic activity.[6][7]
-
In Chronic Myelogenous Leukemia (CML): A positive feedback loop exists between BCR-ABL and PRMT5 in CML cells.[1] PRMT5 is overexpressed in CML leukemia stem cells (LSCs) and its inhibition has been shown to abrogate the Wnt/β-catenin signaling pathway by depleting dishevelled homolog 3 (DVL3), thereby targeting the self-renewal of LSCs.[1]
-
General Mechanisms: PRMT5 inhibition can also induce cell cycle arrest, apoptosis, and differentiation in leukemia cells.[4][8] It has been shown to upregulate the cyclin-dependent kinase inhibitor p21 (CDKN1a) in a p53-dependent manner.[8] Furthermore, PRMT5 is involved in RNA splicing, and its inhibition can lead to changes in the alternative splicing of essential genes, contributing to cell death.[9]
Signaling Pathway Diagram
Quantitative Data from In Vivo Mouse Models
The following tables summarize quantitative data from studies using PRMT5 inhibitors in mouse models of leukemia. While specific data for this compound is not detailed in the provided search results, the data for other potent PRMT5 inhibitors like EPZ015666 and PJ-68 can be considered indicative of the expected outcomes.
Table 1: Efficacy of PRMT5 Inhibitors in Leukemia Xenograft Models
| Leukemia Model | Inhibitor | Dosing Regimen | Key Findings | Reference |
| MLL-rearranged AML | EPZ015666 | Oral gavage | Impaired leukemia progression in vivo. | [8] |
| CML (BCR-ABL driven) | PJ-68 | Not specified | Dramatically prolonged survival. | [1] |
| CML (Human CD34+) | PJ-68 | Not specified | Inhibited long-term engraftment in immunodeficient mice. | [1] |
| Mantle Cell Lymphoma | EPZ015666 | Oral dosing | Dose-dependent antitumor activity. | [10] |
| AML (MV-4-11 xenograft) | Compound 20 | Not specified | Considerable in vivo antitumor efficacy. | [11] |
| Skin Cancer (A375 xenograft) | LLY-283 | 20 mg/kg, oral, QD | Significant tumor growth inhibition. | [12] |
Table 2: Pharmacokinetic and In Vivo Study Parameters for PRMT5 Inhibitors
| Inhibitor | Animal Model | Administration | Dose | Noteworthy Observations | Reference |
| Compound 15 (Degrader) | Male Swiss albino mice | Single Intraperitoneal (IP) injection | 150 mg/kg | Good plasma exposure, well-tolerated. | [13] |
| EPZ015666 | Mice | Oral | Not specified | Orally available. | [10] |
| C220 | Jak2V617F mutant mice | Oral | 12.5 mg/kg, QD (5 days on, 2 off) | Not specified | [14] |
| AZ-PRMT5i-1 | Preclinical cancer models | Oral | Not specified | Orally available with significant in vivo efficacy. | [15] |
Experimental Protocols
The following are detailed protocols for using this compound in leukemia mouse models, compiled from methodologies described for similar PRMT5 inhibitors.
Protocol 1: Generation of a Leukemia Xenograft Mouse Model
This protocol describes the establishment of a leukemia model using human leukemia cell lines in immunodeficient mice.
Materials:
-
Human leukemia cell lines (e.g., THP-1 for AML, K562 for CML)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID gamma (NSG))
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture human leukemia cells in appropriate medium to achieve the required number for injection.
-
Cell Preparation:
-
Harvest cells and wash twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
-
Xenograft Implantation:
-
Inject 1 x 10^6 cells (in 100 µL of PBS) per mouse via tail vein injection.
-
-
Monitoring:
-
Monitor mice for signs of leukemia development, such as weight loss, ruffled fur, and hind limb paralysis.
-
Peripheral blood can be sampled to monitor for the presence of human leukemia cells (e.g., by flow cytometry for human CD45).
-
-
Treatment Initiation:
-
Once leukemia is established (e.g., detectable human CD45+ cells in peripheral blood or at a set time point post-injection, typically 7-14 days), randomize mice into treatment and control groups.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details the administration of this compound to leukemia-bearing mice and the assessment of its therapeutic effects.
Materials:
-
Leukemia-bearing mice (from Protocol 1)
-
This compound
-
Vehicle solution
-
Oral gavage needles or appropriate injection supplies
-
Calipers for tumor measurement (if a subcutaneous model is used)
-
Flow cytometry reagents (e.g., anti-human CD45, anti-mouse CD45)
-
Complete Blood Count (CBC) analyzer
-
Materials for tissue harvesting and processing (histology, Western blot)
Procedure:
-
Drug Formulation:
-
Prepare this compound in the appropriate vehicle at the desired concentration for dosing. Sonication may be required to achieve a uniform suspension.
-
-
Dosing:
-
Administer this compound to the treatment group via the determined route (e.g., oral gavage) at a specified dose and schedule (e.g., once daily).
-
Administer vehicle to the control group using the same schedule and route.
-
-
Monitoring and Data Collection:
-
Survival: Monitor mice daily and record survival.
-
Body Weight: Measure body weight 2-3 times per week as an indicator of toxicity.
-
Leukemia Burden:
-
Perform serial peripheral blood draws to quantify the percentage of human leukemia cells by flow cytometry.
-
Perform CBCs to monitor white blood cell counts.
-
-
Tumor Growth (for subcutaneous models): Measure tumor volume with calipers 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study (due to ethical endpoints or a pre-determined time point), euthanize mice.
-
Harvest tissues (bone marrow, spleen, liver) for further analysis:
-
Flow Cytometry: Determine the percentage of leukemia cells in these organs.
-
Histology: Assess tissue infiltration by leukemia cells.
-
Western Blot: Analyze protein expression levels of PRMT5 targets (e.g., symmetric dimethylarginine (sDMA), p21) to confirm target engagement.
-
-
Experimental Workflow Diagram
Conclusion
This compound represents a valuable tool for investigating the role of PRMT5 in leukemia pathogenesis and for preclinical evaluation of PRMT5 inhibition as a therapeutic strategy. The protocols and data presented here provide a framework for designing and executing in vivo studies to assess the efficacy and mechanism of action of this compound in mouse models of leukemia. Careful monitoring of leukemia progression and target engagement will be crucial for the successful application of this compound in research and drug development.
References
- 1. JCI - Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia [jci.org]
- 2. onclive.com [onclive.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation-Mass Spectrometry (IP-MS) Following PRMT5 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Note on PRMT5 Inhibitor: The following protocols utilize a representative, potent, and specific PRMT5 inhibitor, referred to herein as "PRMT5-IN-35." The experimental parameters are based on widely characterized PRMT5 inhibitors such as EPZ015666 and GSK3326595, as a specific compound "this compound" is not extensively documented in current literature. Researchers should validate and optimize concentrations and treatment times for their specific inhibitor and cell system.
Application Notes
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation and overexpression of PRMT5 have been strongly implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, breast cancer, lung cancer, and glioblastoma, making it a compelling therapeutic target.[3][4][5]
The development of small molecule inhibitors targeting PRMT5 allows for the interrogation of its complex biological functions.[1] Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to elucidate the impact of these inhibitors on the PRMT5 interactome and its substrate methylation. By comparing the protein-protein interactions and the symmetric dimethylarginine (SDMA) landscape of PRMT5 in treated versus untreated cells, researchers can identify key signaling pathways modulated by PRMT5 inhibition. This approach can validate inhibitor target engagement, uncover mechanisms of action, and identify potential biomarkers of response.[6][7]
This document provides detailed protocols for treating cultured cells with a PRMT5 inhibitor, followed by immunoprecipitation of PRMT5 and subsequent analysis by mass spectrometry to identify changes in its interacting partners and substrate methylation.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for PRMT5 IP-MS and a key signaling pathway regulated by PRMT5.
Caption: Experimental workflow for IP-MS analysis of PRMT5 interactome after inhibitor treatment.
Caption: PRMT5 regulation of the AKT/FOXO1 signaling pathway in lymphoma.[8]
Detailed Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol describes the treatment of cultured mammalian cells with a PRMT5 inhibitor prior to cell harvesting for immunoprecipitation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, mantle cell lymphoma lines)
-
Complete cell culture medium
-
This compound (or a suitable alternative like EPZ015666/GSK3326595)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound. For the vehicle control, treat cells with an equivalent volume of DMSO in the medium.
-
Incubation: Incubate the cells for the desired treatment period.
-
Optimization Note: Treatment duration can range from 24 to 96 hours or longer, depending on the experimental goal. A 48-hour treatment is often sufficient to observe changes in protein interactions and methylation.[11]
-
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to the cell lysis protocol for immunoprecipitation.
Protocol 2: PRMT5 Immunoprecipitation
This protocol details the immunoprecipitation of PRMT5 and its associated protein complexes from cellular lysates.
Materials:
-
Treated and control cell pellets
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors
-
Anti-PRMT5 antibody (validated for IP)
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G magnetic beads or agarose resin
-
Ice-cold Wash Buffer (Lysis Buffer with lower detergent, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5, or 1x Laemmli buffer for direct WB analysis)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10 cm dish). Incubate on ice for 30 minutes with periodic vortexing.[12]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay).
-
Pre-clearing: (Optional but recommended) Add 20-30 µL of Protein A/G beads to 1-2 mg of total protein lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 5-10 µg of anti-PRMT5 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.[13]
-
Complex Capture: Add 50 µL of equilibrated Protein A/G beads to each sample and incubate with rotation for an additional 2 hours at 4°C.[13]
-
Washing: Pellet the beads (using a magnetic rack or centrifugation). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
Elution: Elute the bound protein complexes.
-
For Mass Spectrometry: Add 50-100 µL of Glycine Elution Buffer, incubate for 5-10 minutes at room temperature, pellet beads, and transfer the eluate to a new tube containing Neutralization Buffer.
-
For Western Blotting: Add 50 µL of 1x Laemmli sample buffer, boil at 95°C for 10 minutes, pellet beads, and collect the supernatant.
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the eluted protein sample for analysis by LC-MS/MS.
Materials:
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
-
Destaining solution
-
In-gel digestion reagents (DTT, iodoacetamide, sequencing-grade trypsin)
-
Peptide extraction solutions (e.g., 50% acetonitrile, 5% formic acid)
-
C18 desalting spin tips
Procedure:
-
SDS-PAGE: Run the entire eluate on a short 1D SDS-PAGE gel (e.g., 4-12% Bis-Tris). This step helps to remove detergents and other interfering substances.
-
Staining: Stain the gel with Coomassie Blue for 1 hour and then destain until the background is clear.
-
Excision: Excise the entire protein lane from the gel. Cut the lane into small (approx. 1 mm³) pieces.
-
In-Gel Digestion:
-
Reduction: Reduce disulfide bonds by incubating gel pieces in DTT solution.
-
Alkylation: Alkylate cysteine residues with iodoacetamide.
-
Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C.[13]
-
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with extraction solutions. Pool the extracts and dry them in a vacuum centrifuge.
-
Desalting: Reconstitute the dried peptides in a small volume of 0.1% formic acid and desalt using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
Quantitative Data Presentation
The following tables summarize representative data obtained from PRMT5 IP-MS experiments.
Table 1: Representative PRMT5 Interacting Proteins Identified by IP-MS
| Protein Class | Representative Interactors | Putative Function in Complex |
| RNA Binding Proteins | hnRNPs, SRSF1, FUS | RNA processing, splicing regulation[13] |
| Spliceosome Components | Sm proteins (SMD1, SMD3), WDR77 (MEP50) | Core methylosome component, spliceosome assembly |
| Ribosomal Proteins | RPL/RPS family proteins | Ribosome biogenesis, translation |
| DNA Damage Response | 53BP1, RAD51 | DNA repair pathway modulation |
| Signal Transduction | p38δ, TRIM21, AKT | Kinase signaling, ubiquitination, cell survival[4] |
| Chromatin Remodelers | BRG1, BRM | Transcriptional repression |
Table 2: Example Changes in Protein Interactions or Methylation upon PRMT5 Inhibition
| Protein | Change Observed | Method | Potential Consequence |
| Global SDMA | Significant Decrease | Western Blot / MS | Confirmation of PRMT5 enzyme inhibition[1][10] |
| TRIM21 | Decreased Arginine Methylation | IP-MS | Altered NF-κB signaling |
| AKT | Reduced Phosphorylation | Western Blot | Inhibition of pro-survival signaling[8] |
| FOXO1 | Increased Nuclear Translocation | Imaging / ChIP-seq | Activation of pro-apoptotic gene transcription[8] |
| Splicing Factors | Altered Association with PRMT5 | Quantitative IP-MS | Changes in alternative splicing patterns |
References
- 1. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 13. PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prmt5-IN-35 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its overexpression has been implicated in numerous cancers, correlating with poor patient prognosis, which makes it a compelling therapeutic target.[2] Prmt5-IN-35 is a potent and selective small molecule inhibitor of PRMT5 with an IC50 value of 1 nM.[3][4] Preclinical studies suggest that inhibiting PRMT5 can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy, a strategy known as synthetic lethality.[5][6] This approach aims to enhance therapeutic efficacy and potentially overcome drug resistance.[7]
These application notes provide a framework for investigating the synergistic effects of this compound in combination with standard chemotherapeutic agents, such as cisplatin and gemcitabine, in vitro. Detailed protocols for key assays are provided to guide researchers in evaluating combination effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action and Rationale for Combination Therapy
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression and protein function.[1][8] Dysregulation of PRMT5 activity contributes to oncogenesis by affecting key signaling pathways, including the ERK1/2, PI3K/AKT, WNT/β-catenin, and NF-κB pathways.[2][9][10][11] By inhibiting PRMT5, this compound can disrupt these pro-survival signals.
Chemotherapeutic agents like cisplatin and gemcitabine induce DNA damage, leading to cell cycle arrest and apoptosis.[7][8] However, cancer cells can develop resistance. PRMT5 has been shown to play a role in DNA damage repair.[5][12] Therefore, combining a PRMT5 inhibitor like this compound with DNA-damaging chemotherapy is hypothesized to create a synergistic effect, where the inhibition of DNA repair pathways by this compound enhances the cytotoxicity of the chemotherapeutic agent.[5][12][13]
Below is a diagram illustrating the key signaling pathways influenced by PRMT5 and the rationale for combination therapy.
Caption: PRMT5 signaling and rationale for combination therapy.
Data Presentation: In Vitro Synergy
The following tables present illustrative data on the synergistic effects of this compound in combination with cisplatin and gemcitabine in a hypothetical cancer cell line. This data is representative of typical outcomes from in vitro synergy studies and serves as a template for data presentation.
Table 1: Cell Viability (MTT Assay) - this compound in Combination with Cisplatin (72h Treatment)
| This compound (nM) | Cisplatin (µM) | % Viability (Single Agent) | % Viability (Combination) | Combination Index (CI)* |
| 10 | - | 85.2 ± 4.1 | - | - |
| - | 1 | 80.5 ± 3.7 | - | - |
| 10 | 1 | - | 55.1 ± 2.9 | 0.75 (Synergy) |
| 25 | - | 68.7 ± 3.5 | - | - |
| - | 2.5 | 65.4 ± 4.0 | - | - |
| 25 | 2.5 | - | 30.2 ± 2.1 | 0.62 (Synergy) |
| 50 | - | 50.1 ± 2.8 | - | - |
| - | 5 | 48.9 ± 3.3 | - | - |
| 50 | 5 | - | 15.6 ± 1.8 | 0.48 (Strong Synergy) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.[3]
Table 2: Apoptosis (Annexin V/PI Staining) - this compound in Combination with Gemcitabine (48h Treatment)
| This compound (nM) | Gemcitabine (nM) | % Apoptotic Cells (Single Agent) | % Apoptotic Cells (Combination) | Fold Increase in Apoptosis |
| 20 | - | 8.1 ± 1.2 | - | - |
| - | 50 | 12.5 ± 1.8 | - | - |
| 20 | 50 | - | 35.7 ± 2.5 | 1.74 |
| 40 | - | 15.3 ± 1.5 | - | - |
| - | 100 | 22.8 ± 2.1 | - | - |
| 40 | 100 | - | 58.2 ± 3.3 | 1.53 |
Table 3: Cell Cycle Analysis - this compound in Combination with Cisplatin (24h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55.4 ± 2.1 | 30.1 ± 1.8 | 14.5 ± 1.3 |
| This compound (50 nM) | 65.2 ± 2.5 | 22.3 ± 1.5 | 12.5 ± 1.1 |
| Cisplatin (5 µM) | 40.1 ± 1.9 | 25.5 ± 1.6 | 34.4 ± 2.0 |
| Combination | 35.8 ± 1.7 | 15.7 ± 1.4 | 48.5 ± 2.2 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a chemotherapeutic agent, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin, gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with single agents or combinations at various concentrations. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[14]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[9][12]
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 5. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone methyltransferase PRMT5 attenuates cisplatin-induced hearing loss through the PI3K/Akt-mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calculation of the Combination Index (CI) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity assay [bio-protocol.org]
- 13. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for NanoBRET™ Target Engagement Assay: PRMT5 and Prmt5-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in numerous cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention.[1][2] The NanoBRET™ Target Engagement (TE) Assay is a powerful technology that allows for the quantitative measurement of compound binding to a target protein within living cells.[3] This application note provides a detailed protocol for utilizing the NanoBRET™ TE PRMT5 Assay to measure the target engagement of Prmt5-IN-35, a representative PRMT5 inhibitor.
The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[4][5] The target protein, PRMT5, is expressed in cells as a fusion with the bright NanoLuc® luciferase (the energy donor).[6] A cell-permeable fluorescent tracer, which binds reversibly to PRMT5, serves as the energy acceptor.[3][4] When the tracer binds to the NanoLuc®-PRMT5 fusion protein, the close proximity allows for energy transfer from the luciferase to the tracer upon addition of the NanoLuc® substrate, resulting in a BRET signal.[3] When a test compound like this compound binds to PRMT5, it competes with the tracer, leading to a dose-dependent decrease in the BRET signal.[3][6] This allows for the quantification of the compound's affinity and target engagement in a live-cell format.[3]
Signaling Pathway of PRMT5
PRMT5 plays a multifaceted role in cellular signaling, influencing pathways crucial for cancer development and progression. It can regulate growth factor signaling, such as the EGFR and PDGFR pathways, and impact downstream cascades like the ERK1/2 and PI3K/AKT/mTOR pathways.[7][8] PRMT5 also plays a role in NF-κB signaling and can be regulated by B cell receptor (BCR) signaling.[9][10] Its activity is central to epigenetic regulation through histone methylation and the control of gene expression.[11]
Caption: PRMT5 signaling network.
Experimental Principles and Workflow
The NanoBRET™ TE PRMT5 Assay quantifies the engagement of a test compound with PRMT5 in live cells. The workflow involves expressing a NanoLuc®-PRMT5 fusion protein, adding a fluorescent tracer that binds to PRMT5, and then measuring the BRET signal in the presence of a test compound. A decrease in the BRET signal indicates displacement of the tracer by the compound, thus demonstrating target engagement.
Caption: NanoBRET™ Target Engagement Workflow.
Quantitative Data Summary
The following table summarizes representative quantitative data for PRMT5 inhibitors obtained using the NanoBRET™ TE assay. This compound is a substrate-competitive inhibitor, and its performance is expected to be similar to other inhibitors in this class, such as GSK3326595.
| Compound | Inhibition Mode | Cell Line | NanoBRET™ IC₅₀ (µM) | Reference |
| GSK3326595 | Substrate-Competitive | HEK293 | 0.062 ± 0.004 | [12] |
| GSK3203591 | Substrate-Competitive | HEK293 | 0.019 ± 0.003 | [12] |
| LLY-283 | SAM-Competitive | HEK293 | Potency markedly reduced in cells | [12] |
| MRTX1719 | MTA-Cooperative | MTAP-deleted cells | Potent inhibition | [6] |
Note: The IC₅₀ values can vary depending on the cell line, tracer concentration, and other experimental conditions.
Detailed Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 Transfection Reagent
-
NanoLuc®-PRMT5 Fusion Vector
-
WDR77 Expression Vector (partner protein of PRMT5)[6]
-
NanoBRET™ Tracer PRMT5
-
NanoBRET™ Nano-Glo® Substrate
-
This compound (or other PRMT5 inhibitor)
-
DMSO (vehicle control)
-
96-well or 384-well white, flat-bottom assay plates
-
BRET-capable plate reader
Protocol: Transfection and Cell Plating
-
Cell Culture: Culture HEK293 cells in complete growth medium until they reach 70-90% confluency.
-
Transfection Complex Preparation:
-
For each well of a 96-well plate, prepare a transfection mix in Opti-MEM™.
-
Co-transfect the NanoLuc®-PRMT5 Fusion Vector and the WDR77 Expression Vector. The optimal ratio of the two vectors should be determined empirically, but a 1:1 ratio is a good starting point.[13]
-
Use a DNA concentration and Lipofectamine™ 3000 volume as recommended by the manufacturer.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 24 hours at 37°C and 5% CO₂.
-
Cell Plating:
-
After 24 hours, detach the transfected cells using a gentle dissociation reagent.
-
Resuspend the cells in fresh medium and adjust the cell density.
-
Plate the cells into a white, flat-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL.
-
Incubate the plate for another 24 hours.
-
Protocol: Compound Treatment and BRET Measurement
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™ at 10X the final desired concentration. Include a DMSO-only control.
-
Compound Addition: Add 10 µL of the 10X compound dilutions to the appropriate wells of the cell plate.
-
Tracer Preparation: Dilute the NanoBRET™ Tracer PRMT5 in Opti-MEM™ to the desired final concentration (e.g., 0.075 µM, but this should be optimized).[12]
-
Tracer Addition: Add 10 µL of the diluted tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Substrate Preparation: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
BRET Measurement:
-
Add 25 µL of the prepared substrate to each well.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Data Analysis
-
Calculate the Raw BRET Ratio:
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize the BRET Ratios:
-
Normalize the data to the DMSO control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
-
Generate a Dose-Response Curve:
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
-
Determine the IC₅₀:
-
Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value, which represents the concentration of the inhibitor that causes a 50% decrease in the BRET signal.
-
Conclusion
The NanoBRET™ TE PRMT5 Assay provides a robust and sensitive method for quantifying the target engagement of inhibitors like this compound in live cells. This technology is invaluable for academic researchers studying PRMT5 biology and for drug development professionals seeking to characterize the potency and cellular activity of novel PRMT5 inhibitors. The detailed protocols and data presented here serve as a comprehensive guide for the successful implementation of this assay.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [fi.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET — SGC-UNC [sgc-unc.org]
- 6. NanoBRET® TE PRMT5 Assay [fi.promega.com]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cell-stress.com [cell-stress.com]
- 9. PRMT5 function and targeting in cancer [cell-stress.com]
- 10. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. promegaconnections.com [promegaconnections.com]
Application Note: Measuring the IC50 of PRMT5-IN-30 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Its overexpression has been linked to the progression of numerous cancers, including lymphomas, breast, lung, and colorectal cancers, making it a promising therapeutic target.[3] PRMT5 is involved in the regulation of key cellular functions such as gene transcription, RNA splicing, and signal transduction.[1] Inhibition of PRMT5 can disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PRMT5-IN-30, a potent and selective PRMT5 inhibitor, across various cancer cell lines.
PRMT5 Signaling Pathway
PRMT5 exerts its influence on cancer progression through multiple signaling pathways. One key mechanism is the epigenetic regulation of gene expression by methylating histone tails, which can lead to the repression of tumor suppressor genes.[1] Additionally, PRMT5 can methylate non-histone proteins that are integral components of signaling cascades. For instance, PRMT5 has been shown to modulate the EGFR/Akt/GSK3β and ERK1/2 pathways, which are crucial for cell proliferation, survival, and epithelial-mesenchymal transition (EMT) in cancer.
Caption: PRMT5 signaling pathways and the inhibitory action of PRMT5-IN-30.
IC50 Values of PRMT5 Inhibitors in Cancer Cell Lines
The following table summarizes the IC50 values of PRMT5-IN-30 (also known as compound 17) and other selective PRMT5 inhibitors in various cancer cell lines. Due to limited publicly available data for PRMT5-IN-30, data for other well-characterized PRMT5 inhibitors are included to provide a broader context of PRMT5 inhibition efficacy.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| PRMT5-IN-30 (compound 17) | Prostate Cancer | LNCaP | 430 | [4] |
| PRMT5-IN-30 (compound 17) | Non-Small Cell Lung Cancer | A549 | 447 | [4] |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma | Z-138 | <100 | [5][6] |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma | Maver-1 | <100 | [5][6] |
| GSK3326595 | Breast Cancer | MCF7 | ~50 | [7] |
| GSK3326595 | Acute Myeloid Leukemia | MOLM-13 | ~20 | [7] |
| MRTX1719 | Colorectal Cancer (MTAPdel) | HCT116 | 12 | [8] |
| CMP5 | Breast Cancer | MCF7 | ~5000 | [9] |
| C220 | Ovarian Cancer | ES-2 | 3-18 | [10] |
Experimental Protocol: Determination of PRMT5-IN-30 IC50 using a Cell Viability Assay
This protocol outlines the measurement of the IC50 value of PRMT5-IN-30 in adherent cancer cell lines using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials
-
Cancer cell line of interest (e.g., LNCaP, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PRMT5-IN-30 (compound 17)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Experimental Workflow
Caption: Workflow for determining the IC50 of PRMT5-IN-30.
Procedure
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of PRMT5-IN-30 Dilutions:
-
Prepare a stock solution of PRMT5-IN-30 in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete medium to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM). The final DMSO concentration in all wells should be less than 0.5%.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared PRMT5-IN-30 dilutions to the respective wells in triplicate. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (Example using MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percent viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the PRMT5-IN-30 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% cell viability.
-
Conclusion
This application note provides a comprehensive guide for determining the IC50 of the PRMT5 inhibitor, PRMT5-IN-30, in various cancer cell lines. The provided protocol and background information on the PRMT5 signaling pathway will aid researchers in evaluating the anti-proliferative effects of this compound and understanding its mechanism of action. The presented IC50 data for PRMT5-IN-30 and other selective inhibitors serves as a valuable reference for comparative studies and for the selection of appropriate cell models for further investigation into PRMT5-targeted cancer therapies.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Targeting PRMT5 impairs cancer proliferation through splicing but promotes state shifts that enable resistance and disease progression [dspace.mit.edu]
- 3. onclive.com [onclive.com]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application of PRMT5 Inhibitors in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Dysregulation of PRMT5 activity has been implicated in a range of diseases, including cancer and, increasingly, neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][3] This document provides detailed application notes and protocols for the use of PRMT5 inhibitors in studying the mechanisms of neurodegenerative diseases and exploring potential therapeutic strategies. While specific data on "Prmt5-IN-35" is limited, this guide leverages information from studies on various potent and selective PRMT5 inhibitors.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of PRMT5 inhibition in models of neurodegenerative diseases.
Table 1: Effect of PRMT5 Inhibition on Huntingtin (HTT) mRNA and Protein Levels in Huntington's Disease (HD) Models
| Cell Line | Inhibitor | Concentration | Treatment Duration | HTT mRNA Reduction | HTT Protein Reduction | Reference |
| GBM Stem Cells | GSK591 | 1 µM | Not Specified | Significant Downregulation | Not Specified | [4] |
| Control Fibroblasts | GSK591 | 1 µM | Not Specified | ~50% | Not Specified | [4] |
| HD Patient Fibroblasts | GSK591 | 1 µM | Not Specified | ~50% | Not Specified | [4] |
| Control Fibroblasts | LLY-283 | 1 µM | Not Specified | ~50% | Not Specified | [4] |
| HD Patient Fibroblasts | LLY-283 | 1 µM | Not Specified | ~50% | Not Specified | [4] |
Table 2: Effect of PRMT5 Inhibition on Retinal Ganglion Cell (RGC) Survival and Senescence in a Glaucoma Model
| In Vivo Model | Inhibitor | Effect on RGC Survival | Effect on Senescence Markers | Reference |
| Chronic Ocular Hypertension (COH) Mouse | GSK3326595 | Reduced | Heightened | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of PRMT5 inhibitors in neurodegenerative disease research.
Figure 1: PRMT5 signaling in Alzheimer's disease pathogenesis.
Figure 2: Role of PRMT5 in HTT mRNA splicing and the effect of its inhibition.
Figure 3: General experimental workflow for studying PRMT5 inhibition in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of PRMT5 and the effects of its inhibition in neurodegenerative disease models.
Protocol 1: Western Blot Analysis of PRMT5 and Target Protein Levels
Objective: To determine the effect of a PRMT5 inhibitor on the protein levels of PRMT5, its downstream targets (e.g., Huntingtin), and markers of apoptosis.
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y) or primary neurons
-
PRMT5 inhibitor (e.g., this compound)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-HTT, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the PRMT5 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin).
-
Protocol 2: RT-qPCR Analysis of Gene Expression
Objective: To quantify the effect of a PRMT5 inhibitor on the mRNA levels of target genes (e.g., HTT).
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using an RNA extraction kit following the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and the housekeeping gene for each sample.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Cell Viability and Apoptosis Assays
Objective: To assess the impact of PRMT5 inhibition on cell viability and the induction of apoptosis.
Materials:
-
Neuronal cells
-
PRMT5 inhibitor
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope or flow cytometer
Procedure (MTT Assay for Cell Viability):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of the PRMT5 inhibitor and a vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Procedure (TUNEL Assay for Apoptosis):
-
Cell Preparation and Treatment:
-
Grow and treat cells on coverslips or in chamber slides.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing Triton X-100.
-
-
TUNEL Staining:
-
Perform the TUNEL assay according to the manufacturer's protocol, which involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
-
Microscopy or Flow Cytometry:
-
Visualize the apoptotic cells (positive TUNEL staining) using a fluorescence microscope.
-
Alternatively, quantify the percentage of apoptotic cells using a flow cytometer.
-
Conclusion
The study of PRMT5 and the application of its inhibitors represent a promising frontier in neurodegenerative disease research.[1] The protocols and data presented here provide a framework for investigating the role of PRMT5 in neuronal function and pathology. By elucidating the downstream effects of PRMT5 inhibition, researchers can uncover novel therapeutic targets and contribute to the development of innovative treatments for these devastating disorders. Further research is warranted to explore the full therapeutic potential of targeting PRMT5 in neurodegeneration.[2]
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Implications of Protein Arginine Methyltransferases (PRMTs) in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 promotes full-length HTT expression by repressing multiple proximal intronic polyadenylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Regulates Senescence in Retinal Ganglion Cells by Targeting the Wnt/β-Catenin Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prmt5-IN-35 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, stability, and handling of Prmt5-IN-35. It includes troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is 125 mg/mL, which corresponds to a molar concentration of 331.75 mM. To achieve complete dissolution, ultrasonic treatment may be necessary. It is also recommended to use a fresh, unopened bottle of DMSO, as DMSO is hygroscopic and absorbed water can negatively impact the solubility of the compound.
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Q4: Can I store diluted this compound in aqueous media?
It is not recommended to store this compound in aqueous media for extended periods. For in-cell assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Prepare fresh dilutions in your cell culture medium for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in DMSO stock solution. | Incomplete dissolution or solvent degradation. | Warm the solution to 37°C and sonicate until the solution is clear. Ensure you are using anhydrous, high-quality DMSO. |
| Precipitation of this compound upon dilution in aqueous media. | The compound has lower solubility in aqueous solutions. | Prepare the final dilution immediately before use. Consider a serial dilution approach. If precipitation persists, the use of a surfactant like Tween-80 (at a low concentration) might aid in maintaining solubility in your final working solution. |
| Inconsistent or unexpected results in cellular assays. | 1. Degradation of the compound. 2. Incorrect final concentration. 3. DMSO toxicity. | 1. Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. 2. Verify the dilution calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. 3. Ensure the final DMSO concentration in your assay is below the tolerance level of your specific cell line (typically <0.5%). Run a vehicle control (DMSO only) to assess solvent effects. |
| No observable effect of the inhibitor in the assay. | 1. Insufficient inhibitor concentration. 2. Short incubation time. 3. Cell line insensitivity. | 1. Increase the concentration of this compound. Refer to published IC50 values for similar PRMT5 inhibitors as a starting point. 2. Increase the incubation time to allow for sufficient target engagement and downstream effects. 3. Confirm that your cell line expresses PRMT5 and that the pathway you are investigating is active. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solvent | DMSO | |
| Solubility | 125 mg/mL (331.75 mM) | Ultrasonic treatment may be required. Use of fresh DMSO is recommended. |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of PRMT5 Activity
This protocol describes how to assess the inhibitory effect of this compound by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmB/B'.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
DMSO (anhydrous)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-SmB/B' (or another PRMT5 substrate), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, serially dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Replace the existing medium in the wells with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Quantify the band intensities for SDMA and the PRMT5 substrate. A decrease in the SDMA signal relative to the total substrate level indicates inhibition of PRMT5 activity.
Protocol 2: Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (anhydrous)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO only) and a positive control for cell death if desired.
-
Add the compound dilutions to the respective wells.
-
Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways involving PRMT5 and a general experimental workflow for testing this compound.
Caption: Overview of PRMT5 signaling pathways in cancer.
Caption: General experimental workflow for this compound.
Technical Support Center: Optimizing PRMT5-IN-35 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PRMT5-IN-35 in cell viability assays. As specific data for this compound is not publicly available, this guide will utilize information for a representative and potent PRMT5 inhibitor, PRMT5-IN-30 (also known as compound 17) , to provide a framework for experimental design and optimization.
Troubleshooting Guides
Issue: High variance in results between replicate wells.
Possible Causes & Solutions:
-
Uneven cell seeding: Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. Consider using a multichannel pipette for more consistent seeding.
-
Edge effects: Evaporation in the outer wells of a microplate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Incomplete dissolution of this compound: Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before further dilution in culture medium.[1][2] Precipitates can lead to inconsistent concentrations across wells. Gentle warming or sonication may aid dissolution.[2]
-
Pipetting errors: Calibrate and use appropriate volume pipettes for all steps. When preparing serial dilutions, ensure thorough mixing at each step.
Issue: No significant decrease in cell viability even at high concentrations of this compound.
Possible Causes & Solutions:
-
Cell line resistance: The cell line being used may be inherently resistant to PRMT5 inhibition. Research the specific cell line to understand its dependence on the PRMT5 pathway.
-
Incorrect concentration range: The tested concentration range may be too low. Based on the representative inhibitor PRMT5-IN-30, which has an IC50 of 0.33 µM, a starting concentration range could be from 0.01 µM to 10 µM.[2]
-
Short incubation time: The effect of PRMT5 inhibition on cell viability may be time-dependent. Consider increasing the incubation time with the inhibitor (e.g., from 24 hours to 48 or 72 hours).
-
Compound instability: The inhibitor may be unstable in the culture medium over the incubation period. Consider refreshing the medium with a new inhibitor at regular intervals for longer experiments.
-
Assay interference: The inhibitor may interfere with the cell viability assay itself. Run a cell-free control with the inhibitor and the assay reagent to check for any direct chemical interactions.[3][4]
Issue: Unexpected increase in signal at certain inhibitor concentrations.
Possible Causes & Solutions:
-
Compound autofluorescence/absorbance: The inhibitor itself may have intrinsic fluorescence or absorbance at the wavelengths used for detection, leading to artificially high readings.[5] To check for this, measure the signal from wells containing the inhibitor in the medium without cells.
-
Interaction with assay reagents: The inhibitor might directly react with the assay reagent (e.g., reducing MTT to formazan in a cell-free manner).[3] Include a cell-free control with the inhibitor and the assay reagent to identify such interactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PRMT5 inhibitors?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[6][7] This modification plays a crucial role in regulating various cellular processes, including gene expression, RNA splicing, and signal transduction.[6][8] PRMT5 inhibitors block the enzymatic activity of PRMT5, leading to a reduction in symmetric arginine dimethylation and subsequently affecting cancer cell proliferation and survival.[6]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
While specific data for this compound is unavailable, for the representative inhibitor PRMT5-IN-30, the reported IC50 is 0.33 µM.[2] A good starting point for a dose-response experiment would be a logarithmic dilution series spanning several orders of magnitude around this value, for example, from 0.01 µM to 100 µM.
Q3: How should I prepare the stock solution and working concentrations of this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).[1][2] This stock solution should be stored at -20°C or -80°C. For cell-based assays, the DMSO stock is then serially diluted in a complete cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control, to avoid solvent-induced cytotoxicity.
Q4: Which cell viability assay is most suitable for use with PRMT5 inhibitors?
Commonly used assays like MTT, MTS, XTT (tetrazolium reduction assays), and CellTiter-Glo (ATP-based luminescence assay) are generally suitable.[4][9] However, it is crucial to perform control experiments to rule out any potential interference of the specific inhibitor with the chosen assay chemistry.[3][4] For instance, some compounds can directly reduce tetrazolium salts or have inherent fluorescence, which would interfere with the readings.[3][5]
Q5: How long should I incubate the cells with this compound before assessing viability?
The optimal incubation time can vary depending on the cell line and the specific mechanism of the inhibitor. A common starting point is 24 to 72 hours. It may be beneficial to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific experimental system.
Data Presentation
Table 1: Potency of a Representative PRMT5 Inhibitor (PRMT5-IN-30 / compound 17)
| Parameter | Value | Reference |
| IC50 | 0.33 µM | [2] |
| Kd | 0.987 µM | [2] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for determining the effect of a PRMT5 inhibitor on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or a representative inhibitor)
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of the PRMT5 inhibitor in a complete medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the 2X inhibitor dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Troubleshooting decision tree for cell viability assays with this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating Off-Target Effects of PRMT5 Inhibitors
Disclaimer: Information regarding the specific off-target effects of a compound designated "Prmt5-IN-35" is not publicly available. This guide provides general troubleshooting advice and frequently asked questions based on the known off-target profiles of other well-characterized PRMT5 inhibitors. Researchers using any novel inhibitor, including "this compound," should perform their own comprehensive off-target profiling.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with PRMT5 inhibitors that may be indicative of off-target effects.
| Problem | Possible Cause | Recommended Action |
| Unexpected Cell Toxicity at Low Concentrations | The inhibitor may have potent off-target effects on essential cellular machinery. Some PRMT5 inhibitors have been noted to have toxic effects on normal cells.[1] | 1. Perform a dose-response curve in a non-cancerous cell line to determine the therapeutic window. 2. Conduct a kinome scan or proteome-wide thermal shift assay to identify potential off-target binders. 3. Evaluate apoptosis markers (e.g., cleaved caspase-3) to confirm the cell death mechanism.[2] |
| Phenotype Does Not Correlate with PRMT5 Inhibition | The observed phenotype might be due to the inhibition of an alternative pathway. For example, some PRMT5 inhibitors can affect signaling pathways like PI3K/AKT and mTOR.[2][3][4] | 1. Confirm on-target engagement by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3).[5] 2. Use a structurally distinct PRMT5 inhibitor as a control to see if the phenotype is reproducible. 3. Perform a rescue experiment by overexpressing a drug-resistant PRMT5 mutant. |
| Inconsistent Results Across Different Cell Lines | The off-target profile of the inhibitor may be cell-type specific due to differential expression of off-target proteins. | 1. Characterize the expression levels of your inhibitor's potential off-targets in the cell lines being used. 2. Compare the effects of the inhibitor in cell lines with and without known synthetic lethal partners of PRMT5, such as MTAP deletions.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with PRMT5 inhibitors?
A1: While potent PRMT5 inhibitors are designed for selectivity, off-target effects can occur. These can include:
-
Kinase Inhibition: Some inhibitors may bind to the ATP-binding pocket of various kinases.
-
Effects on other Methyltransferases: Although generally selective, cross-reactivity with other PRMT family members could occur at higher concentrations.
-
Alterations in Signaling Pathways: Inhibition of PRMT5 can indirectly affect pathways like PI3K/AKT/mTOR, DNA damage response, and splicing regulation, which can be considered both on-target and off-target depending on the specific context and mechanism.[2][3][4][7][8]
Q2: How can I experimentally determine the off-target profile of my PRMT5 inhibitor?
A2: Several key experiments can elucidate the off-target profile of a compound:
-
Kinome Scanning: This involves screening your inhibitor against a large panel of purified kinases to identify any off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9] It can be coupled with mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling or TPP).[10]
-
Quantitative Proteomics: This approach can identify changes in protein expression or post-translational modifications that are independent of PRMT5 inhibition, pointing to off-target mechanisms.[11][12][13][14]
Q3: My PRMT5 inhibitor is showing effects on the PI3K/AKT pathway. Is this an off-target effect?
A3: Not necessarily. PRMT5 has been shown to directly methylate and activate AKT, promoting its kinase activity.[3][15] Therefore, observing decreased AKT phosphorylation upon treatment with a PRMT5 inhibitor is an expected on-target effect. However, if your inhibitor directly binds to and inhibits components of the PI3K/AKT pathway, that would be considered an off-target effect. Distinguishing between these requires further experiments, such as in vitro kinase assays with purified AKT and your inhibitor.
Quantitative Data Summary
The following table summarizes publicly available data for well-characterized PRMT5 inhibitors. This data can serve as a reference for what to expect when characterizing a new inhibitor.
| Compound | PRMT5 IC50 (nM) | Off-Target Examples (IC50 or % Inhibition) | Cellular Assay (IC50 nM) | Reference |
| EPZ015666 | 22 | Not specified, but potent and selective | MCF-7: >25,000 | [16] |
| GSK591 | <25 | Highly selective over other methyltransferases | Z-138 cells: 13 | [5] |
| JNJ-64619178 | 0.4 | Not specified | NCI-H1048: 0.1 (µM) | [9] |
| LLY-283 | 10-50 | Not specified | Not specified | [5] |
| Compound 15 (Degrader) | 1.1 (Inhibitory) | Not specified | MCF-7: Potent growth inhibition | [16] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the PRMT5 inhibitor at various concentrations or with a vehicle control for a defined period.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), leaving one aliquot at room temperature as a control.
-
Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method that does not use detergents that would denature proteins.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot for PRMT5. An increase in the amount of soluble PRMT5 at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.[9]
Quantitative Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Grow cells in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media if performing comparative proteomics. Treat cells with the PRMT5 inhibitor or a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (if not using SILAC): Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Fractionation: Fractionate the peptides to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify proteins. Look for proteins whose abundance changes significantly in response to the inhibitor but are not known downstream targets of PRMT5.[11][12]
Visualizations
References
- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. onclive.com [onclive.com]
- 7. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prmt5-IN-35 and Cancer Cell Resistance
Welcome to the technical support center for researchers investigating Prmt5-IN-35 and mechanisms of resistance in cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is PRMT5, and what is its role in cancer?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This modification regulates gene expression, RNA splicing, signal transduction, and DNA damage response.[3][4] In many cancers, PRMT5 is overexpressed and contributes to oncogenesis by promoting cell proliferation, survival, and the self-renewal of cancer stem cells.[3][4][5] Its dysregulation has been linked to worse patient prognosis in several cancer types.[6]
Q2: How does this compound work?
This compound is a small molecule inhibitor designed to block the enzymatic activity of PRMT5. It typically functions by binding to the enzyme's active site, preventing the transfer of methyl groups from its cofactor S-adenosylmethionine (SAM) to substrate proteins.[2] By inhibiting PRMT5, these drugs aim to halt the cellular processes that drive cancer cell growth and survival.[7]
Q3: My cancer cells are developing resistance to this compound. How can I confirm this quantitatively?
Resistance is typically characterized by a rightward shift in the dose-response curve, meaning a higher concentration of the drug is required to achieve the same level of cell death. You can confirm this by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the treated cell line compared to the parental, sensitive cell line indicates the acquisition of resistance.
Q4: What are the known molecular mechanisms of resistance to PRMT5 inhibitors?
Resistance to PRMT5 inhibitors is often not due to mutations in the PRMT5 gene itself but rather to the activation of bypass signaling pathways. Key mechanisms include:
-
Transcriptional State Switching: Cancer cells can undergo a stable change in their gene expression profile, allowing them to survive despite PRMT5 inhibition.[8]
-
Upregulation of Survival Pathways: Activation of pro-survival signaling cascades, most notably the PI3K/AKT/mTOR pathway , is a common escape mechanism.[6][9][10][11][12] This allows the cell to bypass the growth-inhibitory signals induced by the PRMT5 inhibitor.
-
Downregulation of Tumor Suppressor Signaling: A reduction in p53 signaling has been observed in resistant models, which can remove a key barrier to cell proliferation.[9][12]
-
Expression of Specific RNA-Binding Proteins: The RNA-binding protein MUSASHI-2 (MSI2) has been identified as a potential driver of resistance in B-cell lymphomas.[12][13]
Q5: How can I investigate which resistance mechanism is active in my cell line?
A multi-step approach is recommended:
-
RNA-Sequencing: Perform RNA-seq on both your sensitive and resistant cell lines. This provides a global view of changes in gene expression and can help identify upregulated oncogenic pathways (like the mTOR pathway) or downregulated tumor suppressors.[9][14][15][16]
-
Western Blotting: Validate the RNA-seq findings at the protein level. Probe for key markers of activated bypass pathways, such as phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) for the PI3K/mTOR pathway. Also, check for changes in the expression of PRMT5 itself and levels of symmetric dimethylarginine (SDMA) to confirm target engagement.
-
Co-Immunoprecipitation (Co-IP): Investigate if the interaction between PRMT5 and its essential cofactor MEP50 is altered, as disrupting this interaction is a therapeutic strategy.[17][18]
Q6: What are potential strategies to overcome resistance to this compound?
The primary strategy is combination therapy. Based on the identified resistance mechanisms, consider the following combinations:
-
mTOR Inhibitors (e.g., Temsirolimus, Everolimus): If you observe activation of the PI3K/AKT/mTOR pathway, co-treatment with an mTOR inhibitor can be highly synergistic.[9]
-
PI3K/AKT Inhibitors: Directly targeting PI3K or AKT can also restore sensitivity in cells that rely on this pathway for survival.[10][11]
-
BCL-2 Inhibitors (e.g., Venetoclax): In lymphomas, combining PRMT5 inhibition with a BCL-2 inhibitor has shown promise by concurrently targeting cell survival pathways.[19]
-
DNA Damaging Agents (e.g., PARP inhibitors, Chemotherapy): PRMT5 inhibition can sensitize cancer cells to agents that cause DNA damage by downregulating DNA damage repair (DDR) pathways.[7][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.4. Cell contamination (e.g., mycoplasma). | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix well by gentle pipetting or plate shaking after adding the drug.3. Avoid using the outermost wells of the plate or fill them with sterile PBS.4. Regularly test cell lines for contamination. |
| No change in SDMA levels after this compound treatment. | 1. The inhibitor is inactive or degraded.2. The cell line is intrinsically resistant (e.g., drug efflux pumps).3. Insufficient drug concentration or treatment time. | 1. Verify inhibitor integrity and use a fresh stock.2. Perform a dose-response and time-course experiment to find optimal conditions.3. If resistance is suspected, analyze the expression of drug transporters like P-glycoprotein. |
| Western blot shows decreased PRMT5 protein, but no cell death. | 1. The cells have activated a compensatory survival pathway.2. The effect of PRMT5 inhibition is cytostatic (arresting growth) rather than cytotoxic (killing cells). | 1. Probe for markers of bypass pathways (e.g., p-AKT, p-mTOR).2. Perform a cell cycle analysis (e.g., via propidium iodide staining and flow cytometry) to check for G1/S phase arrest.[21] |
| RNA-seq data is noisy or shows few differentially expressed genes. | 1. Poor RNA quality.2. Insufficient sequencing depth.3. Biological variability between replicates. | 1. Check RNA integrity (RIN score) before library preparation.2. Increase sequencing depth to capture less abundant transcripts.3. Use at least three biological replicates for each condition to ensure statistical power. |
Data Presentation Tables
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (µM) | Fold Resistance |
| MCL-1 | Parental | 0.5 ± 0.07 | 1.0 |
| MCL-1-R | Resistant | 8.2 ± 1.1 | 16.4 |
| Lung-A549 | Parental | 1.2 ± 0.15 | 1.0 |
| Lung-A549-R | Resistant | 15.5 ± 2.3 | 12.9 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Synergy Analysis of this compound with Combination Agents in Resistant Cells
| Cell Line | Combination Agent | Bliss Synergy Score | Highest Single Agent (HSA) Score** |
| MCL-1-R | Temsirolimus (mTORi) | 15.8 | 12.5 |
| MCL-1-R | Venetoclax (BCL-2i) | 10.2 | 8.9 |
| Lung-A549-R | Olaparib (PARPi) | 11.5 | 9.7 |
| Bliss Score > 10 is generally considered synergistic. | |||
| **HSA Score > 10 is generally considered synergistic. |
Visualizations: Pathways and Workflows
PRMT5 Core Function and Inhibition
Caption: Mechanism of PRMT5 enzymatic activity and its inhibition by this compound.
Bypass Resistance Mechanism via PI3K/AKT/mTOR Pathway
Caption: Upregulation of the PI3K/AKT/mTOR pathway as a bypass mechanism for PRMT5 inhibition.
Workflow for Investigating this compound Resistance
Caption: A step-by-step experimental workflow to characterize and target PRMT5 inhibitor resistance.
Detailed Experimental Protocols
Cell Viability Assay (MTT Method)
This protocol is used to determine the IC50 of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours (or a time point determined by cell doubling time) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank control absorbance. Normalize the data to the vehicle control (100% viability). Plot the percentage of viability versus drug concentration (log scale) and use non-linear regression to calculate the IC50 value.
Western Blotting for Pathway Analysis
This protocol is for detecting changes in protein expression (e.g., PRMT5, p-AKT).
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-total-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.[22][23] Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-Actin).
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is for assessing the interaction between PRMT5 and MEP50.
Materials:
-
Cell lysates prepared in a non-denaturing lysis buffer (e.g., NP-40 based)
-
Primary antibody for immunoprecipitation (e.g., anti-PRMT5)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[24]
-
Pre-clearing: Add 500-1000 µg of protein lysate to a microcentrifuge tube. Add control IgG and Protein A/G beads and incubate for 1-2 hours at 4°C to reduce non-specific binding.[24] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-PRMT5) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. For the negative control, add isotype control IgG to a separate tube.
-
Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the immunoprecipitated samples by Western blotting, probing for the interacting protein (e.g., MEP50) and the bait protein (PRMT5).
RNA-Sequencing (Workflow Overview)
This workflow outlines the major steps for identifying transcriptional changes associated with resistance.
-
Experimental Design: Grow sensitive and resistant cells in triplicate. Treat one set of sensitive cells with this compound (at IC50) for a defined period (e.g., 24-48h) and leave the other sets untreated. This creates three groups: Sensitive (S), Sensitive+Drug, and Resistant (R).
-
RNA Extraction: Harvest cells and extract total RNA using a high-quality kit (e.g., RNeasy from Qiagen). Assess RNA quality and quantity (e.g., using a Bioanalyzer to check the RIN value).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Compare gene counts between groups (e.g., R vs. S) to identify statistically significant differentially expressed genes (DEGs).
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or IPA (Ingenuity Pathway Analysis) to determine which biological pathways (e.g., mTOR signaling, p53 pathway) are significantly enriched in your list of DEGs.[9]
-
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 9. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. communities.springernature.com [communities.springernature.com]
- 14. biostate.ai [biostate.ai]
- 15. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 16. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells [frontiersin.org]
Troubleshooting inconsistent results with Prmt5-IN-35
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Prmt5-IN-35, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also known as Compound 87, is a potent, selective, and orally active inhibitor of PRMT5.[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 1 nM in biochemical assays.[1][2]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Stability and Solubility: this compound is a hydrophobic molecule, and issues with solubility in aqueous cell culture media can lead to variable effective concentrations.[3] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution and that the final DMSO concentration is consistent across experiments and below a toxic threshold for your cell line.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to PRMT5 inhibition due to factors like the expression levels of PRMT5 and its substrates, or the presence of specific mutations (e.g., MTAP deletion) that can sensitize cells to PRMT5 inhibitors.[4][5][6]
-
Experimental Conditions: Variations in cell density, passage number, and incubation time with the inhibitor can all contribute to inconsistent outcomes.[7] It is crucial to maintain consistent experimental parameters between replicates and experiments.
-
Target Engagement: A lack of consistent target engagement can lead to variable results. It is important to verify that this compound is binding to PRMT5 in your cellular model.
Q3: How can I confirm that this compound is engaging with PRMT5 in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement of a small molecule inhibitor in a cellular environment.[8][9][10][11][12] This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with this compound, followed by heating, you can assess the amount of soluble PRMT5 remaining compared to a vehicle-treated control. An increase in soluble PRMT5 at higher temperatures in the presence of the inhibitor indicates target engagement.
Q4: What is a reliable method to measure the downstream effects of PRMT5 inhibition?
A common and reliable method to measure the downstream activity of this compound is to perform a Western blot to detect the levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates.[13][14] PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation.[15] Inhibition of PRMT5 will lead to a global reduction in SDMA levels. A dose-dependent decrease in the SDMA signal upon treatment with this compound would confirm its enzymatic inhibition in your cells.
Q5: I'm observing lower than expected potency in my cell-based assays compared to the biochemical IC50. Why might this be?
Several factors can contribute to a discrepancy between biochemical and cellular potency:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[3]
-
Efflux Pumps: The cells may actively transport the inhibitor out, reducing its effective concentration at the target.
-
Protein Binding: The inhibitor may bind to other cellular proteins or components in the cell culture medium, reducing the free fraction available to inhibit PRMT5.
-
Cellular Environment: The high concentration of the co-factor S-adenosylmethionine (SAM) in cells can compete with SAM-competitive inhibitors, requiring higher concentrations of the inhibitor for efficacy.
Q6: Are there known off-target effects of PRMT5 inhibitors that I should be aware of?
While this compound is described as a selective inhibitor, it is always important to consider potential off-target effects. Some PRMT5 inhibitors have been noted to have broader methyltransferase inhibition or other non-specific effects at higher concentrations.[4] If you observe unexpected phenotypes, it is advisable to perform experiments to rule out off-target effects, such as testing the inhibitor in a PRMT5-knockout or knockdown cell line.
Troubleshooting Inconsistent Results
Below is a workflow to help troubleshoot inconsistent experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:1989620-03-2| GlpBio [glpbio.cn]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-35 In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prmt5-IN-35 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo administration of this compound?
A1: For in vivo studies, a common formulation for compounds with low aqueous solubility like this compound involves a multi-component solvent system. A recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to add and dissolve each component sequentially to ensure a clear and homogenous solution.
Q2: What is the achievable solubility of this compound in the recommended in vivo formulation?
A2: In the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, a solubility of ≥ 5 mg/mL can be achieved, resulting in a clear solution.[1]
Q3: My this compound solution is cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved. Here are some troubleshooting steps:
-
Ensure proper solvent order: The order of solvent addition is critical. Always start by dissolving this compound in DMSO before adding PEG300, followed by Tween-80, and finally saline.
-
Use ultrasonic agitation: If the compound doesn't readily dissolve, brief sonication can help. For in vitro stock solutions in DMSO, ultrasonic agitation is often necessary to achieve high concentrations.[1]
-
Gentle warming: Gentle warming of the solution (e.g., to 37°C) may aid dissolution. However, be cautious about the compound's stability at elevated temperatures.
-
Prepare fresh solutions: Do not use solutions that have been stored for extended periods, as the compound may precipitate out over time. It is recommended to prepare the formulation fresh before each experiment.
Q4: What are some alternative formulations for oral administration of PRMT5 inhibitors?
A4: While a specific oral formulation for this compound is not detailed in the provided information, general strategies for oral delivery of similar poorly soluble compounds can be adapted. These may include:
-
Dissolving the compound in PEG400.[2]
-
Suspending the compound in 0.2% Carboxymethyl cellulose (CMC).[2]
-
A suspension in a solution of 0.25% Tween 80 and 0.5% CMC.[2]
-
Mixing with powdered food for oral gavage.[2]
Q5: How should I store this compound?
A5: For long-term storage, this compound powder should be kept at 4°C, sealed, and protected from moisture. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Formulation | Improper mixing order of solvents. | Ensure this compound is first fully dissolved in DMSO before the sequential addition of other vehicle components. |
| Low ambient temperature. | Gently warm the solution to 37°C. | |
| Solution prepared too far in advance. | Prepare the formulation fresh before each use. | |
| Animal Distress Post-Injection | High concentration of DMSO or other solvents. | Adhere to the recommended formulation percentages to minimize solvent toxicity.[1] Consider alternative routes of administration if local irritation persists. |
| Rapid injection rate. | Administer the formulation slowly and monitor the animal for any adverse reactions. | |
| Inconsistent Efficacy in Animal Model | Incomplete dissolution of the compound. | Visually inspect the solution for clarity before administration. Use sonication if necessary to ensure complete dissolution. |
| Degradation of the compound. | Follow proper storage conditions for both the solid compound and stock solutions.[1] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Injection
This protocol is based on a common vehicle for poorly water-soluble compounds and is recommended for achieving a clear solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add PEG300: Add 40% of the final desired volume of PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Add Tween-80: Add 5% of the final desired volume of Tween-80. Vortex thoroughly.
-
Add Saline: Add the final 45% of the volume as saline. Vortex until the solution is completely mixed and clear.
-
Final Check: Visually inspect the final formulation to ensure there is no precipitation.
Quantitative Data Summary
Table 1: In Vitro Solubility of a PRMT5 Inhibitor (PRMT5-IN-30)
| Solvent | Concentration | Remarks |
| DMSO | 50 mg/mL (134.62 mM) | Requires sonication; hygroscopic DMSO can impact solubility.[3] |
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Achievable Solubility | ≥ 5 mg/mL [1] |
Visualizations
Caption: Workflow for this compound formulation and in vivo administration.
References
Technical Support Center: Interpreting Prmt5-IN-35 Data from High-Content Imaging
Welcome to the technical support center for Prmt5-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in high-content imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Prmt5 and why is it a target in drug discovery?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This modification impacts gene expression, RNA splicing, signal transduction, and DNA damage repair.[1][5][6] Dysregulation of PRMT5 activity has been implicated in the development and progression of numerous cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma, making it a compelling therapeutic target.[3][7][8]
Q2: How does this compound work?
This compound is a small molecule inhibitor designed to specifically block the enzymatic activity of PRMT5.[3] By doing so, it prevents the symmetric dimethylation of PRMT5 substrates, thereby modulating the cellular pathways that are dependent on this post-translational modification.[3] The primary mechanism of many PRMT5 inhibitors involves binding to the enzyme's active site and preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the target arginine residues.[3]
Q3: What are the expected cellular effects of this compound treatment?
Inhibition of PRMT5 by compounds like this compound has been shown to have several effects on cancer cells, including:
-
Decreased Cell Proliferation and Viability: Inhibition of PRMT5 can lead to cell cycle arrest and a reduction in cell growth.[7]
-
Induction of Apoptosis: Prmt5 inhibition can trigger programmed cell death in cancer cells.[7][9]
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Alterations in Gene Expression: By modifying histone methylation, Prmt5 inhibitors can alter the expression of genes involved in cell cycle control and tumor suppression.[2][10]
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Modulation of Signaling Pathways: Prmt5 has been shown to be extensively involved in regulating the ERK1/2 and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[7] Inhibition of Prmt5 can therefore lead to the downregulation of these pathways.[11][12]
Troubleshooting High-Content Imaging Experiments
High-content imaging (HCI) allows for the quantitative analysis of multiple cellular parameters in response to treatment. When using this compound, you might encounter various challenges. This guide provides solutions to common problems.
Problem 1: No discernible difference in phenotype between control and this compound treated cells.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, perform a biochemical assay to confirm its inhibitory effect on PRMT5 enzymatic activity. |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and assay. Start with a broad range of concentrations based on available literature for similar PRMT5 inhibitors. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to PRMT5 inhibition. Confirm that your chosen cell line expresses PRMT5. You may need to screen different cell lines to find a sensitive model. |
| Assay Readout Not Optimal | The chosen cellular marker or phenotype may not be sensitive to PRMT5 inhibition. Consider using alternative markers, such as the level of symmetric dimethylarginine (SDMA) on target proteins (e.g., SmB/B'), or markers of apoptosis (e.g., cleaved caspase-3) or cell cycle arrest (e.g., p21). |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension and use proper pipetting techniques to seed cells evenly across the plate. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote uniform cell settling. |
| Edge Effects | Edge effects are common in microplates. Avoid using the outermost wells for experiments or fill them with media to maintain a more uniform environment across the plate. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, try dissolving the compound in a different solvent or reducing the final concentration. |
| Inconsistent Staining | Optimize your staining protocol to ensure uniform antibody or dye penetration and binding. Check for issues with antibody concentration, incubation time, and washing steps. |
Problem 3: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of Compound | Test whether this compound is autofluorescent at the wavelengths used for imaging. If so, you may need to use different fluorescent dyes or imaging channels. |
| Non-specific Antibody Binding | Include appropriate controls, such as isotype controls, to assess non-specific antibody binding. Optimize antibody concentrations and include blocking steps in your staining protocol. |
| Inadequate Washing | Increase the number and duration of washing steps after staining to remove unbound antibodies or dyes. |
| Media Components | Some components in cell culture media, like phenol red and certain vitamins, can be autofluorescent. Consider using phenol red-free media for imaging experiments. |
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. Note: These are starting points and should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The next day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired time (e.g., 24, 48, 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability.
Immunofluorescence Staining for High-Content Imaging
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Cell Seeding and Treatment: Seed cells in an imaging-compatible microplate (e.g., black-walled, clear-bottom). Treat with this compound and appropriate controls.
-
Fixation: After incubation, carefully remove the media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
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Imaging: Wash with PBS and acquire images using a high-content imaging system.
Western Blotting for Target Engagement
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Cell Lysis: Treat cells with this compound. After the desired incubation time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against a known PRMT5 substrate (e.g., an antibody that recognizes symmetric dimethylarginine) or downstream signaling molecules (e.g., phospho-AKT, phospho-ERK).[11] Follow this with incubation with an HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by PRMT5 and a general experimental workflow for assessing the impact of this compound.
Caption: PRMT5 modulates key oncogenic signaling pathways.
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-35 degradation and half-life in cell culture media
Disclaimer: Information regarding a specific compound designated "Prmt5-IN-35" is not publicly available in the reviewed scientific literature. The following troubleshooting guide and frequently asked questions have been compiled based on general knowledge of small molecule inhibitor stability and degradation in cell culture, drawing parallels from existing data on other PRMT5 inhibitors where applicable. This information should be used as a general guideline, and empirical validation for "this compound" is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: The stability of a small molecule inhibitor like this compound in cell culture media can be influenced by several factors including the chemical structure of the compound, the composition of the media (e.g., presence of serum, reducing agents), pH, temperature, and exposure to light. Without specific data for this compound, it is recommended to assume a limited half-life and take precautions to minimize degradation. For some research compounds, storage at -80°C in a suitable solvent can preserve them for up to 6 months, while at -20°C, the stability might be reduced to one month.[1]
Q2: How can I determine the half-life of this compound in my specific cell culture conditions?
A2: To determine the empirical half-life of this compound in your experimental setup, you can perform a time-course experiment. This involves adding the compound to your cell culture media (with or without cells) and collecting aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The concentration of the remaining intact this compound in each aliquot can then be quantified using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What are common signs of this compound degradation in my experiments?
A3: Inconsistent or weaker than expected biological effects, such as a lack of PRMT5 inhibition or reduced impact on cell viability, can be indicative of compound degradation. If you observe a decline in the expected phenotype over the course of a multi-day experiment, degradation of the inhibitor should be considered as a potential cause.
Q4: How does this compound exert its effect on PRMT5?
A4: While specific details for this compound are unavailable, PRMT5 inhibitors generally function by binding to the PRMT5 enzyme and blocking its methyltransferase activity.[2] Some inhibitors, known as PROTACs (Proteolysis Targeting Chimeras), are designed to induce the degradation of the target protein.[2] These molecules link the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C. |
| Instability of the compound in the cell culture media at 37°C. | Determine the half-life of this compound in your specific media. Consider replenishing the media with freshly added compound at intervals shorter than its half-life. | |
| Incorrect concentration of the compound used. | Verify the calculated concentration and the dilution scheme. Perform a dose-response experiment to determine the optimal effective concentration. | |
| Decreased compound efficacy in long-term experiments. | Degradation of this compound over the course of the experiment. | Replenish the cell culture media with fresh this compound every 24-48 hours, depending on its determined stability. |
| Cellular mechanisms compensating for PRMT5 inhibition. | Analyze downstream markers of PRMT5 activity at different time points to understand the cellular response to prolonged inhibition. | |
| High background or off-target effects. | Non-specific binding or activity of the compound or its degradation products. | Use the lowest effective concentration of this compound. Include appropriate negative controls in your experiment, such as a structurally similar but inactive compound if available. |
| Contamination of the cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture Media
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Incubation: Add this compound to your specific cell culture media (e.g., DMEM with 10% FBS) to a final working concentration. Prepare a sufficient volume for all time points. Incubate the media in a cell culture incubator at 37°C and 5% CO2.
-
Sampling: Collect aliquots of the media at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours). Immediately store the samples at -80°C to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as LC-MS.
-
Calculation: Plot the concentration of this compound versus time. The half-life (t₁/₂) can be calculated from the decay curve, typically by fitting the data to a first-order decay model.
Visualizations
Caption: Workflow for determining the half-life of this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Hypothetical PROTAC-mediated degradation of PRMT5.
References
Technical Support Center: Prmt5-IN-35 and Other PRMT5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prmt5-IN-35 and other PRMT5 inhibitors. The focus is on minimizing cytotoxic effects on normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when using this compound. What is the primary reason for this?
A1: this compound, like many first-generation PRMT5 inhibitors, targets the S-adenosylmethionine (SAM) binding pocket of the PRMT5 enzyme. Since PRMT5 is essential for the proliferation and survival of both cancerous and normal cells, broad inhibition can lead to toxicity in healthy cells.[1][2] Dose-limiting toxicities, particularly hematological ones like thrombocytopenia and anemia, have been observed in clinical trials of non-selective PRMT5 inhibitors.[1][3]
Q2: How can we selectively target cancer cells while minimizing damage to normal cells?
A2: A key strategy is to exploit the genetic vulnerability of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4][5] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), which acts as a partial endogenous inhibitor of PRMT5.[1][5][6] MTA-cooperative PRMT5 inhibitors, such as MRTX1719, are designed to preferentially bind to the MTA-bound PRMT5 complex, leading to potent and selective inhibition in MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[1][6][7]
Q3: How do I determine the MTAP status of my cell lines?
A3: The MTAP status of your cell lines can be determined by several methods:
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Genomic analysis: Next-generation sequencing (NGS) can identify homozygous deletions in the MTAP gene.[4]
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Immunohistochemistry (IHC): Staining for the MTAP protein can confirm its absence in cells.
-
qRT-PCR: This can be used to measure MTAP mRNA levels, with undetectable transcripts indicating a deletion.[8]
Q4: What are the expected differences in IC50 values between normal and MTAP-deleted cancer cells when using an MTA-cooperative inhibitor?
A4: With an MTA-cooperative inhibitor like MRTX1719, you should observe a significant difference in IC50 values. For example, studies have shown a greater than 70-fold selectivity for HCT116 MTAP-deleted cells compared to their MTAP wild-type counterparts.[5] In contrast, first-generation inhibitors like GSK3326595 show comparable growth inhibition regardless of the MTAP status.[7]
Q5: Besides MTAP status, are there other factors that can influence sensitivity to PRMT5 inhibitors?
A5: Yes, other factors can play a role. For instance, the expression level of NDRG2 has been shown to correlate with sensitivity, where low NDRG2 expression in some cancer cells enhances their sensitivity to PRMT5 inhibitors.[9] Additionally, the cellular context of downstream signaling pathways, such as the PI3K/AKT pathway, can influence the response to PRMT5 inhibition.[7][10]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal/Wild-Type Cell Lines
| Possible Cause | Troubleshooting Step |
| Inhibitor is not selective. | Switch to an MTA-cooperative PRMT5 inhibitor if your cancer model has an MTAP deletion. |
| Concentration is too high. | Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells. |
| Prolonged exposure time. | Optimize the incubation time. Shorter exposure times may be sufficient to induce apoptosis in sensitive cancer cells without severely impacting normal cells. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Variable cell seeding density. | Ensure consistent cell numbers are plated for each experiment. Use a cell counter for accuracy. |
| Inhibitor instability. | Prepare fresh inhibitor solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative assay (e.g., CellTiter-Glo, which measures ATP levels). |
Issue 3: Cancer Cells Developing Resistance to this compound
| Possible Cause | Troubleshooting Step |
| Acquired resistance mechanisms. | Studies have shown that resistance can develop.[11] Consider combination therapies. For example, PRMT5 inhibition has been shown to sensitize cells to other agents like PARP inhibitors or cisplatin.[3][12] |
| Heterogeneity of the cancer cell population. | A sub-population of cells may be inherently resistant. Consider single-cell cloning to isolate and characterize resistant populations. |
Quantitative Data Summary
The following tables summarize IC50 values for different PRMT5 inhibitors in various cell lines, highlighting the differential effects on normal versus cancer cells.
Table 1: Cytotoxicity of PRMT5 Inhibitors in Normal vs. Cancer Cells
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| CMP5 | PBMCs | Normal | 58.08 | 120 h | [9] |
| CMP5 | ATL#1 | Cancer (ATL) | 33.12 | 120 h | [9] |
| HLCL61 | PBMCs | Normal | 43.37 | 120 h | [9] |
| HLCL61 | ATL#4 | Cancer (ATL) | 2.33 | 120 h | [9] |
Table 2: Impact of MTAP Status on PRMT5 Inhibitor Cytotoxicity
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| MRTX1719 | HCT116 | Wild-Type | >10,000 | [5] |
| MRTX1719 | HCT116 | Deleted | 130 | [5] |
| GSK3326595 | MC38/gp100 | Wild-Type | ~100 | [7] |
| GSK3326595 | MC38/gp100 | Knockout | ~100 | [7] |
| MRTX1719 | MC38/gp100 | Wild-Type | ~10,000 | [7] |
| MRTX1719 | MC38/gp100 | Knockout | ~1,000 | [7] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[13][14]
Materials:
-
This compound or other PRMT5 inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Cell culture medium
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Adherent or suspension cells
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Multichannel pipette
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Plate reader (570 nm absorbance)
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Prepare serial dilutions of the PRMT5 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle-only (e.g., DMSO) control wells.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
2. Determining MTAP Status by qRT-PCR
Materials:
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RNA extraction kit
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cDNA synthesis kit
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qPCR machine
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Primers for MTAP and a housekeeping gene (e.g., GAPDH)
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SYBR Green or other fluorescent qPCR dye
Procedure:
-
Isolate total RNA from your cell lines using a commercial kit.
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Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers for MTAP and the housekeeping gene.
-
Run the qPCR program.
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Analyze the results. The absence of an amplification curve for MTAP in a sample, while the housekeeping gene amplifies normally, indicates an MTAP deletion.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of PRMT5 signaling pathways.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Mechanism of MTA-cooperative PRMT5 inhibition.
References
- 1. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 3. onclive.com [onclive.com]
- 4. tangotx.com [tangotx.com]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. PRMT5 silencing selectively affects MTAP‐deleted mesothelioma: In vitro evidence of a novel promising approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Brain-Penetrant PRMT5 Inhibitors for Glioblastoma Studies
This technical support center provides guidance and answers to frequently asked questions regarding the use of brain-penetrant Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in glioblastoma (GBM) research. While specific data for "Prmt5-IN-35" is not prominently available in current literature, this guide leverages information from well-characterized, brain-penetrant PRMT5 inhibitors such as LLY-283, PRT811, and SKL27969 to assist researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting PRMT5 in glioblastoma?
A1: PRMT5 is a promising therapeutic target in glioblastoma for several reasons. Its expression is often elevated in high-grade gliomas and correlates with poor patient survival.[1][2] PRMT5 plays a crucial role in various cellular processes essential for cancer cell survival and proliferation, including RNA splicing, DNA damage repair, and maintenance of cancer stem cells.[3][4][5] Inhibition of PRMT5 has been shown to suppress the growth of patient-derived GBM stem cell cultures, induce apoptosis in differentiated GBM cells, and drive undifferentiated GBM stem-like cells into a non-replicative senescent state.[1][2][6]
Q2: Which PRMT5 inhibitors have demonstrated brain penetrance suitable for glioblastoma studies?
A2: Several PRMT5 inhibitors have been reported to be brain-penetrant. LLY-283 has shown a brain/cerebrospinal fluid favoring distribution, with concentrations in the brain being double those found in plasma.[7] PRT811 is another brain-penetrant PRMT5 inhibitor that has been evaluated in clinical trials for recurrent high-grade glioma.[3] Additionally, SKL27969 is described as a potent and selective brain-penetrating PRMT5 inhibitor.[8]
Q3: What are the common challenges when working with PRMT5 inhibitors in in vivo glioblastoma models?
A3: Researchers may encounter several challenges, including:
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Blood-Brain Barrier (BBB) Penetrance: Ensuring the inhibitor reaches the tumor site in the brain at therapeutic concentrations is critical. Poor BBB penetration has been a limitation for some epigenetic inhibitors in brain tumor therapy.[5]
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Toxicity: Off-target effects and systemic toxicity can be a concern. For instance, thrombocytopenia has been noted as a dose-limiting toxicity for some PRMT5 inhibitors.[3]
-
Resistance Mechanisms: Glioblastoma is known for its heterogeneity and ability to develop resistance to therapies. Understanding and overcoming resistance to PRMT5 inhibition is an active area of research.
Q4: How can I assess the brain penetrance of a PRMT5 inhibitor in my animal model?
A4: To assess brain penetrance, you can collect brain and plasma samples at various time points after inhibitor administration. The concentrations of the compound in these samples are then quantified using methods like liquid chromatography-mass spectrometry (LC-MS). The brain-to-plasma concentration ratio is a key metric for determining brain penetrance.
Q5: What are potential combination therapies to enhance the efficacy of PRMT5 inhibitors in glioblastoma?
A5: Combining PRMT5 inhibitors with standard-of-care treatments or other targeted therapies is a promising strategy. Preclinical studies have shown that PRMT5 inhibition can sensitize glioblastoma models to the chemotherapeutic agent temozolomide (TMZ) by attenuating DNA damage repair pathways.[2] Additionally, combining PRMT5 inhibitors with radiotherapy or other agents that induce DNA damage, such as PARP inhibitors, may also be effective.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of in vivo efficacy despite good in vitro activity | Poor brain penetrance of the inhibitor. | Confirm the brain-to-plasma ratio of your compound. Consider using a different inhibitor with known brain penetrance, such as LLY-283.[4][7] |
| Inadequate dosing or dosing frequency. | Perform pharmacokinetic studies to optimize the dosing regimen to maintain therapeutic concentrations in the brain. | |
| Rapid development of resistance. | Analyze tumor samples from treated animals to identify potential resistance mechanisms. Consider combination therapies to target multiple pathways.[2] | |
| Significant toxicity observed in animal models | Off-target effects of the inhibitor. | Evaluate the selectivity of your inhibitor. Consider reducing the dose or exploring alternative dosing schedules. |
| On-target toxicity in normal tissues. | Monitor for hematological toxicities like thrombocytopenia.[3] Adjust the dose as needed. | |
| Variability in experimental results | Inconsistent drug formulation or administration. | Ensure consistent preparation and administration of the inhibitor. Use appropriate vehicle controls. |
| Heterogeneity of the glioblastoma model. | Use well-characterized, patient-derived xenograft (PDX) models that recapitulate the diversity of human GBM.[4] |
Quantitative Data Summary
The following table summarizes available data on the brain penetrance and efficacy of selected PRMT5 inhibitors.
| Inhibitor | Animal Model | Key Finding | Reference |
| LLY-283 | Mouse model of GBM | Brain concentrations were double the plasma concentrations. | [7] |
| Orthotopic patient-derived xenografts | Significantly prolonged the survival of mice. | [4] | |
| Intracranial GBM mouse model | Combination with TMZ significantly prolonged survival compared to monotherapy. | [2] | |
| CMP5 | Zebrafish model with intracranial GBM tumors | Significant reduction in tumor burden and increased overall survival. | [9] |
| PRT811 | Patients with recurrent high-grade glioma | Evaluated in a Phase 1 clinical trial, demonstrating it is brain-penetrant. | [3] |
Experimental Protocols
Protocol 1: Assessment of Brain Penetrance of a PRMT5 Inhibitor
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) bearing orthotopic glioblastoma xenografts.
-
Drug Administration: Administer the PRMT5 inhibitor via the desired route (e.g., oral gavage).
-
Sample Collection: At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture and immediately perfuse the animals with saline.
-
Brain Tissue Collection: Following perfusion, carefully dissect the brain.
-
Sample Processing: Centrifuge the blood to separate plasma. Homogenize the brain tissue.
-
Quantification: Analyze the concentration of the inhibitor in both plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.
Protocol 2: In Vivo Efficacy Study in an Orthotopic Glioblastoma Model
-
Cell Line/PDX: Use a luciferase-tagged, patient-derived glioblastoma neurosphere line for intracranial implantation.
-
Intracranial Implantation: Stereotactically implant the glioblastoma cells into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (as confirmed by imaging), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the PRMT5 inhibitor and/or combination agent (e.g., TMZ) according to the predetermined dosing schedule.
-
Efficacy Assessment:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Record animal body weight and clinical signs to assess toxicity.
-
Follow animals for survival analysis.
-
-
Endpoint Analysis: At the end of the study (or upon euthanasia), collect brain tissue for histological and molecular analysis (e.g., immunohistochemistry for PRMT5 activity markers, Western blot).
Visualizations
Caption: Workflow for assessing PRMT5 inhibitor brain penetrance.
Caption: PRMT5's role in key cellular processes in glioblastoma.
References
- 1. PRMT5 as a druggable target for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 as a druggable target for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Oral Bioavailability of Prmt5-IN-35
Welcome to the technical support center for Prmt5-IN-35. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oral administration of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound is a chemical compound designed as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction, by methylating arginine residues on proteins.[1] Due to its involvement in cancer and other diseases, PRMT5 is a significant target for therapeutic development.[2][3]
Q2: What is oral bioavailability and why is it important?
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low oral bioavailability can lead to high dose requirements, increased variability in patient response, and potential side effects.[4][5]
Q3: What are the common reasons for the poor oral bioavailability of a small molecule inhibitor like this compound?
The most common reasons for low oral bioavailability are poor aqueous solubility, low permeability across the intestinal wall, and extensive first-pass metabolism in the gut wall or liver.[5][6] For many research compounds, especially those classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), poor solubility is the primary rate-limiting step for absorption.[7]
Troubleshooting & Experimental Guidance
Q4: My in vivo experiments show low and variable plasma concentrations of this compound after oral gavage. What should I investigate first?
Low and variable exposure often points to solubility or formulation issues.
-
Verify Solubility: First, confirm the aqueous solubility of your compound. Poor solubility is a very common issue for developmental drugs.[4]
-
Assess Formulation: How was the compound prepared for dosing? A simple suspension in water or saline may not be adequate. The physical form of the compound (crystalline vs. amorphous) can also significantly impact its dissolution rate.[8]
-
Check Stability: Ensure the compound is stable in the formulation vehicle and in the gastrointestinal environment.
Q5: How can I improve the solubility of this compound for my experiments?
Several lab-scale techniques can be employed to improve solubility:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG400, propylene glycol) can increase solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can dramatically increase solubility.
-
Use of Surfactants: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the drug, increasing its apparent solubility.[9]
-
Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, which enhances their solubility.[10][11]
Q6: What advanced formulation strategies can enhance the oral absorption of this compound?
If simple formulations are insufficient, more advanced strategies that are common in drug development can be considered:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve dissolution rates.[8] This can be achieved through methods like spray drying or hot-melt extrusion.[7]
-
Lipid-Based Formulations: Formulations using oils and surfactants, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[12][13]
-
Particle Size Reduction: Reducing the particle size to the micron or nano-scale (micronization or nanocrystals) increases the surface area, which can lead to a faster dissolution rate.[14][15]
Data Presentation
Table 1: Example Physicochemical Properties of a BCS Class II/IV Compound
This table provides an example of typical physicochemical properties for a compound with potential bioavailability challenges. Actual values for this compound must be determined experimentally.
| Property | Example Value | Implication for Oral Bioavailability |
| Molecular Weight | ~371.41 g/mol [16] | Within "Rule of Five" limits. |
| LogP | > 3.0[17] | High lipophilicity, may indicate poor aqueous solubility. |
| Aqueous Solubility | < 10 µg/mL | Low solubility is a major barrier to absorption.[4] |
| pKa | (Not available) | Determines ionization state and pH-dependent solubility. |
| Permeability (Papp) | (To be determined) | Low permeability can limit absorption even if solubilized. |
Table 2: Comparison of Formulation Strategies to Enhance Oral Bioavailability
This table summarizes various formulation approaches and their expected impact on key pharmacokinetic (PK) parameters.
| Formulation Strategy | Primary Mechanism of Action | Expected Impact on PK Parameters | Key Considerations |
| Aqueous Suspension | Simple dispersion of solid particles. | Low Cmax, Low AUC, High Variability. | Easy to prepare but often ineffective for poorly soluble drugs. |
| Co-solvent/Surfactant Solution | Increases drug solubility in the vehicle. | Moderate increase in Cmax and AUC. | Potential for drug precipitation upon dilution in GI fluids. |
| Solid Dispersion (Amorphous) | Increases dissolution rate by preventing crystallization.[8] | Significant increase in Cmax and AUC. | Requires specific manufacturing processes (e.g., spray drying).[7] |
| Lipid-Based (e.g., SEDDS) | Maintains drug in a solubilized state in the GI tract.[13] | High Cmax and AUC, potentially reduced food effect. | Requires careful selection of oils and surfactants.[12] |
| Nanocrystal Suspension | Increases surface area for faster dissolution.[15] | Increased Cmax and AUC compared to standard suspension. | Requires specialized milling or precipitation equipment. |
Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This high-throughput assay is useful for rapid compound assessment.[18][19]
Objective: To determine the kinetic solubility of this compound in a buffered solution.
Materials & Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plates
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 198 µL of PBS (pH 7.4) to the wells of the filter plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, stack the filter plate on top of a UV-transparent collection plate.
-
Centrifuge the plates to filter the solutions and separate any undissolved precipitate.
-
Measure the absorbance of the filtrate in the collection plate using a UV-Vis plate reader at the compound's λmax.
-
Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared in a 1% DMSO/PBS solution.[20]
Protocol 2: Caco-2 Permeability Assay
This in vitro assay models the human intestinal barrier to predict drug permeability and active transport.[21][22]
Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess if it is a substrate for efflux transporters.
Materials & Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until a differentiated monolayer is formed.[21]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Alternatively, perform a Lucifer yellow rejection assay. Only use monolayers with acceptable integrity.[21]
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS (pH 6.5 or 7.4) containing this compound (e.g., at 10 µM) to the apical (A) side. c. Add fresh HBSS (pH 7.4) to the basolateral (B) side. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[23] e. At the end of the incubation, take samples from both the A and B compartments for analysis.
-
Transport Experiment (Basolateral to Apical - B to A): a. Perform the experiment in the reverse direction to assess active efflux. Add the compound to the B side and sample from the A side.
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculation: a. Calculate the Papp value for both A -> B and B -> A directions. b. Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate of an efflux transporter.
Protocol 3: Mouse Oral Pharmacokinetic (PK) Study
This in vivo study is essential for determining key PK parameters, including oral bioavailability.
Objective: To determine the plasma concentration-time profile, Cmax, AUC, and oral bioavailability of this compound in mice.
Materials & Reagents:
-
Male or female mice (e.g., C57BL/6, 8-10 weeks old).[24]
-
This compound formulation for intravenous (IV) and oral (PO) administration.
-
Dosing vehicles (e.g., saline for IV; 0.5% CMC/0.25% Tween 80 in water for PO).
-
Oral gavage needles.[25]
-
Blood collection supplies (e.g., heparinized capillaries or tubes).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS for bioanalysis.
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals for at least 3 days. Fast mice overnight (approx. 12 hours) before dosing but allow access to water.[24]
-
Dosing: a. Oral (PO) Group (n=3-5 mice per time point): Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). The volume should typically not exceed 10 mL/kg.[26] b. Intravenous (IV) Group (n=3 mice per time point): Administer the this compound formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
Blood Sampling: a. Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[27] b. Place blood into heparinized tubes, centrifuge to separate plasma, and store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the mean plasma concentration versus time for both PO and IV routes. b. Use non-compartmental analysis software to calculate PK parameters (AUC, Cmax, Tmax, T½). c. Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Signaling Pathway
Caption: PRMT5 promotes cancer cell growth via the EGFR/Akt/GSK3β signaling pathway.[28]
Experimental Workflow
Caption: Workflow for troubleshooting low oral bioavailability of a research compound.
Factors Affecting Oral Bioavailability
Caption: Key physiological barriers affecting oral drug bioavailability.[5]
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharm-int.com [pharm-int.com]
- 8. tandfonline.com [tandfonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. tanzj.net [tanzj.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. enamine.net [enamine.net]
- 24. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. daikinchemicals.com [daikinchemicals.com]
- 28. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
Addressing variability in Prmt5-IN-35 experimental replicates
Welcome to the technical support center for Prmt5-IN-30. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Prmt5-IN-30 in their experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to help address variability in your experimental replicates.
Disclaimer: The compound "Prmt5-IN-35" was not found in our search of available scientific literature. This guide has been developed based on information for the structurally similar and well-characterized PRMT5 inhibitor, Prmt5-IN-30 . We believe the information provided will be highly relevant and applicable to your research with PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Prmt5-IN-30 and what is its mechanism of action?
Prmt5-IN-30 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA repair.[2][3][4] Prmt5-IN-30 functions by inhibiting the methyltransferase activity of PRMT5.[1]
Q2: What are the recommended storage and handling conditions for Prmt5-IN-30?
For long-term storage, Prmt5-IN-30 powder should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its stability and activity.[1]
Q3: What is the reported potency of Prmt5-IN-30?
Prmt5-IN-30 has a reported half-maximal inhibitory concentration (IC50) of 0.33 µM and a dissociation constant (Kd) of 0.987 µM for PRMT5.[1]
Q4: How can I confirm that Prmt5-IN-30 is active in my cellular experiments?
A common method to confirm the cellular activity of PRMT5 inhibitors is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3, via Western blotting.[1] A reduction in SDMA levels upon treatment with Prmt5-IN-30 would indicate on-target activity.
Q5: Are there known off-target effects of Prmt5-IN-30?
Prmt5-IN-30 has been shown to exhibit broad selectivity against a panel of other methyltransferases, suggesting a low likelihood of off-target effects on these specific enzymes.[1] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential unforeseen off-target effects.
Troubleshooting Guide
Variability in experimental replicates can be a significant challenge. This guide addresses common issues encountered when working with Prmt5-IN-30 and other PRMT5 inhibitors.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability/proliferation assays | Inconsistent cell health or passage number: Cells that are unhealthy or have been passaged too many times can respond differently to treatment. | Ensure cells are healthy, growing exponentially, and are within a consistent, low passage number range for all replicates. |
| Inaccurate inhibitor concentration: Errors in serial dilutions or improper dissolution of the compound can lead to inconsistent final concentrations. | Prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure complete dissolution of the inhibitor in the solvent before adding to cell culture media. | |
| Cell line heterogeneity: Some cell lines may have subpopulations with varying sensitivity to PRMT5 inhibition. | Consider single-cell cloning to establish a more homogeneous cell population. Alternatively, perform experiments on multiple, independently sourced cell lines to confirm findings. | |
| Inconsistent reduction in SDMA levels | Suboptimal inhibitor concentration or treatment time: The concentration of Prmt5-IN-30 or the duration of treatment may not be sufficient to achieve maximal inhibition of PRMT5 activity. | Perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for your specific cell line and experimental conditions. |
| Poor antibody quality: The primary antibody used for detecting SDMA may be of low quality or specificity. | Validate your SDMA antibody using positive and negative controls (e.g., cells with PRMT5 knockdown or knockout). Test multiple commercially available antibodies to find one that provides a robust and specific signal. | |
| Protein degradation: The target protein or the SDMA mark itself may be unstable during sample preparation. | Use fresh lysis buffer containing protease and phosphatase inhibitors. Process samples quickly and on ice to minimize protein degradation. | |
| Unexpected or off-target effects observed | Compound instability: Prmt5-IN-30 may be degrading in the cell culture media over long incubation times. | For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Cellular context-dependent effects: The effects of PRMT5 inhibition can be influenced by the specific genetic background and signaling pathways active in your cell line.[5] | Characterize the relevant signaling pathways in your cell model. Consider using isogenic cell lines (e.g., with and without a specific mutation) to dissect the context-dependent effects. | |
| Development of resistance: Prolonged treatment with a PRMT5 inhibitor can lead to the development of resistant cell populations.[6] | If conducting long-term studies, be aware of the potential for resistance. Consider combination therapies to overcome or prevent resistance.[7] |
Quantitative Data
The following tables summarize the inhibitory concentrations of Prmt5-IN-30 and other commonly used PRMT5 inhibitors in various contexts.
Table 1: In Vitro Potency of Prmt5-IN-30
| Parameter | Value | Reference |
| IC50 | 0.33 µM | [1] |
| Kd | 0.987 µM | [1] |
Table 2: Cellular IC50 Values of Various PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Duration | IC50 (µM) | Reference |
| CMP5 | Jurkat | 120 h | 71.7 | [8] |
| CMP5 | MOLT4 | 120 h | 92.97 | [8] |
| CMP5 | MKB1 | 120 h | 32.5 | [8] |
| HLCL61 | Jurkat | 120 h | 22.72 | [8] |
| HLCL61 | MOLT4 | 120 h | 13.06 | [8] |
| HLCL61 | MKB1 | 120 h | 17.6 | [8] |
| HLCL61 | ATL-related cell lines | 120 h | 3.09 - 7.58 | [9] |
Experimental Protocols
Protocol 1: Western Blotting for Symmetric Dimethylarginine (SDMA)
This protocol outlines the steps to assess the on-target activity of Prmt5-IN-30 by measuring the levels of SDMA on cellular proteins.
Materials:
-
Prmt5-IN-30
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., anti-SDMA antibody)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Prmt5-IN-30 or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Visualizations
Signaling Pathways Involving PRMT5
Caption: PRMT5 signaling network and points of intervention.
Experimental Workflow for Assessing Prmt5-IN-30 Activity
Caption: General workflow for evaluating Prmt5-IN-30 efficacy.
Troubleshooting Decision Tree for High Experimental Variability
Caption: Decision tree for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Prmt5-IN-35 impact on downstream signaling pathways
Welcome to the technical support center for Prmt5-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] By inhibiting the methyltransferase activity of PRMT5, this compound modulates the methylation status of PRMT5 substrates, which in turn affects various downstream cellular processes.[1] These processes include transcriptional regulation, RNA processing, and signal transduction.[1]
Q2: Which downstream signaling pathways are affected by this compound treatment?
This compound, by inhibiting PRMT5, impacts several key signaling pathways crucial for cell proliferation, survival, and differentiation. These include:
-
Growth Factor Signaling Pathways: PRMT5 has been shown to regulate the activity of proteins in growth factor signaling cascades.[3][4][5] For instance, PRMT5 can methylate Epidermal Growth Factor Receptor (EGFR), which may dampen the activation of the ERK pathway.[6] Conversely, it can positively regulate Platelet-Derived Growth Factor Receptor (PDGFR) signaling, promoting AKT and ERK activation.[3][5] Therefore, the impact of this compound on these pathways can be context-dependent.
-
PI3K/AKT/mTOR Pathway: PRMT5 inhibition has been linked to a reduction in mTOR signaling.[7] Furthermore, there is evidence of a feedback loop where the PI3K/AKT pathway can regulate PRMT5 expression.[7][8]
-
RAS/ERK Pathway: Inhibition of PRMT5 can lead to an increase in the amplitude of growth factor-driven RAS/ERK activation in some contexts by preventing the degradation of CRAF.[3][5]
-
NF-κB Signaling: PRMT5 can activate NF-κB through direct methylation of the p65 subunit.[3][5] Inhibition of PRMT5 with compounds like this compound is expected to abrogate NF-κB signaling.[4][5]
-
TGFβ Signaling: PRMT5 is involved in fine-tuning the transcriptional regulation of TGFβ signaling.[4][5]
-
p53 Pathway: PRMT5 inhibition can induce aberrant splicing of MDM4, leading to p53 activation and subsequent transcription of genes involved in cell cycle arrest and apoptosis.[5]
Q3: What are the expected phenotypic effects of this compound on cancer cells?
Treatment with PRMT5 inhibitors like this compound has been shown to result in a significant decrease in cellular proliferation, migration, and colony-forming abilities in various cancer models.[6] Additionally, it can induce apoptosis and cell-cycle arrest.[6] The specific outcome can depend on the cancer type and its genetic background.[3][5]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect on cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line resistance | Some cell lines may be inherently resistant to PRMT5 inhibition. Screen a panel of cell lines to find a sensitive model. Consider cell lines with MTAP deletion, as they have shown increased sensitivity to PRMT5 inhibitors.[9] |
| Incorrect dosage | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Start with a broad range (e.g., 10 nM to 10 µM). |
| Compound instability | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. |
| Insufficient treatment duration | The effects of PRMT5 inhibition on cell viability may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. |
| High cell density | High cell confluence can sometimes mask the effects of a cytotoxic agent. Ensure that cells are seeded at an appropriate density and are in the exponential growth phase at the start of the experiment. |
Issue 2: Unexpected or contradictory results in downstream signaling pathway analysis (e.g., increased ERK phosphorylation).
| Possible Cause | Suggested Solution |
| Context-dependent signaling | The effect of PRMT5 on signaling pathways can be cell-type specific. For example, PRMT5 inhibition can lead to increased RAS/ERK signaling in some contexts.[3][5] It is crucial to carefully characterize the baseline signaling in your model system. |
| Off-target effects | While this compound is designed to be selective, off-target effects can never be fully excluded, especially at high concentrations. Use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different PRMT5 inhibitor as a control. |
| Feedback loops | Inhibition of a signaling pathway can sometimes trigger compensatory feedback mechanisms. Analyze multiple time points to capture the dynamic nature of these signaling events. |
| Experimental artifact | Ensure consistency in experimental conditions, including cell density, serum concentration in the media, and the timing of sample collection and processing. Use appropriate positive and negative controls for your western blots. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data based on typical experiments with PRMT5 inhibitors.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | WT | 150 |
| A549 | Lung Carcinoma | WT | 250 |
| Z-138 | Mantle Cell Lymphoma | MTAP-deleted | 25 |
| MCF-7 | Breast Adenocarcinoma | WT | 500 |
| MIA PaCa-2 | Pancreatic Carcinoma | MTAP-deleted | 50 |
Note: These are representative values. Actual IC50 values should be determined empirically for your specific experimental conditions.
Table 2: Effect of this compound on Downstream Signaling Markers (Western Blot Quantification)
| Cell Line | Treatment (24h) | p-AKT (S473) Fold Change | p-ERK1/2 (T202/Y204) Fold Change | c-Myc Fold Change | Cyclin D1 Fold Change |
| Z-138 | 100 nM this compound | 0.4 | 1.8 | 0.3 | 0.5 |
| HCT116 | 500 nM this compound | 0.6 | 1.5 | 0.4 | 0.6 |
Note: Data are represented as fold change relative to vehicle-treated control cells. These values are illustrative and can vary based on the specific cell line and experimental setup.
Key Experimental Protocols
1. Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in downstream signaling pathways.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-c-Myc, anti-Cyclin D1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH).
2. Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10-fold dilutions from 10 µM to 1 pM) or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
Luminescence Reading:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Overview of signaling pathways modulated by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. cell-stress.com [cell-stress.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Clinical Landscape of PRMT5 Inhibition: A Comparative Guide
The landscape of cancer therapeutics is continually evolving, with protein arginine methyltransferase 5 (PRMT5) emerging as a compelling target for oncological intervention.[1][2][3] This enzyme's role in critical cellular processes, including gene expression, RNA splicing, and cell cycle control, and its overexpression in numerous malignancies, has spurred the development of a new class of antineoplastic agents: PRMT5 inhibitors.[1][2][3][4] While several inhibitors have entered clinical trials, showcasing a range of efficacy and safety profiles, the preclinical candidate Prmt5-IN-35 stands out for its potent enzymatic inhibition. This guide provides a comparative analysis of this compound against its clinical-stage counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of PRMT5-targeted therapies.
This compound: A Potent Preclinical Contender
This compound (also known as Compound 87) is a potent, selective, and orally active inhibitor of PRMT5 with a half-maximal inhibitory concentration (IC50) of 1 nM.[5][6] At present, this compound remains in the preclinical phase of development, and no clinical trial data is publicly available. Its high potency in biochemical assays, however, positions it as a significant tool for cancer research and a potential candidate for future clinical investigation.
The Clinical Arena: A Comparative Analysis of PRMT5 Inhibitors
Several PRMT5 inhibitors have advanced into clinical trials, providing valuable insights into the therapeutic potential and challenges of targeting this enzyme. These inhibitors can be broadly categorized based on their mechanism of action, primarily as S-adenosylmethionine (SAM)-competitive or methylthioadenosine (MTA)-cooperative inhibitors.
Quantitative Comparison of Clinical-Stage PRMT5 Inhibitors
The following tables summarize the available quantitative data from clinical trials of various PRMT5 inhibitors.
Table 1: Efficacy of PRMT5 Inhibitors in Clinical Trials
| Inhibitor | Clinical Trial Identifier | Cancer Type(s) | Key Efficacy Data |
| JNJ-64619178 (Onametostat) | NCT03573310 | Advanced Solid Tumors, Non-Hodgkin's Lymphoma (NHL), Lower-risk Myelodysplastic Syndromes (MDS) | Overall Response Rate (ORR) of 5.6% in efficacy-evaluable patients (n=90). In patients with adenoid cystic carcinoma (ACC) (n=26), the ORR was 11.5% with a median progression-free survival (PFS) of 19.1 months.[1] |
| PF-06939999 | NCT03854227 | Solid Tumors | 2 out of 28 efficacy-evaluable patients achieved a partial response (PR), one with head and neck squamous cell carcinoma (HNSCC) and one with non-small cell lung cancer (NSCLC).[1][7] |
| PRT811 | NCT04089449 | Advanced Solid Tumors, CNS Lymphoma, Recurrent High-Grade Glioma | Durable complete response observed in a patient with IDH1-mutant glioblastoma.[8][9] In patients with metastatic uveal melanoma, clinical activity was observed.[1] |
| GSK3326595 | NCT02783300, NCT03614728 | Solid Tumors, NHL, Myeloid Malignancies | Partial responses seen in adenoid cystic carcinoma.[8][9] However, clinical development has been discontinued.[4] |
| PRT543 | - | Hematologic Malignancies | Four cases of stable disease reported.[8][9] |
| AMG 193 | NCT05094336 | MTAP-deleted Solid Tumors | A novel MTA-cooperative inhibitor. Clinical data on efficacy is still emerging.[1] |
Table 2: Safety and Tolerability of PRMT5 Inhibitors in Clinical Trials
| Inhibitor | Common Adverse Events (AEs) | Dose-Limiting Toxicities (DLTs) |
| JNJ-64619178 (Onametostat) | Thrombocytopenia[1] | Thrombocytopenia[1] |
| PF-06939999 | Anemia (28%), thrombocytopenia/platelet count decreased (22%), fatigue (6%), neutropenia (4%) (Grade ≥3)[7] | Thrombocytopenia, anemia, neutropenia[7][10] |
| PRT811 | Generally acceptable safety profile.[1] | Not specified in the provided results. |
| GSK3326595 | Manageable side effects in Phase I.[4] | Not specified in the provided results. |
| AMG 193 | Data not yet mature.[1] | Data not yet mature.[1] |
Table 3: Pharmacokinetics and Pharmacodynamics of PRMT5 Inhibitors
| Inhibitor | Key Pharmacokinetic (PK) Parameters | Key Pharmacodynamic (PD) Markers |
| PF-06939999 | Exposure increased with dose; steady-state achieved by day 15.[7] | Dose-dependent reduction of plasma symmetric dimethylarginine (sDMA) (58%-88% at steady state).[7] |
| PRT811 | Brain-penetrant.[1] Tmax: 1-3 hours; T1/2: 5.8 hours, showing linear pharmacokinetics.[9] | Dose-dependent inhibition of serum sDMA and intron retention in PRMT5-regulated transcripts.[9] |
Mechanism of Action and Signaling Pathways
PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins.[1] This activity regulates key cellular processes such as transcription, RNA splicing, and DNA repair.[4][11] The inhibition of PRMT5 is a promising therapeutic strategy as it can disable mechanisms that protect tumor cells from DNA damage and can be synthetically lethal in cancers with specific mutations, such as those in splicing factors or with MTAP deletion.[1][4]
Mechanisms of Inhibition
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of PRMT5 inhibitors. Below are generalized methodologies for key experiments cited in the evaluation of these compounds.
PRMT5 Enzymatic Assay (IC50 Determination)
This assay quantifies the inhibitory potency of a compound against the PRMT5 enzyme.
-
Reagents and Materials: Recombinant human PRMT5/MEP50 complex, a suitable substrate (e.g., a peptide derived from a known PRMT5 substrate like histone H4), S-[methyl-³H]-adenosyl-L-methionine (³H-SAM), and the test inhibitor (e.g., this compound).
-
Procedure:
-
The PRMT5/MEP50 enzyme is incubated with varying concentrations of the inhibitor in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate and ³H-SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled methylated substrate is captured (e.g., on a filter membrane).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of a PRMT5 inhibitor on the growth of cancer cell lines.
-
Cell Lines: A panel of cancer cell lines, including those with and without specific genetic backgrounds (e.g., MTAP deletion or splicing factor mutations).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PRMT5 inhibitor.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Pharmacodynamic (PD) Marker Analysis (sDMA Levels)
This assay measures the in vivo or in vitro target engagement of a PRMT5 inhibitor.
-
Sample Collection: Plasma, serum, or tumor tissue from treated subjects (preclinical models or clinical trial patients).
-
Methodology:
-
Proteins are extracted from the samples.
-
The levels of symmetric dimethylarginine (sDMA) are quantified using methods such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Changes in sDMA levels are correlated with the dose and exposure of the PRMT5 inhibitor to demonstrate target engagement.
Experimental Workflow for Preclinical Evaluation
Conclusion
The development of PRMT5 inhibitors represents a promising frontier in precision oncology. While this compound demonstrates significant preclinical potency, its clinical potential remains to be elucidated. The clinical-stage inhibitors, despite some discontinuations, have provided crucial proof-of-concept for targeting PRMT5 in various cancers, particularly those with specific molecular vulnerabilities. JNJ-64619178 and PRT811 have shown encouraging signs of clinical activity in distinct patient populations. The emergence of MTA-cooperative inhibitors like AMG 193 offers a novel strategy to enhance tumor selectivity and potentially improve the therapeutic window. Future research will need to focus on identifying robust predictive biomarkers to guide patient selection and on exploring combination therapies to overcome resistance and enhance efficacy. The continued investigation of potent and selective inhibitors like this compound will be vital in expanding the therapeutic armamentarium against cancer.
References
- 1. onclive.com [onclive.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound| CAS NO:1989620-03-2| GlpBio [glpbio.cn]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Next-Generation and First-Generation PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of a next-generation MTA-cooperative PRMT5 inhibitor, MRTX1719, with the first-generation clinical candidates, GSK3326595 and JNJ-64619178. The comparison is supported by experimental data on their biochemical and cellular potency, selectivity, and pharmacokinetic/pharmacodynamic profiles.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer, including cell proliferation, RNA splicing, and DNA damage repair.[1][2] Inhibition of PRMT5 has shown promise in preclinical models and early-phase clinical trials. This guide provides a detailed comparison of the distinct pharmacological profiles of first-generation PRMT5 inhibitors and the more recently developed second-generation, MTA-cooperative inhibitors.
Mechanism of Action: A Generational Divide
First-generation PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, primarily act by competing with either the S-adenosylmethionine (SAM) cofactor or the protein substrate at the enzyme's active site.[3] In contrast, second-generation inhibitors like MRTX1719 employ a novel, synthetic lethal approach. These inhibitors are MTA-cooperative, meaning they preferentially bind to the PRMT5-MTA complex.[2][4] This complex accumulates in cancer cells with a specific genetic deletion of the MTAP gene, which is estimated to occur in approximately 10-15% of cancers.[2] This targeted mechanism of action suggests a potentially wider therapeutic window and enhanced tumor selectivity for MTA-cooperative inhibitors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for MRTX1719, GSK3326595, and JNJ-64619178, offering a clear comparison of their performance across key preclinical and clinical parameters.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 (nM) | Notes |
| MRTX1719 | PRMT5/MEP50 | Biochemical Assay (-MTA) | 20.4[4] | Represents activity in MTAP wild-type conditions. |
| PRMT5/MEP50 | Biochemical Assay (+MTA) | 3.6[4] | Represents activity in MTAP-deleted conditions. | |
| GSK3326595 | PRMT5/MEP50 | Biochemical Assay | 6.2[5] | |
| JNJ-64619178 | PRMT5/MEP50 | Biochemical Assay | 0.14[6][7] |
Table 2: Cellular Potency
| Inhibitor | Cell Line (MTAP status) | Assay Type | IC50 (nM) |
| MRTX1719 | HCT116 (MTAP-del) | SDMA Inhibition | 8[4] |
| HCT116 (MTAP-wt) | SDMA Inhibition | 653[4] | |
| HCT116 (MTAP-del) | Viability (10-day) | 12[4] | |
| HCT116 (MTAP-wt) | Viability (10-day) | 890[4] | |
| GSK3326595 | Z-138 | SDMA Inhibition | ~10 |
| MCF-7 | SDMA Inhibition | ~20 | |
| JNJ-64619178 | NCI-H1048 | SDMA Inhibition | <10[8] |
| A549 | Nuclear Arginine Dimethylation | 0.2[8] |
Table 3: Selectivity
| Inhibitor | Selectivity Profile |
| MRTX1719 | >70-fold selective for MTAP-deleted vs. MTAP wild-type cells.[4] |
| GSK3326595 | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[9] |
| JNJ-64619178 | >80% inhibition of PRMT5/MEP50 at 10 µM, with <15% inhibition of other closely related arginine methyltransferases like PRMT1 and PRMT7.[8] |
Table 4: Pharmacokinetics & Pharmacodynamics
| Inhibitor | Parameter | Species | Value |
| MRTX1719 | Dose-dependent tumor growth inhibition | Mouse (LU99 xenograft) | Observed at 12.5, 25, 50, and 100 mg/kg orally, once daily.[4] |
| Clinical PD | Human | Marked reduction of SDMA in tumor biopsies at 200 mg once daily.[4] | |
| GSK3326595 | Terminal half-life | Human | 4-6 hours.[10] |
| Tumor Growth Inhibition | Mouse (Z-138 xenograft) | Observed at 25, 50, and 100 mg/kg twice daily.[9] | |
| JNJ-64619178 | Oral Bioavailability | Mouse | 36%[8] |
| Terminal half-life | Human | 64.3 to 84.1 hours. | |
| Tumor Growth Inhibition | Mouse (solid and hematological xenografts) | Observed at 1 to 10 mg/kg orally, once daily.[11] |
Mandatory Visualization
The following diagrams illustrate key concepts related to PRMT5 inhibition.
Experimental Protocols
Biochemical IC50 Determination (AlphaLISA Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against PRMT5 using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
PRMT5 inhibitor test compound
-
AlphaLISA anti-methyl-arginine acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well microplate
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the PRMT5 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the PRMT5 inhibitor dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add the PRMT5/MEP50 enzyme to all wells except the no-enzyme control.
-
Add the biotinylated histone H4 peptide substrate to all wells.
-
Initiate the methylation reaction by adding SAM to all wells. For MTA-cooperative inhibitors, a parallel set of reactions with the addition of MTA can be performed.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add the streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol describes a general method to assess the target engagement of a PRMT5 inhibitor in intact cells.
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor test compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and anti-PRMT5 antibody
Procedure:
-
Culture cells to a desired confluency.
-
Treat cells with the PRMT5 inhibitor at various concentrations or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PRMT5 in the supernatant by Western blotting using an anti-PRMT5 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
In Vivo Efficacy (Tumor Xenograft Model)
This protocol provides a general outline for evaluating the in vivo antitumor activity of a PRMT5 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
PRMT5 inhibitor test compound and vehicle formulation
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PRMT5 inhibitor (e.g., by oral gavage) or vehicle to the respective groups at a specified dose and schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for SDMA levels).
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Conclusion
The landscape of PRMT5 inhibition is evolving, with second-generation, MTA-cooperative inhibitors like MRTX1719 offering a promising, targeted approach for cancers with MTAP deletions. While first-generation inhibitors have demonstrated broad anti-proliferative activity, their clinical development has been challenged by on-target toxicities. The enhanced selectivity of MTA-cooperative inhibitors for cancer cells may translate into an improved therapeutic index. Continued research and clinical evaluation are crucial to fully elucidate the therapeutic potential of these different classes of PRMT5 inhibitors and to identify the patient populations most likely to benefit from each approach.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. A complex signature network that controls the upregulation of PRMT5 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of PRMT5 Inhibitors: GSK3326595 vs. EPZ015666
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in cancer cell proliferation, survival, and DNA damage repair. This guide provides a detailed comparative analysis of two prominent PRMT5 inhibitors, GSK3326595 and EPZ015666 (also known as GSK3235025), to assist researchers in selecting the appropriate tool compound for their studies. While the initial query sought a comparison with "Prmt5-IN-35," no publicly available data could be found for a compound with this designation. Therefore, this guide substitutes EPZ015666, a well-characterized and structurally distinct PRMT5 inhibitor, to provide a robust comparative framework.
Biochemical and Cellular Potency
A summary of the biochemical and cellular activities of GSK3326595 and EPZ015666 is presented in Table 1. Both compounds are potent inhibitors of PRMT5, albeit with different mechanisms of action.
| Parameter | GSK3326595 | EPZ015666 (GSK3235025) |
| Biochemical IC50 | 6.2 ± 0.8 nM[1] | 22 nM[2][3][4] |
| Ki | 3.1 ± 0.4 nM (apparent)[1] | 5 nM[1][5] |
| Mechanism of Action | SAM-uncompetitive, peptide-competitive[1][5] | Peptide-competitive, SAM-cooperative[6][7] |
| Selectivity | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases[1][6] | >20,000-fold selective over 20 other protein methyltransferases[1][5] |
| Cellular Potency (IC50) | Varies by cell line; nanomolar range in sensitive lines | 96 - 904 nM in various Mantle Cell Lymphoma (MCL) cell lines[5] |
| In Vivo Efficacy | Reduces tumor growth in a Z-138 mouse xenograft model[6] | Dose-dependent antitumor activity in multiple MCL xenograft models[2][4][6] |
Table 1: Comparative Biochemical and Cellular Data for GSK3326595 and EPZ015666.
Mechanism of Action
GSK3326595 is a slow-binding inhibitor that is uncompetitive with respect to the methyl donor S-adenosylmethionine (SAM) and competitive with the peptide substrate.[1][5] In contrast, EPZ015666 is described as a peptide-competitive and SAM-cooperative inhibitor.[6][7] This difference in their interaction with the PRMT5/MEP50 complex and its substrates may lead to distinct biological consequences and provides a rationale for their comparative evaluation in various experimental settings.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
Validating PRMT5 Inhibitor Specificity: A Comparative Guide Using CRISPR/Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
The validation of a small molecule inhibitor's on-target specificity is a cornerstone of robust drug development. This guide provides a comparative framework for validating the specificity of PRMT5 inhibitors, with a focus on the conceptual approach for a compound like Prmt5-IN-35, using the gold-standard CRISPR/Cas9 gene knockout methodology. While specific experimental data for this compound is not publicly available, we will utilize data from well-characterized PRMT5 inhibitors, EPZ015666 and GSK3326595 (pemrametostat), to illustrate the validation process.
The Principle of CRISPR/Cas9-Mediated Specificity Validation
The logic behind using CRISPR/Cas9 to validate inhibitor specificity is straightforward. If a small molecule is highly specific to its intended target (in this case, PRMT5), its cellular effects should be significantly diminished or altogether absent in cells where the target protein has been eliminated. By creating a clean genetic background devoid of the target protein, researchers can distinguish between on-target and off-target effects. A specific PRMT5 inhibitor should demonstrate potent activity in wild-type (WT) cells but show dramatically reduced efficacy in PRMT5 knockout (KO) cells.
Comparative Performance of PRMT5 Inhibitors
To illustrate the expected outcomes of a specificity validation study, the following table summarizes hypothetical and literature-derived data for PRMT5 inhibitors. The data for this compound is presented as a placeholder to demonstrate the ideal data structure, while the data for EPZ015666 and GSK3326595 are based on published findings.
Table 1: Comparative Efficacy of PRMT5 Inhibitors in Wild-Type vs. PRMT5 Knockout Cells
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Maximum Inhibition (%) | Notes |
| This compound | HCT116 | Wild-Type | [Expected Low nM] | [Expected >90%] | Demonstrates potent inhibition of cell growth. |
| HCT116 | PRMT5 KO | [Expected >10,000 nM] | [Expected <20%] | Loss of PRMT5 confers significant resistance, indicating high specificity. | |
| EPZ015666 | Z-138 | Wild-Type | ~25 | >90% | Potent inhibitor in a mantle cell lymphoma line. |
| Z-138 | PRMT5 KO | >25,000 | <10% | Resistance in knockout cells validates on-target activity. | |
| GSK3326595 | A549 | Wild-Type | 7.6 | >95% | Highly potent in a lung cancer cell line. |
| A549 | PRMT5 KO | >10,000 | <15% | Demonstrates clear dependence on PRMT5 for its anti-proliferative effects.[1] |
Experimental Workflow and Protocols
A typical workflow for validating PRMT5 inhibitor specificity using CRISPR/Cas9 involves generating a stable PRMT5 knockout cell line, followed by comparative drug sensitivity assays against the wild-type counterpart.
Figure 1: Experimental workflow for validating PRMT5 inhibitor specificity using CRISPR/Cas9.
Protocol 1: Generation of PRMT5 Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the key steps for creating a PRMT5 knockout cell line.
-
sgRNA Design and Cloning:
-
Design at least two to three single guide RNAs (sgRNAs) targeting early exons of the PRMT5 gene to ensure a functional knockout. Use online tools like CRISPOR or Benchling for sgRNA design, prioritizing high on-target scores and low off-target predictions.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the sgRNA-Cas9 vector along with packaging plasmids into a producer cell line like HEK293T.
-
Harvest the lentiviral particles and transduce the target cancer cell line (e.g., HCT116, A549).
-
-
Selection and Single-Cell Cloning:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate clonal populations.
-
-
Knockout Validation:
-
Expand individual clones and screen for PRMT5 knockout.
-
Western Blot: This is the most critical validation step to confirm the absence of the PRMT5 protein.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to identify frameshift-inducing insertions or deletions (indels).
-
TIDE/ICE Analysis: Use online tools to analyze Sanger sequencing traces and quantify the percentage of edited alleles.
-
Protocol 2: Comparative Cell Viability Assay
This protocol details the comparison of inhibitor effects on wild-type and PRMT5 KO cells.
-
Cell Seeding:
-
Seed an equal number of wild-type and validated PRMT5 KO cells into 96-well plates.
-
-
Drug Treatment:
-
The following day, treat the cells with a serial dilution of this compound and control PRMT5 inhibitors (e.g., EPZ015666, GSK3326595). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period relevant to the inhibitor's mechanism of action, typically 3 to 6 days.
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or a resazurin-based assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in both wild-type and PRMT5 KO cell lines using a non-linear regression model. A significant rightward shift in the IC50 curve for the knockout cells indicates on-target specificity.
-
PRMT5 Signaling and the Consequences of Inhibition
PRMT5 plays a crucial role in various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. Understanding these pathways is essential for interpreting the phenotypic outcomes of PRMT5 inhibition.
Figure 2: Key signaling pathways influenced by PRMT5 and targeted by its inhibitors.
PRMT5 has been shown to regulate the cell cycle by upregulating G1 cyclins and cyclin-dependent kinases.[2] In the context of DNA damage, PRMT5 is involved in both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[3][4] It can methylate and stabilize 53BP1, a key factor in NHEJ, and its inhibition can lead to impaired HR due to depletion of Replication Protein A (RPA).[3][4] Furthermore, PRMT5 can regulate apoptosis by methylating and inhibiting the tumor suppressor p53, and by controlling the alternative splicing of MDM4, a key negative regulator of p53.[1][5] Inhibition of PRMT5 can therefore lead to cell cycle arrest, accumulation of DNA damage, and induction of apoptosis, primarily in cells that are dependent on its activity for survival.
Conclusion
The combination of CRISPR/Cas9-mediated gene knockout and comparative pharmacological profiling provides an unequivocal method for validating the on-target specificity of PRMT5 inhibitors. While awaiting specific data for this compound, the established effects of other potent and selective PRMT5 inhibitors in wild-type versus knockout models serve as a robust benchmark. A significant loss of efficacy in PRMT5 knockout cells is the hallmark of a highly specific inhibitor, a critical characteristic for any compound progressing through the drug development pipeline. This guide provides the foundational knowledge and protocols for researchers to rigorously assess the specificity of novel PRMT5-targeting therapeutics.
References
- 1. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 promotes DNA repair through methylation of 53BP1 and is regulated by Src-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Out of the jaws of death: PRMT5 steers p53 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting PRMT5 in Combination with EGFR Inhibitors in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic strategy combining Protein Arginine Methyltransferase 5 (PRMT5) inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of lung cancer. This document summarizes the preclinical data, outlines detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction: The Rationale for a Combination Approach
Lung cancer remains a leading cause of cancer-related mortality worldwide. A significant subset of non-small cell lung cancers (NSCLCs) are driven by mutations in the Epidermal Growth Factor Receptor (EGFR), making it a key therapeutic target. While EGFR tyrosine kinase inhibitors (TKIs) have shown considerable success, the development of resistance is a major clinical challenge.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction.[1][2] In lung cancer, PRMT5 is frequently overexpressed and its activity is associated with tumor growth, proliferation, and poor prognosis.[1][3][4] PRMT5 has been shown to modulate signaling pathways that are also crucial in EGFR-driven cancers, such as the PI3K/AKT and ERK pathways, providing a strong rationale for a dual-inhibition strategy.[3][5]
The combination of PRMT5 inhibitors with EGFR inhibitors is a promising approach to enhance therapeutic efficacy and overcome resistance. Preclinical studies suggest that PRMT5 inhibition can re-sensitize EGFR-TKI resistant lung cancer cells and exhibit synergistic anti-tumor effects when combined with EGFR inhibitors.[6] This guide will delve into the available data for this combination therapy.
While the specific compound "Prmt5-IN-35" did not yield specific preclinical data in the conducted search, this guide will utilize available data from other well-characterized PRMT5 inhibitors to provide a representative comparison.
Comparative Efficacy of PRMT5 Inhibitors and Combination Therapies
The following tables summarize the quantitative data from preclinical studies on various PRMT5 inhibitors, both as single agents and in combination with EGFR inhibitors, in lung cancer models.
Table 1: In Vitro Efficacy of PRMT5 Inhibitors in Lung Cancer Cell Lines
| PRMT5 Inhibitor | Lung Cancer Cell Line | Assay Type | IC50 / Effect | Reference |
| 3039-0164 | A549 | MTT Assay (72h) | ~5.0 µM | [3] |
| GSK591 | PC9/OR (Osimertinib Resistant) | MTT Assay | Significant decrease in cell viability to 46% (GSK591 + Osimertinib) vs Osimertinib alone | [6] |
| AMI-1 | A549 | MTT Assay (72h) | Significant viability reduction at 10 µM (in combination with Cisplatin) | [1] |
| Unnamed Inhibitors | Lung Cancer Cells | Enzymatic Assay | IC50 values ranging from 0.1 to 6 µM | [7] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Lung Cancer Xenograft Models
| PRMT5 Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MRTX1719 | LU99 (MTAP-deleted) | 100 mg/kg daily (oral) | Dose-dependent tumor growth inhibition | [8] |
| Unnamed Inhibitor | Lung Tumor Xenograft | Oral administration | Demonstrated antitumor activity | [7] |
Key Signaling Pathways
The synergistic effect of combining PRMT5 and EGFR inhibitors stems from their convergence on critical downstream signaling pathways that control cell proliferation, survival, and metastasis.
Caption: PRMT5 and EGFR signaling pathway interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the combination of PRMT5 and EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
References
- 1. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of PRMT5 Inhibitors: JNJ-64619178 and a Representative Comparator
An Important Note on Prmt5-IN-35: Despite a comprehensive search for publicly available scientific data, no detailed biochemical, cellular, or in vivo experimental results for "this compound" could be located. The compound is listed by chemical vendors, but lacks the published research necessary for a direct head-to-head comparison.[1] To fulfill the objective of this guide, we will provide a detailed analysis of the clinical-stage inhibitor JNJ-64619178 and use the well-characterized inhibitor GSK3326595 as a representative comparator to illustrate the key parameters for evaluating PRMT5 inhibitors.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[3][4] Dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of various cancers, including lymphomas, lung cancer, and breast cancer, making it an attractive therapeutic target in oncology.[3] PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5, thereby inducing anti-proliferative effects in cancer cells. This guide provides a detailed comparison of two prominent PRMT5 inhibitors, JNJ-64619178 and GSK3326595.
Mechanism of Action
JNJ-64619178 is a potent and selective, orally bioavailable PRMT5 inhibitor.[4] It exhibits a unique mechanism of action by binding to both the S-adenosylmethionine (SAM) cofactor and the substrate-binding pockets of the PRMT5/MEP50 complex.[5][6] This dual-binding mode results in slow off-rate kinetics and pseudo-irreversible inhibition of PRMT5, leading to prolonged and sustained target engagement.[4]
GSK3326595 is also a potent and selective, orally available inhibitor of PRMT5.[7][8] In contrast to JNJ-64619178, GSK3326595 is a substrate-competitive inhibitor that is uncompetitive with respect to SAM.[8][9] It binds to the substrate recognition site of PRMT5, demonstrating reversible and slow-binding inhibition.[8][10]
Data Presentation: Biochemical and Cellular Activity
| Parameter | JNJ-64619178 | GSK3326595 | Reference |
| Biochemical IC50 | 0.14 nM | 6.2 nM | [4][11] |
| Mechanism of Inhibition | SAM and substrate competitive, pseudo-irreversible | Substrate competitive, SAM uncompetitive, reversible | [5][6][8] |
| Cellular Activity (gIC50) | Potent in various cancer cell lines (e.g., <1 µM in sensitive lines) | Potent in various cancer cell lines (e.g., <1 µM in sensitive lines) | [4][11] |
| Selectivity | Highly selective for PRMT5 over other methyltransferases | >4,000-fold selective for PRMT5 over 20 other histone methyltransferases | [4][8] |
Pharmacokinetics and Pharmacodynamics
| Parameter | JNJ-64619178 | GSK3326595 | Reference |
| Administration | Oral | Oral | [4][8] |
| Key Pharmacokinetic Features | Dose-proportional pharmacokinetics | Orally bioavailable | [4][8] |
| Pharmacodynamic Marker | Reduction of symmetric dimethylarginine (sDMA) in plasma and tumor tissue | Reduction of sDMA in tumor tissue | [12] |
| Clinical Development | Phase 1/2 clinical trials for solid tumors and lymphomas | Phase 1/2 clinical trials for solid tumors and myeloid malignancies | [3][12] |
Experimental Protocols
PRMT5 Enzymatic Assay (General Protocol)
A common method to determine the biochemical potency (IC50) of PRMT5 inhibitors is a radiometric assay using [³H]-SAM as the methyl donor.
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl, MgCl₂, and DTT.
-
Enzyme and Substrate: Recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., histone H4 peptide) are added to the reaction buffer.
-
Inhibitor Addition: The test compound (e.g., JNJ-64619178 or GSK3326595) is added at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped, often by the addition of trichloroacetic acid to precipitate the proteins.
-
Detection: The precipitated, radiolabeled protein is captured on a filter plate, and the radioactivity is measured using a scintillation counter. The IC50 value is calculated from the dose-response curve.
Cellular Proliferation Assay (General Protocol)
To assess the anti-proliferative effects of the inhibitors on cancer cells, a standard cell viability assay such as the MTT or CellTiter-Glo® assay is used.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the PRMT5 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control, and the gIC50 (concentration that inhibits cell growth by 50%) is calculated.[11]
In Vivo Pharmacodynamic Assay (General Protocol)
To confirm target engagement in vivo, the levels of the pharmacodynamic marker sDMA are measured in tumor xenografts.
-
Animal Model: Immunocompromised mice are implanted with human cancer cells to establish tumor xenografts.
-
Dosing: Once the tumors reach a specified size, the mice are treated with the PRMT5 inhibitor or a vehicle control via oral gavage.
-
Tissue Collection: At various time points after dosing, tumors are harvested.
-
Protein Extraction: Proteins are extracted from the tumor tissue.
-
Western Blot Analysis: The levels of sDMA are measured by Western blot using an antibody specific for symmetric dimethylarginine. A loading control (e.g., β-actin) is used to normalize the data.
-
Data Analysis: The change in sDMA levels in the treated group is compared to the vehicle control group to assess the extent and duration of target inhibition.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for preclinical characterization of PRMT5 inhibitors.
Conclusion
Both JNJ-64619178 and GSK3326595 are potent and selective inhibitors of PRMT5 with demonstrated anti-tumor activity in preclinical models and are currently undergoing clinical evaluation.[3][12] The key differentiator lies in their mechanism of inhibition, with JNJ-64619178 exhibiting pseudo-irreversible binding to both the SAM and substrate pockets, while GSK3326595 is a reversible, substrate-competitive inhibitor.[5][6][8] This difference in binding kinetics may have implications for their in vivo pharmacodynamics and dosing schedules. The prolonged target engagement of JNJ-64619178, for instance, may allow for intermittent dosing.[4] The selection of a particular inhibitor for further development and clinical application will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in relevant patient populations. Further research is needed to identify predictive biomarkers to stratify patients who are most likely to respond to PRMT5-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Nucleoside protein arginine methyltransferase 5 (PRMT5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. meridian.allenpress.com [meridian.allenpress.com]
Prmt5-IN-35 vs. PRMT5 siRNA: A Comparative Guide to Their Effects on Gene Expression
For researchers investigating the multifaceted role of Protein Arginine Methyltransferase 5 (PRMT5) in cellular processes and disease, the choice between targeted degradation of the protein via small interfering RNA (siRNA) and enzymatic inhibition with small molecules is a critical experimental consideration. This guide provides a comparative analysis of the effects of PRMT5 knockdown using siRNA and enzymatic inhibition, with a focus on global gene expression changes.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between PRMT5 siRNA and small molecule inhibitors lies in their mechanism of action, which in turn dictates their impact on the cellular proteome and transcriptome.
-
PRMT5 siRNA: This approach leverages the cell's natural RNA interference (RNAi) pathway to achieve post-transcriptional silencing of the PRMT5 gene. A double-stranded siRNA molecule, homologous to a segment of the PRMT5 mRNA, is introduced into the cell. This leads to the degradation of the target mRNA, thereby preventing the translation of the PRMT5 protein. The consequence is a reduction in the total cellular pool of the PRMT5 protein.
-
Prmt5-IN-35 and other small molecule inhibitors: These compounds are designed to directly bind to the PRMT5 enzyme and inhibit its catalytic activity. They typically compete with the enzyme's natural substrate (S-adenosylmethionine or the protein substrate) to block the transfer of methyl groups to target arginine residues on histone and non-histone proteins. This approach leaves the PRMT5 protein intact but functionally inert.
Figure 1. Mechanisms of PRMT5 siRNA vs. This compound.
Comparative Analysis of Gene Expression Changes
Both PRMT5 knockdown and inhibition lead to significant alterations in the cellular transcriptome. However, the specific genes affected and the magnitude of these changes can differ due to their distinct mechanisms of action.
| Feature | PRMT5 siRNA | PRMT5 Inhibitor (GSK591) |
| Primary Effect | Depletion of PRMT5 protein | Inhibition of PRMT5 enzymatic activity |
| Cell Type | 3T3-L1 pre-adipocytes | Glioblastoma Stem Cells (GSCs) |
| Upregulated Genes | 1,128[1] | Varies by cell line, hundreds of genes affected[2] |
| Downregulated Genes | 783[1] | Varies by cell line, hundreds of genes affected[2] |
| Key Affected Pathways | Cell cycle phase transition[1] | Cell cycle, RNA splicing[3][4] |
| Notable Effects | Modulates expression of adipogenic repressors[1] | Widespread disruption of splicing across the transcriptome[3][4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for PRMT5 knockdown and inhibition studies.
PRMT5 siRNA Knockdown in 3T3-L1 Cells
This protocol is based on the methodology described by Duffey et al., 2023.[1]
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
siRNA Transfection: Cells are seeded to reach 50-70% confluency on the day of transfection. A pool of siRNAs targeting PRMT5 or a non-targeting control siRNA is transfected using a lipid-based transfection reagent according to the manufacturer's instructions.
-
RNA Isolation: 48 to 72 hours post-transfection, total RNA is isolated from the cells using a commercial RNA extraction kit.
-
Gene Expression Analysis:
-
RT-qPCR: For validation of knockdown and analysis of specific target genes, cDNA is synthesized from the isolated RNA, and quantitative real-time PCR is performed using gene-specific primers.
-
RNA-Seq: For global gene expression analysis, RNA libraries are prepared from the isolated RNA and sequenced using a high-throughput sequencing platform. The resulting data is then analyzed to identify differentially expressed genes.
-
PRMT5 Inhibition in Glioblastoma Stem Cells (GSCs)
This protocol is based on the methodology described by Sachamitr et al., 2021.[3][4]
-
Cell Culture: Patient-derived GSC cultures are maintained in serum-free neural stem cell medium supplemented with growth factors.
-
Inhibitor Treatment: GSCs are treated with the PRMT5 inhibitor GSK591 or a vehicle control (e.g., DMSO) at a specific concentration (e.g., 1 µM) for a defined period (e.g., 6 days).
-
RNA Isolation: Following treatment, total RNA is extracted from the GSCs using a suitable RNA purification kit.
-
Gene Expression and Splicing Analysis:
-
RNA-Seq: RNA libraries are prepared and sequenced to perform a comprehensive analysis of both differential gene expression and alternative splicing events.
-
Bioinformatic Analysis: The sequencing data is analyzed using bioinformatics pipelines to identify changes in gene expression levels and alterations in splicing patterns, such as exon skipping or intron retention.
-
Figure 2. Experimental workflows for siRNA and inhibitor studies.
Conclusion
Both PRMT5 siRNA and small molecule inhibitors are powerful tools for studying PRMT5 function, each with its own set of advantages and considerations.
-
PRMT5 siRNA offers a high degree of specificity for targeting the PRMT5 protein itself, leading to its depletion. This can be advantageous when the goal is to understand the consequences of the complete loss of the PRMT5 protein, including any non-catalytic functions.
-
Small molecule inhibitors like this compound and GSK591 provide temporal control over PRMT5 activity, allowing for the study of the acute effects of enzymatic inhibition. This is particularly relevant for drug development and for dissecting the catalytic-dependent functions of PRMT5.
The choice between these two approaches will depend on the specific research question. For studies aiming to mimic the therapeutic effect of a drug, small molecule inhibitors are the more relevant choice. For fundamental research into the roles of the PRMT5 protein, including its potential scaffolding functions, siRNA-mediated knockdown provides a valuable complementary approach. The data presented here underscores that while both methods impact gene expression, the specific outcomes can vary, likely due to differences in the cell types studied and the distinct molecular consequences of protein depletion versus enzymatic inhibition.
References
- 1. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.ucla.edu [search.library.ucla.edu]
Evaluating the Therapeutic Window of PRMT5 Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target for cancer therapy. Its overexpression in various malignancies and its critical role in cellular processes like gene expression and RNA splicing have spurred the development of numerous inhibitors. For researchers and drug developers, a key consideration in the advancement of these inhibitors is their therapeutic window: the dose range that maximizes anti-tumor efficacy while minimizing toxicity to normal tissues. This guide provides a comparative evaluation of Prmt5-IN-35 against two other notable PRMT5 inhibitors, GSK3326595 and JNJ-64619178, based on available preclinical data.
Executive Summary of PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, mRNA splicing, DNA damage repair, and cell cycle progression. In many cancers, PRMT5 is overexpressed and its increased activity contributes to tumor growth and survival. Inhibition of PRMT5 has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, making it an attractive therapeutic strategy.
This comparison focuses on three potent and selective PRMT5 inhibitors:
-
This compound (Compound 87): A highly potent inhibitor with a reported IC50 of 1 nM.[1]
-
GSK3326595 (Pemrametostat): A selective, reversible inhibitor of PRMT5 that has been evaluated in clinical trials.
-
JNJ-64619178 (Onametostat): A potent, selective, and orally bioavailable PRMT5 inhibitor that has also progressed to clinical studies.[2]
Comparative Analysis of Preclinical Data
To facilitate a clear comparison, the following tables summarize the available preclinical data for each inhibitor, focusing on in vitro potency, in vivo efficacy, and toxicity. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.
In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based IC50 (Cancer Cell Lines) | Notes |
| This compound | PRMT5 | 1 nM[1] | Data not publicly available | Also known as Compound 87 from patent US20160244475. |
| GSK3326595 | PRMT5/MEP50 complex | 5.9 - 19.7 nM[3] | gIC50: 7.6 nM to >30 µM across a wide panel of cell lines.[4] | More than 4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[3] |
| JNJ-64619178 | PRMT5 | 0.14 nM[2] | GI50 values in the low nanomolar to micromolar range across various cancer cell lines.[5][6] | A selective and pseudo-irreversible inhibitor.[2] |
In Vivo Efficacy: Tumor Growth Inhibition
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| GSK3326595 | Z-138 mouse xenograft | 25, 50, and 100 mg/kg twice per day | Dose-dependent reduction in tumor growth.[3] | [Gerhart, S.V., et al. (2018)] |
| JNJ-64619178 | NSCLC and SCLC mouse xenograft models | Not specified | Reduction in tumor growth. | [Cayman Chemical] |
| H1048 human small cell lung carcinoma xenografts | 1 to 10 mg/kg once daily | Dose-dependent inhibition.[7] | [Translational efficacy and safety modeling (2019)] |
Preclinical and Clinical Toxicity Profile
| Inhibitor | Key Toxicity Findings | Reference |
| This compound | Data not publicly available | |
| GSK3326595 | In a Phase I/II study in patients with myeloid neoplasms, frequent related adverse events included decreased platelet count (27%), dysgeusia (23%), fatigue (20%), and nausea (20%).[8] | [Watts, J.M., et al. (2024)] |
| JNJ-64619178 | In a Phase 1 study in advanced solid tumors, thrombocytopenia was the only dose-limiting toxicity.[9] Toxicology studies in rats and dogs showed decreased reticulocytes and neutrophils.[7] | [Vieito, M., et al. (2023)], [Translational efficacy and safety modeling (2019)] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of PRMT5 inhibitors.
PRMT5 Enzymatic Assay
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of test compounds.
Principle: The assay measures the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a histone peptide substrate by the PRMT5 enzyme. The resulting methylated product is then detected.
General Protocol:
-
Reaction Setup: In a microplate, combine the PRMT5/MEP50 enzyme complex, a biotinylated histone peptide substrate (e.g., H4), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding the methyl donor, SAM (often radiolabeled, e.g., [3H]-SAM).
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The method of detection can vary:
-
Radiometric Assay: If using [3H]-SAM, the biotinylated peptide is captured on a streptavidin-coated plate, and the incorporated radioactivity is measured using a scintillation counter.
-
Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA: These methods use specific antibodies that recognize the symmetrically dimethylated arginine on the substrate, leading to a detectable fluorescence or chemiluminescent signal.[10]
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
PRMT5 Signaling Pathway
Caption: PRMT5 methylates histones and other proteins to regulate gene expression and RNA splicing.
Cell Viability Assay (MTT/XTT Assay)
This assay determines the effect of PRMT5 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a few hours (typically 2-4 hours) at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Cell Viability Assay Workflow
Caption: A typical workflow for assessing cell viability after treatment with a PRMT5 inhibitor.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of a PRMT5 inhibitor in a living organism, typically in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the PRMT5 inhibitor, and tumor growth is monitored over time.
General Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Regularly measure tumor volume using calipers until the tumors reach a specified size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the PRMT5 inhibitor (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups.
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo tumor growth inhibition study using a xenograft model.
Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.
Principle: Increasing doses of the drug are administered to groups of animals, and the animals are closely monitored for signs of toxicity.
General Protocol:
-
Animal Groups: Healthy mice are divided into several groups, with each group receiving a different dose of the PRMT5 inhibitor. A control group receives the vehicle.
-
Dose Escalation: The study typically starts with a low dose and escalates in subsequent groups.
-
Administration: The drug is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[13]
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than a 15-20% loss in body weight) or mortality.[14]
-
Pathological Analysis: At the end of the study, tissues and organs may be collected for histopathological examination to identify any drug-related toxicities.
Discussion and Future Directions
The available preclinical data indicate that GSK3326595 and JNJ-64619178 are potent PRMT5 inhibitors with demonstrated anti-tumor activity in various cancer models. JNJ-64619178 exhibits a particularly low nanomolar IC50 in enzymatic assays. This compound also shows high in vitro potency, though in vivo data remains to be published.
A critical aspect for all PRMT5 inhibitors is managing on-target toxicities, particularly hematological toxicities like thrombocytopenia, which have been observed in clinical trials for both GSK3326595 and JNJ-64619178. The therapeutic window for these inhibitors will likely depend on achieving sufficient tumor-specific inhibition while minimizing effects on normal, healthy cells.
For a more comprehensive evaluation of the therapeutic window of this compound, further preclinical studies are essential. Specifically, in vivo efficacy studies in relevant cancer xenograft models and MTD studies are needed to establish its anti-tumor activity and safety profile. Furthermore, comparative studies evaluating the effects of these inhibitors on both cancerous and normal cell lines in parallel would provide a clearer understanding of their therapeutic index.
As the field of PRMT5 inhibition continues to evolve, the focus will remain on developing inhibitors with improved selectivity and a wider therapeutic window, ultimately leading to more effective and safer cancer therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. protocols.io [protocols.io]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Cells Treated with Different PRMT5 Inhibitors: A Guide for Researchers
An objective comparison of the cellular effects of GSK3326595 and JNJ-64619178, supported by proteomic data, to inform research and drug development.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating a multitude of cellular processes, including transcription, RNA splicing, and signal transduction.[1][2] The development of small molecule inhibitors targeting PRMT5 has led to several candidates entering clinical trials.[3][4] This guide provides a comparative proteomic analysis of cells treated with two distinct PRMT5 inhibitors, GSK3326595 and JNJ-64619178, to provide researchers, scientists, and drug development professionals with a deeper understanding of their differential effects on the cellular proteome.
Overview of Compared PRMT5 Inhibitors
GSK3326595 is a potent and selective inhibitor of PRMT5 that is competitive with the S-adenosylmethionine (SAM) cofactor.[5] It has been investigated in clinical trials for the treatment of various solid tumors and non-Hodgkin's lymphoma.
JNJ-64619178 is another novel and potent small-molecule inhibitor of PRMT5, which is also SAM-competitive.[5] It has demonstrated antitumor activity in preclinical models and is being evaluated in clinical trials for advanced solid tumors and lymphomas.[4][6]
Quantitative Proteomic Data Comparison
The following tables summarize the quantitative proteomic data from studies analyzing the effects of GSK3326595 (or its close analog GSK591) and JNJ-64619178 on different cell lines.
Table 1: Impact of GSK591 on Key Signaling Pathways in Neuroblastoma Cells. Data from a proteomics-based pathway screen of neuroblastoma cells treated with GSK591. The values represent the log2 fold change in protein expression or modification compared to a DMSO control.[7]
| Pathway | Protein | Log2 Fold Change |
| AKT Signaling | p-AKT (S473) | -1.5 |
| p-GSK3β (S9) | -1.2 | |
| Apoptosis | Cleaved PARP | 2.0 |
| Cleaved Caspase-3 | 1.8 | |
| DNA Damage | γH2AX | 2.5 |
| Cell Cycle | Cyclin B1 | -1.0 |
| p-CDK1 (T161) | -0.8 |
Table 2: Protein Binders of JNJ-64619178 Identified by Chemical Proteomics. Proteins identified as high-affinity binders to JNJ-64619178 in NCI-H1048 lung cancer cells, with their corresponding dissociation constants (Kd).[6]
| Protein | Function | Kd (nmol/L) |
| PRMT5 | Arginine methyltransferase | ≤0.01 |
| MEP50 (WDR77) | PRMT5 cofactor | ≤0.01 |
| RIOK1 | PRMT5-interacting protein | ≤0.01 |
Table 3: Proteins Significantly Competed by GSK3326595 in Chemical Proteomics. Proteins enriched by a chemical probe and significantly competed by GSK3326595 in KMS11 cell lysate, indicating direct or complex-based interaction.[8]
| Protein | Description | Log2 Fold Change (Enrichment) | -Log10 (p-value) |
| PRMT5 | Target enzyme | 4.5 | 3.0 |
| WDR77 (MEP50) | PRMT5 binding partner | 3.8 | 2.8 |
| CLNS1A (pICln) | PRMT5 substrate adaptor | 2.5 | 2.2 |
| WIZ | Zinc finger protein | 2.1 | 1.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Proteomics-based Pathway Screening (GSK591)[7]
-
Cell Culture: Neuroblastoma cell lines (e.g., CHLA20, NGP) were cultured in standard conditions.
-
Inhibitor Treatment: Cells were treated with DMSO (control) or GSK591 at a specified concentration and duration.
-
Protein Analysis: An immuno-paired-antibody detection (IPAD) platform was used to screen for the expression and modification of key proteins across more than 20 signaling pathways.
-
Data Normalization and Analysis: Signals were normalized to internal controls (GAPDH and beta-Tubulin). The average values from two independent experiments were used to calculate the log2 fold changes between the DMSO and GSK591 treatment groups.
Chemical Proteomics for Target Identification (JNJ-64619178)[6]
-
Cell Culture: NCI-H1048 lung cancer cells were used for the analysis.
-
Affinity Pull-Down: A biotinylated derivative of JNJ-64619178 was used as a probe to pull down interacting proteins from cell lysates.
-
Mass Spectrometry: The pulled-down proteins were identified and quantified using mass spectrometry.
-
Data Analysis: The enrichment of proteins in the probe-treated samples compared to controls was calculated to identify specific binders. Dissociation constants (Kd) were determined through competitive binding experiments.
Chemical Proteomics for Target Specificity (GSK3326595)[8]
-
Cell Lysate Preparation: KMS11 cell lysate was used for the experiment.
-
Competitive Pull-Down: An affinity probe was used to enrich for PRMT5 and its interactors. The lysate was pre-incubated with either DMSO or an excess of free GSK3326595.
-
Mass Spectrometry: The enriched proteins were analyzed by mass spectrometry to identify those that were competed off by the free inhibitor.
-
Data Analysis: A volcano plot was generated to visualize proteins that were significantly competed by GSK3326595, based on the fold change and p-value.
Visualizing Cellular Impact and Experimental Design
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by PRMT5 inhibition and the general workflow for a chemical proteomics experiment.
Figure 1: Simplified signaling pathway showing PRMT5-mediated activation of AKT and its inhibition by GSK591.
Figure 2: General experimental workflow for a competitive chemical proteomics experiment to identify inhibitor targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside protein arginine methyltransferase 5 (PRMT5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Prmt5 Inhibition vs. Immunotherapy: A Comparative Guide to their Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of PRMT5 inhibitors and conventional immunotherapy on the tumor microenvironment (TME). By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to offer a comprehensive resource for understanding the distinct and overlapping roles of these two therapeutic strategies in oncology. While direct comparative clinical data is still emerging, preclinical evidence offers valuable insights into their respective impacts on anti-tumor immunity. This guide will focus on the well-characterized PRMT5 inhibitor, GSK3326595, as a representative of its class, due to the availability of direct comparative preclinical data with anti-PD-1 therapy.
I. Quantitative Comparison of Therapeutic Efficacy
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of a PRMT5 inhibitor (GSK3326595) and anti-PD-1 immunotherapy in a melanoma model.
Table 1: Tumor Growth Inhibition in a B16F10 Melanoma Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 17 | % Tumor Growth Inhibition vs. Control |
| Control (IgG) | ~1500 | - |
| Anti-PD-1 | ~1200 | ~20% |
| PRMT5 Inhibitor (GSK3326595) | ~900 | ~40% |
| Combination (GSK3326595 + Anti-PD-1) | ~300 | ~80%[1] |
Note: Data are approximated from graphical representations in the cited study for illustrative purposes.
Table 2: Impact on Tumor-Infiltrating Immune Cells (Day 17 post-inoculation in B16F10 model)
| Immune Cell Population | Change with PRMT5 Knockdown vs. Control | Change with Anti-PD-1 vs. Control | Change with Combination vs. Control |
| CD8+ T cells | Significant Increase[2] | Moderate Increase | Synergistic & Significant Increase[1] |
| CD4+ T cells | Significant Increase[2] | Moderate Increase | Significant Increase |
| Regulatory T cells (Tregs) | No significant change in ratio to CD8+ T cells[2] | Decrease in ratio to CD8+ T cells | Significant decrease in ratio to CD8+ T cells |
| NK cells | Increase[2] | Modest Increase | Significant Increase |
| Dendritic Cells (DCs) | Increase[2] | Modest Increase | Significant Increase |
| Macrophages | Increase[2] | Modest Increase | Significant Increase |
| Myeloid-Derived Suppressor Cells (MDSCs) | Increase, but ratio to CD8+ T cells is higher[2] | Decrease | Significant Decrease |
II. Mechanistic Insights: Signaling Pathways and Modes of Action
A. PRMT5 Inhibition: "Warming Up" the Tumor Microenvironment
PRMT5 inhibitors primarily exert their anti-tumor effects by altering the epigenetic landscape and post-translational modifications within cancer cells. This leads to a cascade of events that can render the TME more susceptible to immune attack.[2] Two key pathways are:
-
Activation of the cGAS-STING Pathway: PRMT5 methylates the cGAS/STING pathway component IFI16, which attenuates the production of type I interferons and chemokines in response to cytosolic DNA.[1][3] Inhibition of PRMT5 lifts this suppression, leading to increased production of these immune-stimulatory molecules and subsequent recruitment of T cells into the tumor.[1]
-
Upregulation of Antigen Presentation Machinery: PRMT5 can suppress the expression of NLRC5, a transcriptional activator of MHC class I genes.[2] By inhibiting PRMT5, NLRC5 expression is restored, leading to enhanced antigen presentation on tumor cells, making them more visible to cytotoxic T lymphocytes.[2]
B. Immunotherapy (Anti-PD-1): Releasing the Brakes on T-Cells
Immune checkpoint inhibitors, such as anti-PD-1 antibodies, work by disrupting the inhibitory signals that tumors use to evade the immune system. The primary mechanism is:
-
Blockade of the PD-1/PD-L1 Axis: Tumor cells often express Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells.[4] This interaction sends an inhibitory signal to the T cell, leading to its exhaustion and inactivation. Anti-PD-1 antibodies block this binding, thereby "releasing the brakes" on the T cells and allowing them to recognize and kill cancer cells.[4]
III. Experimental Protocols
A. Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
This protocol outlines a general workflow for the isolation and analysis of TILs from fresh tumor tissue.[5][6]
1. Tumor Dissociation:
-
Mechanically mince fresh tumor tissue into small pieces (1-2 mm³) in a sterile petri dish on ice.
-
Transfer the minced tissue to a gentleMACS C Tube containing an enzyme cocktail (e.g., collagenase, DNase) in RPMI 1640 medium.
-
Run the gentleMACS Dissociator using a pre-set program for tumor dissociation.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Red Blood Cell Lysis (if necessary):
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Quench the lysis by adding excess RPMI 1640 with 10% FBS.
-
Centrifuge and wash the cells with FACS buffer (PBS with 2% FBS).
3. Staining:
-
Resuspend the cells in FACS buffer.
-
Perform a live/dead stain (e.g., using a viability dye) to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1) for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells using a dedicated kit according to the manufacturer's instructions, followed by incubation with the intracellular antibody.
-
Wash the cells twice with FACS buffer.
4. Data Acquisition and Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, single cells, then on CD45+ immune cells, followed by specific lymphocyte populations (e.g., CD3+ T cells, then CD4+ and CD8+ subsets).
B. Immunohistochemistry (IHC) for PD-L1 Expression
This protocol provides a general procedure for detecting PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[7][8]
1. Sample Preparation:
-
Cut 4-5 µm thick sections from the FFPE tumor block and mount them on positively charged slides.
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or steamer for 20-30 minutes.
-
Allow the slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes.
-
Wash with buffer (e.g., PBS or TBS).
-
Block non-specific protein binding with a protein block solution (e.g., normal goat serum) for 30 minutes.
-
Incubate with the primary antibody against PD-L1 (specific clone and dilution as per manufacturer's instructions) overnight at 4°C or for 1 hour at room temperature.
-
Wash with buffer.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer) for 30-60 minutes.
-
Wash with buffer.
-
Develop the signal with a chromogen (e.g., DAB) until the desired stain intensity is reached.
-
Counterstain with hematoxylin to visualize cell nuclei.
4. Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol to xylene.
-
Mount a coverslip using a permanent mounting medium.
5. Analysis:
-
Examine the slides under a light microscope.
-
Score the PD-L1 expression based on the percentage of positive tumor cells (Tumor Proportion Score - TPS) and/or immune cells (Immune Cell Score - ICS), according to established guidelines for the specific antibody clone and cancer type.[9]
IV. Discussion and Future Directions
The preclinical data presented suggests that PRMT5 inhibition and immunotherapy, while having distinct primary mechanisms of action, can both contribute to a more pro-inflammatory tumor microenvironment. Notably, the combination of a PRMT5 inhibitor with an anti-PD-1 antibody appears to have a synergistic effect, leading to superior tumor control compared to either monotherapy.[1] This is likely due to the ability of PRMT5 inhibitors to "prime" the TME for an effective anti-tumor immune response, which is then unleashed by the checkpoint blockade.
However, it is crucial to acknowledge the complexity of these interactions. Some studies have indicated that PRMT5 inhibition can have a dual role, potentially suppressing T-cell function directly or, in certain cancer types like lung cancer, increasing PD-L1 expression on tumor cells, which could counteract the intended therapeutic effect.[10][11][12] These findings highlight the importance of further research to understand the context-dependent effects of PRMT5 inhibitors on the TME and to identify biomarkers that can predict which patients are most likely to benefit from combination therapies.
Future research should focus on:
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of combining PRMT5 inhibitors with various immunotherapies across different cancer types.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who will respond best to these combination strategies. This could include the mutational status of genes like MTAP, which has been linked to sensitivity to PRMT5 inhibitors.[6]
-
Optimizing Dosing and Scheduling: Determining the optimal dose and schedule for combination therapies to maximize synergy and minimize potential off-target effects on immune cells.
-
Investigating Resistance Mechanisms: Understanding the mechanisms by which tumors may develop resistance to combined PRMT5 inhibition and immunotherapy.
References
- 1. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 inhibition warms up cold tumors and leads to PD-1 blockade response [acir.org]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 disruption drives antitumor immunity in cervical cancer by reprogramming T cell-mediated response and regulating PD-L1 expression [thno.org]
- 5. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 10. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 Deficiency Enforces the Transcriptional and Epigenetic Programs of Klrg1+CD8+ Terminal Effector T Cells and Promotes Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Prmt5-IN-35: A Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical Prmt5-IN-35. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this potent small molecule inhibitor.
As a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor, this compound, and all materials contaminated with it, should be treated as hazardous chemical waste. Disposal should not be done via standard trash or sewer systems.[1][2][3] Adherence to your institution's specific hazardous waste management program, overseen by its Environmental Health and Safety (EHS) department, is mandatory.
Immediate Safety Protocols
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Waste Categorization and Disposal Routes
All waste generated from the use of this compound must be segregated and disposed of according to the following guidelines. Never mix incompatible waste streams.[4]
| Waste Category | Description | Recommended Disposal Container & Procedure |
| Unused/Expired Solid Compound | Pure this compound powder in its original or other sealed container. | Collect in its original, clearly labeled container if possible.[2] If not, use a new, clean, and compatible container labeled as "Hazardous Waste: this compound". Do not deface the original manufacturer's label.[2] |
| Solutions of this compound | Solutions containing this compound (e.g., in DMSO). | Collect in a dedicated, leak-proof, and chemically compatible container with a screw cap.[4][5] Label as "Hazardous Waste: this compound in [Solvent Name]". Do not overfill the container.[3] |
| Contaminated Labware (Solid) | Pipette tips, tubes, vials, gloves, and other disposable items contaminated with this compound. | Place in a designated, clearly labeled, and sealed hazardous waste bag or container for solid chemical waste.[2] |
| Contaminated Labware (Liquid) | Rinsate from cleaning glassware that contained this compound. | The first rinse of any glassware should be collected as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsates as hazardous waste. |
| Spill Cleanup Materials | Absorbent materials, pads, and PPE used to clean a spill of this compound. | All materials used to clean up a spill must be collected and disposed of as hazardous chemical waste.[1] |
Step-by-Step Disposal Protocol
-
Identify and Segregate Waste: At the point of generation, identify all materials contaminated with this compound. Segregate these materials into the categories outlined in the table above.
-
Container Selection and Labeling:
-
Use appropriate, leak-proof containers for each waste stream.[5] Plastic containers are often preferred to glass for storing hazardous waste when chemical compatibility is not an issue.
-
Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.[6]
-
On the label, clearly write the full chemical name "this compound" and any solvents present. List all constituents in a mixture.[7]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store all this compound waste containers in a designated SAA within the laboratory.[4][5]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Ensure secondary containment, such as a plastic tub, is used for all liquid waste containers to mitigate spills.[3]
-
Keep waste containers securely closed except when adding waste.[3][5]
-
-
Requesting Waste Pickup:
-
Once a waste container is full (typically no more than ¾ full to allow for expansion), or before the accumulation time limit set by your institution is reached, arrange for disposal.[2]
-
Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for requesting a collection.
-
Crucially, never dispose of this compound by:
-
Pouring it down the sink or any other drain.[2]
-
Placing it in the regular trash.[3]
-
Allowing it to evaporate in a fume hood as a method of disposal.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Navigating the Safe Handling of Prmt5-IN-35: A Guide for Researchers
Immediate Safety and Handling Recommendations
Given the nature of Prmt5-IN-35 as a protein arginine methyltransferase 5 (PRMT5) inhibitor, it should be handled with care as a potentially hazardous compound. The following personal protective equipment (PPE) and handling procedures are recommended as a minimum standard.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A fully buttoned lab coat, preferably a chemical-resistant or disposable one. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or creating solutions. The specific type of respirator should be determined by a formal risk assessment. |
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
A clear plan for the entire lifecycle of the compound in the laboratory, from receipt to disposal, will minimize risks.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound, like many similar compounds, is likely a powder that should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2] For long-term stability, storage at -20°C is common for powdered biochemicals.[2]
-
Solutions of the compound are typically stored at -80°C for extended periods.[3][4]
Handling and Preparation of Solutions
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a containment device like a glove box.
-
When preparing solutions, use the appropriate solvent as recommended by the supplier. Dimethyl sulfoxide (DMSO) is a common solvent for similar inhibitors.[5]
-
Ensure all equipment used for weighing and dissolution is decontaminated after use.
Disposal
-
All waste materials, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's environmental health and safety (EHS) department for specific procedures.
Understanding the Role of PRMT5
This compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes.[6][7] Understanding its function provides context for its use in research. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[7][8] This modification impacts gene expression, RNA splicing, DNA damage repair, and signal transduction.[7][9] Dysregulation of PRMT5 has been linked to several cancers, making it a significant target for therapeutic development.[6][10]
Caption: General overview of the PRMT5 pathway and the inhibitory action of this compound.
Experimental Workflow for Handling Potent Compounds
A structured workflow is essential for safely and effectively using compounds like this compound in experiments.
Caption: A typical experimental workflow for handling a potent research compound.
While specific experimental protocols for this compound are not publicly documented, inhibitors of PRMT5 are commonly used in various assays to study their effects on cancer cells. These can include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic effects of the inhibitor on different cancer cell lines.
-
Western Blotting: To analyze the levels of PRMT5 and the methylation status of its downstream targets.[10]
-
In vivo Xenograft Studies: To assess the anti-tumor efficacy of the inhibitor in animal models.
By adhering to these safety guidelines and operational procedures, researchers can confidently and safely handle this compound and other potent research compounds, fostering a secure and productive research environment.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. onclive.com [onclive.com]
- 7. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
